molecular formula C38H49N7O15 B15604002 Mal-PEG4-VCP-NB

Mal-PEG4-VCP-NB

Katalognummer: B15604002
Molekulargewicht: 843.8 g/mol
InChI-Schlüssel: YWPLDQPFHOJRLD-DITALETJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mal-PEG4-VCP-NB is a useful research compound. Its molecular formula is C38H49N7O15 and its molecular weight is 843.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C38H49N7O15

Molekulargewicht

843.8 g/mol

IUPAC-Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C38H49N7O15/c1-25(2)33(43-37(51)58-23-22-57-21-20-56-19-18-55-17-16-44-31(46)13-14-32(44)47)35(49)42-30(4-3-15-40-36(39)50)34(48)41-27-7-5-26(6-8-27)24-59-38(52)60-29-11-9-28(10-12-29)45(53)54/h5-14,25,30,33H,3-4,15-24H2,1-2H3,(H,41,48)(H,42,49)(H,43,51)(H3,39,40,50)/t30-,33-/m0/s1

InChI-Schlüssel

YWPLDQPFHOJRLD-DITALETJSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the ADC Linker: Mal-PEG4-VCP-NB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the antibody-drug conjugate (ADC) linker, Mal-PEG4-VCP-NB. It details its chemical structure, mechanism of action, and relevant experimental protocols for its application in the development of targeted cancer therapeutics.

Core Structure and Chemical Properties

This compound is a key bifunctional linker used in the synthesis of ADCs. It is comprised of several distinct functional moieties, each contributing to the overall efficacy and stability of the final conjugate. The designation "NB" in the commonly used name is a misnomer in some contexts, with the terminal group being a p-nitrophenyl (PNP) carbonate, which is a reactive leaving group for drug attachment. The correct nomenclature for this structure is often Mal-PEG4-Val-Cit-PAB-PNP.

The core components of the linker are:

  • Maleimide (B117702) (Mal): A thiol-reactive group that enables the covalent conjugation of the linker to cysteine residues on a monoclonal antibody (mAb). This reaction proceeds via a Michael addition.

  • Polyethylene Glycol (PEG4): A hydrophilic spacer consisting of four ethylene (B1197577) glycol units. The PEG spacer enhances the solubility and stability of the ADC in aqueous environments, improves its pharmacokinetic profile, and reduces aggregation.[1][2][3]

  • Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically designed to be cleaved by the lysosomal protease, Cathepsin B.[2][3][4] This enzyme is often upregulated in the tumor microenvironment, providing a mechanism for targeted drug release.[4]

  • p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, following the enzymatic cleavage of the Val-Cit linker, spontaneously releases the conjugated drug payload in its active form.[3]

  • p-Nitrophenyl (PNP) Carbonate: An activated carbonate that serves as a good leaving group, facilitating the efficient conjugation of a hydroxyl-containing cytotoxic drug to the linker.

Chemical Structure Diagram

The chemical structure of this compound (Mal-PEG4-Val-Cit-PAB-PNP) is depicted below.

G Mal Maleimide PEG4 PEG4 Spacer Mal->PEG4 Covalent Bond Val Valine PEG4->Val Amide Bond Cit Citrulline Val->Cit Peptide Bond PAB PAB Spacer Cit->PAB Amide Bond PNP p-Nitrophenyl Carbonate PAB->PNP Carbonate Linkage Drug Drug (Payload) PNP->Drug Conjugation Site

Caption: Molecular components of the this compound linker.

Quantitative Data

The following table summarizes the key quantitative properties of this compound and related linkers.

PropertyValueSource
CAS Number 1345681-54-0[5]
Molecular Formula C40H53N7O15[2][6]
Molecular Weight 871.89 g/mol [2][7]
Purity >96%[6]
Solubility DMSO, DMF[2]
Storage Conditions -20°C, protect from light[2][7]

Mechanism of Action in Antibody-Drug Conjugates

The functionality of this compound as an ADC linker is predicated on a multi-step process that ensures the targeted delivery and controlled release of a cytotoxic payload.

  • Conjugation: The maleimide group of the linker reacts with a free thiol group on a cysteine residue of a monoclonal antibody, forming a stable thioether bond. The p-nitrophenyl carbonate end of the linker is reacted with a hydroxyl group on the cytotoxic drug, forming a carbonate ester linkage.

  • Circulation and Targeting: The resulting ADC circulates in the bloodstream, with the hydrophilic PEG4 spacer enhancing its stability and solubility. The antibody component of the ADC specifically binds to a target antigen that is overexpressed on the surface of cancer cells.

  • Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis, and trafficked to the lysosome.

  • Enzymatic Cleavage: Within the lysosome, the high concentration of Cathepsin B leads to the specific cleavage of the Val-Cit dipeptide linker.

  • Self-Immolation and Drug Release: The cleavage of the Val-Cit linker triggers the spontaneous 1,6-elimination of the p-aminobenzyl (PAB) spacer, which in turn releases the cytotoxic drug in its active form inside the cancer cell.

  • Induction of Cell Death: The released cytotoxic drug can then exert its cell-killing effects, for example, by inhibiting tubulin polymerization or damaging DNA, leading to apoptosis of the cancer cell.

Signaling Pathway of Drug Release

The following diagram illustrates the intracellular pathway leading to the release of the cytotoxic payload.

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_lysosome Lysosome ADC ADC in Circulation Target_Antigen Target Antigen ADC->Target_Antigen Binding Internalized_ADC Internalized ADC Cleavage Cathepsin B Cleavage Internalized_ADC->Cleavage Drug_Release Drug Release Cleavage->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis Target_Antigen->Internalized_ADC Internalization

Caption: Intracellular drug release pathway for a Val-Cit linker-based ADC.

Experimental Protocols

The following provides a generalized experimental protocol for the conjugation of this compound to a monoclonal antibody and a cytotoxic drug. Specific conditions may need to be optimized for individual antibodies and drugs.

Materials
  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Cytotoxic drug with a hydroxyl group

  • Reducing agent (e.g., TCEP)

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Experimental Workflow

The conjugation process can be broken down into three main stages: antibody reduction, linker-drug conjugation, and ADC formation and purification.

G Start Start Reduce_Ab 1. Reduce Antibody (e.g., with TCEP) Start->Reduce_Ab Prepare_Linker_Drug 2. Prepare Linker-Drug Conjugate Start->Prepare_Linker_Drug Conjugate_ADC 3. Conjugate Linker-Drug to Reduced Antibody Reduce_Ab->Conjugate_ADC Prepare_Linker_Drug->Conjugate_ADC Quench 4. Quench Reaction (e.g., with N-acetylcysteine) Conjugate_ADC->Quench Purify 5. Purify ADC (e.g., SEC) Quench->Purify Characterize 6. Characterize ADC (e.g., DAR, Purity) Purify->Characterize End End Characterize->End

Caption: General workflow for the synthesis of an ADC using this compound.

Detailed Methodology

Step 1: Antibody Reduction

  • Prepare a solution of the monoclonal antibody in a suitable buffer.

  • Add a freshly prepared solution of a reducing agent, such as TCEP, to the antibody solution. The molar ratio of TCEP to antibody will need to be optimized to achieve the desired number of free thiols per antibody (typically 2-8).

  • Incubate the reaction at room temperature for 1-2 hours.

  • Remove the excess reducing agent by buffer exchange using a desalting column.

Step 2: Linker-Drug Conjugation

  • Dissolve the this compound linker and the cytotoxic drug in anhydrous DMSO or DMF.

  • The reaction to conjugate the drug to the PNP-activated linker may require a base catalyst and should be performed under anhydrous conditions.

  • Monitor the reaction by HPLC until completion.

  • The resulting linker-drug conjugate can be purified by chromatography if necessary.

Step 3: ADC Formation

  • Add the prepared linker-drug conjugate (dissolved in DMSO or DMF) to the solution of the reduced antibody. A molar excess of the linker-drug is typically used.

  • Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing. The maleimide groups on the linker will react with the free thiols on the antibody.

Step 4: Quenching and Purification

  • Quench any unreacted maleimide groups by adding a molar excess of a quenching reagent, such as N-acetylcysteine.

  • Incubate for 30 minutes at room temperature.

  • Purify the resulting ADC from unconjugated linker-drug, antibody, and other reaction components using a suitable method, such as size-exclusion chromatography (SEC).

Step 5: Characterization

  • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

  • Techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and mass spectrometry are commonly used for characterization.

Conclusion

This compound is a versatile and effective linker for the development of antibody-drug conjugates. Its multi-component structure, incorporating a stable conjugation moiety, a hydrophilic spacer, a protease-cleavable dipeptide, and a self-immolative spacer, allows for the targeted delivery and controlled release of cytotoxic agents to cancer cells. A thorough understanding of its chemical properties and mechanism of action, coupled with optimized experimental protocols, is essential for the successful development of novel and potent ADC-based therapies.

References

Unraveling the Core Mechanism: A Technical Guide to Mal-PEG4-VCP-NB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the putative mechanism of action of Mal-PEG4-VCP-NB, a molecule designed for targeted therapeutic applications. By dissecting its constituent components, we can elucidate its anticipated biological activity and role in potential drug development. The information presented herein is based on the established functions of its molecular building blocks.

Deconstructing this compound: A Multi-Component System

This compound is a complex conjugate, likely an antibody-drug conjugate (ADC), composed of three key parts: a Maleimide-PEG4 linker, and a Valosin-containing protein (VCP) inhibitor, denoted as "VCP-NB". While the precise identity of the "NB" moiety is not publicly available, its association with VCP suggests it is the active inhibitor component.

  • Maleimide (Mal): This functional group serves as a reactive handle for conjugation. It readily and selectively forms stable covalent bonds with thiol groups, such as those found in the cysteine residues of antibodies.[][2] This specificity is crucial for the precise attachment of the drug-linker complex to a targeting antibody.[]

  • Polyethylene (B3416737) Glycol (PEG4): The four-unit polyethylene glycol chain acts as a hydrophilic spacer.[][3] The inclusion of a PEG linker in ADCs offers several advantages, including enhanced solubility and stability of the conjugate, reduced aggregation, and an increased in vivo half-life.[][4]

  • Valosin-Containing Protein (VCP) Inhibitor (VCP-NB): VCP, also known as p97, is an ATPase that plays a critical role in cellular protein homeostasis.[5][6] It is involved in various cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated protein degradation (ERAD), and autophagy.[5][7] By inhibiting VCP, the "VCP-NB" component is expected to disrupt these vital cellular functions, leading to the accumulation of misfolded proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis (programmed cell death).[5][7] VCP is a well-recognized target in oncology due to the high reliance of cancer cells on the UPS to manage increased protein turnover.[5][8]

The Anticipated Mechanism of Action: A Step-by-Step Pathway

The proposed mechanism of action for a this compound-based ADC follows a multi-step process, beginning with targeted delivery and culminating in cancer cell death.

  • Target Recognition and Binding: An antibody component of the ADC selectively binds to a specific antigen expressed on the surface of target cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking and Cleavage: The endosome containing the ADC matures and fuses with a lysosome. The acidic environment and lysosomal proteases are thought to cleave the linker, releasing the active VCP-NB inhibitor into the cytoplasm.

  • VCP Inhibition and Downstream Effects: The released VCP-NB inhibitor binds to VCP, likely in one of its ATPase domains (D1 or D2), inhibiting its activity.[5] This inhibition disrupts the processing and degradation of ubiquitinated proteins.[5]

  • Cellular Stress and Apoptosis: The disruption of protein homeostasis leads to the accumulation of misfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR) and significant ER stress.[7][9] Prolonged ER stress activates apoptotic pathways, leading to programmed cell death of the cancer cell.[6][7]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs related to the mechanism of action of this compound, the following diagrams are provided in the DOT language for use with Graphviz.

G cluster_0 Cellular Uptake and Drug Release cluster_1 VCP Inhibition and Downstream Effects ADC This compound ADC Receptor Tumor Antigen Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion VCP_NB Released VCP-NB Lysosome->VCP_NB Cleavage & Release VCP VCP/p97 ATPase VCP_NB->VCP Inhibition Ub_Proteins Ubiquitinated Proteins VCP->Ub_Proteins Blocks Processing Proteasome Proteasome Ub_Proteins->Proteasome Degradation ER Endoplasmic Reticulum Ub_Proteins->ER Accumulation ER_Stress ER Stress / UPR ER->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Proposed mechanism of action of a this compound antibody-drug conjugate.

G cluster_0 In Vitro Cytotoxicity Assay cluster_1 Western Blot for Pathway Analysis Cancer_Cells Cancer Cell Lines Treatment Treat with This compound ADC Cancer_Cells->Treatment Incubation Incubate (e.g., 72h) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTS/MTT) Incubation->Viability_Assay IC50 Determine IC50 Viability_Assay->IC50 Treated_Cells Treated Cell Lysates SDS_PAGE SDS-PAGE Treated_Cells->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Antibody_Probe Probe with Antibodies (e.g., anti-PARP, anti-Caspase-3) Transfer->Antibody_Probe Detection Chemiluminescent Detection Antibody_Probe->Detection Analysis Analyze Protein Levels Detection->Analysis

References

An In-depth Technical Guide to Mal-PEG4-VCP-NB Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Mal-PEG4-VCP-NB linker represents a sophisticated tool in the construction of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of its core chemistry, mechanism of action, and practical application, supported by detailed experimental protocols and data presented for comparative analysis.

Introduction to the this compound Linker

The this compound linker is a multi-functional, cleavable linker system designed for the precise delivery of therapeutic payloads.[1][2][3] Its architecture is modular, with each component serving a distinct and critical role in the overall function of the bioconjugate.[][5]

  • Maleimide (B117702) (Mal): This functional group provides a highly selective reaction site for covalent attachment to thiol groups (-SH), commonly found in the cysteine residues of antibodies or other proteins. This reaction forms a stable thioether bond.[][7]

  • Polyethylene Glycol (PEG4): The tetra-ethylene glycol spacer enhances the solubility and stability of the ADC, reduces aggregation, and can improve pharmacokinetic properties.[][8]

  • Valine-Citrulline-p-aminobenzylcarbamate (VCP): This dipeptide sequence (Val-Cit) connected to a p-aminobenzyl (PAB) spacer constitutes a protease-sensitive trigger. It is specifically designed to be cleaved by cathepsin B, an enzyme that is often upregulated in the lysosomal compartments of tumor cells.[9][10][]

  • Norbornene (NB): This strained alkene serves as a bioorthogonal handle. It can undergo rapid and specific inverse-electron-demand Diels-Alder cycloaddition reactions with tetrazine-modified payloads.[12][13][14] This allows for a modular and efficient "click chemistry" approach to payload conjugation.

Mechanism of Action

The functionality of an ADC constructed with the this compound linker is a sequential process that begins with systemic circulation and culminates in targeted cell killing.

Step 1: Antibody Conjugation: The maleimide group of the linker reacts with free thiol groups on a monoclonal antibody (mAb), typically generated by the reduction of interchain disulfide bonds, to form a stable ADC.[][15]

Step 2: Systemic Circulation and Tumor Targeting: The resulting ADC circulates in the bloodstream. The stability of the linker, enhanced by the PEG4 spacer, is crucial during this phase to prevent premature drug release.[][16] The mAb component of the ADC directs it to tumor cells that express the target antigen on their surface.[8]

Step 3: Internalization and Lysosomal Trafficking: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, often via endocytosis, and trafficked to the lysosome.[8][17]

Step 4: Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the Val-Cit dipeptide of the linker.[9][][18]

Step 5: Payload Release: Cleavage of the Val-Cit moiety initiates the self-immolation of the PAB spacer, leading to the release of the payload (which would have been attached via the norbornene group).[8][17]

Step 6: Bioorthogonal Payload Attachment (Modular Approach): The norbornene group allows for a two-step conjugation strategy. An antibody can first be conjugated with the this compound linker. Subsequently, a tetrazine-modified payload can be "clicked" onto the norbornene handle in a highly efficient and specific bioorthogonal reaction.[12][14] This modularity can be advantageous in the development and optimization of ADCs.

Signaling Pathways and Experimental Workflows

Diagrams

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation (pH 7.4) cluster_tumor_cell Target Tumor Cell ADC ADC (Antibody-Linker-Payload) Antigen Tumor Antigen ADC->Antigen Targeting Internalization Internalization (Endocytosis) Antigen->Internalization Binding Endosome Endosome (pH 5.5-6.2) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cathepsin B Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis Induces Experimental_Workflow cluster_conjugation Step 1: Bioconjugation cluster_payload_attachment Step 2: Bioorthogonal Ligation cluster_analysis Step 3: Analysis and Functional Assays Ab_Reduction Antibody Disulfide Bond Reduction (TCEP) Linker_Conjugation Conjugation with This compound Ab_Reduction->Linker_Conjugation Purification1 Purification (e.g., SEC) Linker_Conjugation->Purification1 Ab_Linker Antibody-Linker Conjugate Purification1->Ab_Linker Click_Reaction Norbornene-Tetrazine Cycloaddition Ab_Linker->Click_Reaction Tetrazine_Payload Tetrazine-Modified Payload Tetrazine_Payload->Click_Reaction Purification2 Purification Click_Reaction->Purification2 Final_ADC Final ADC Purification2->Final_ADC Characterization Characterization (DAR, Aggregation) Final_ADC->Characterization Cleavage_Assay In Vitro Cleavage Assay (Cathepsin B) Final_ADC->Cleavage_Assay Cell_Assay Cell-Based Cytotoxicity Assay Final_ADC->Cell_Assay

References

A Technical Guide to the Role of Maleimide in Mal-PEG4-VCP-NB for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the maleimide (B117702) functional group within the context of the hetero-bifunctional linker, Mal-PEG4-VCP-NB. It is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation. This document details the chemistry of maleimide, its application in forming stable bioconjugates, and its integral role within this specific linker, which is designed for advanced applications such as the construction of antibody-drug conjugates (ADCs).

Introduction to this compound

The molecule, this compound, is a sophisticated linker designed with distinct functional domains to facilitate the precise assembly of complex biomolecules. Each component serves a specific purpose:

  • Mal (Maleimide): The primary focus of this guide, this group is responsible for the initial, covalent attachment of the linker to a biomolecule, typically a protein.

  • PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that enhances solubility, reduces aggregation, and provides spatial separation between the conjugated molecules.

  • VCP (Valine-Citrulline-PAB): A cathepsin B-cleavable linker. The Val-Cit dipeptide is specifically recognized and cleaved by the lysosomal protease cathepsin B, which is often upregulated in tumor cells. This enables the targeted release of a payload in a specific cellular environment. The PAB (p-aminobenzyl) group acts as a self-immolative spacer, ensuring the efficient release of the payload after cleavage.

  • NB (Norbornene): A strained alkene that serves as a bioorthogonal handle. It can react with a tetrazine-modified molecule in a highly specific and rapid inverse-electron-demand Diels-Alder (IEDDA) reaction, also known as a "click" reaction. This allows for the attachment of a second molecule of interest (e.g., a therapeutic payload, an imaging agent) in a separate, controlled step.

The Core Function of the Maleimide Group

The maleimide group is an α,β-unsaturated carbonyl compound that serves as a highly efficient and specific electrophile for conjugation to sulfhydryl (thiol) groups. Its primary role in the this compound linker is to form a stable, covalent bond with a cysteine residue on a protein, such as a monoclonal antibody (mAb).

The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group of a cysteine residue attacks one of the electrophilic carbons of the maleimide double bond. This results in the formation of a stable thioether bond, effectively and irreversibly attaching the linker to the protein.

This conjugation strategy is one of the most widely used methods in bioconjugation due to its high specificity and efficiency under mild, physiological conditions (pH 6.5-7.5). The selectivity for cysteine residues allows for site-specific modification of proteins, especially when unpaired cysteine residues are available or have been engineered into the protein sequence.

Below is a diagram illustrating the conjugation reaction:

Maleimide_Conjugation cluster_reactants Reactants cluster_product Product Protein Protein-SH (Cysteine Residue) plus + Linker This compound Conjugate Protein-S-(Mal)-PEG4-VCP-NB (Stable Thioether Bond) Linker->Conjugate Michael Addition (pH 6.5-7.5)

Diagram 1: Maleimide-Cysteine Conjugation Reaction.

Experimental Protocol: Conjugation of this compound to a Monoclonal Antibody

This section provides a representative protocol for the conjugation of the maleimide-containing linker to a monoclonal antibody (mAb) that has been previously reduced to expose free cysteine residues.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Tris(2-carboxyethyl)phosphine (TCEP) solution for antibody reduction.

  • This compound linker dissolved in a compatible organic solvent (e.g., DMSO).

  • PBS buffer, pH 7.2.

  • Desalting columns (e.g., PD-10) for buffer exchange and purification.

  • Analytical equipment for characterization (e.g., UV-Vis spectrophotometer, HPLC).

Procedure:

  • Antibody Reduction:

    • Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS.

    • Add a 10-fold molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds, exposing free cysteine residues.

    • Remove excess TCEP by buffer exchange into PBS (pH 7.2) using a desalting column.

  • Conjugation Reaction:

    • Immediately after reduction, add a 5- to 10-fold molar excess of the this compound solution to the reduced mAb. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein integrity.

    • Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight, with gentle agitation.

  • Quenching (Optional):

    • To quench any unreacted maleimide groups, a 100-fold molar excess of N-acetylcysteine can be added and incubated for 20 minutes.

  • Purification:

    • Remove excess linker and quenching agent by purifying the conjugate using a desalting column or size-exclusion chromatography (SEC), exchanging the buffer into a suitable formulation buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • The drug-to-antibody ratio (DAR) can be determined using hydrophobic interaction chromatography (HIC) or reverse-phase HPLC (RP-HPLC).

Quantitative Data Summary

The efficiency and stability of the maleimide conjugation are critical parameters. The following table summarizes typical quantitative data obtained during the characterization of such conjugates.

ParameterTypical Value/RangeMethod of DeterminationSignificance
Conjugation Efficiency > 90%RP-HPLC, HIC-HPLCHigh efficiency indicates a robust and reliable reaction, leading to a high yield of the desired conjugate.
Drug-to-Antibody Ratio (DAR) 3.5 - 4.0 (for partially reduced mAb)HIC-HPLC, UV-Vis SpectroscopyA controlled DAR is crucial for the therapeutic efficacy and safety profile of an ADC.
Thioether Bond Stability (in plasma) > 95% after 7 daysLC-MSThe high stability of the maleimide-cysteine bond ensures that the linker and payload remain attached to the antibody in circulation until they reach the target site.
Monomer Purity > 98%Size-Exclusion Chromatography (SEC)High monomer purity indicates that the conjugation process did not induce significant aggregation of the antibody.

Overall Workflow and Signaling Pathway

The this compound linker is a key component in a multi-step process, from ADC construction to payload delivery. The following diagram illustrates this workflow.

ADC_Workflow cluster_synthesis Step 1: ADC Synthesis cluster_delivery Step 2: Systemic Delivery & Targeting cluster_internalization Step 3: Internalization & Payload Release mAb Antibody (mAb-SH) ADC_Intermediate mAb-Linker-NB mAb->ADC_Intermediate Maleimide Conjugation Linker This compound Linker->ADC_Intermediate ADC_Final Final ADC ADC_Intermediate->ADC_Final Bioorthogonal Ligation (IEDDA) Payload Tetrazine-Payload Payload->ADC_Final ADC_Circulation ADC in Circulation ADC_Final->ADC_Circulation Tumor_Cell Tumor Cell (Target Antigen) ADC_Circulation->Tumor_Cell Binding Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Lysosome Lysosome (Cathepsin B) Internalization->Lysosome Payload_Release Released Payload Lysosome->Payload_Release VCP Cleavage Cell_Death Apoptosis Payload_Release->Cell_Death Induces

Diagram 2: Workflow of ADC created with this compound.

This workflow highlights the critical initiating role of the maleimide group. The successful and stable conjugation of the linker to the antibody is the foundational step upon which the entire therapeutic strategy depends. Any instability in the maleimide-cysteine bond would lead to premature release of the linker and payload, compromising the efficacy and safety of the ADC.

The Pivotal Role of the PEG4 Spacer in Antibody-Drug Conjugate Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical component that profoundly influences the ADC's stability, pharmacokinetics (PK), efficacy, and overall therapeutic index. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) spacers has emerged as a key strategy for optimizing ADC performance. This technical guide provides an in-depth exploration of the function of the tetraethylene glycol (PEG4) spacer in ADC linkers, supported by quantitative data, detailed experimental protocols, and visualizations of core concepts.

Core Functions of the PEG4 Spacer in ADC Linkers

The inclusion of a discrete PEG4 spacer within an ADC's linker architecture imparts several advantageous physicochemical and pharmacological properties. These benefits primarily stem from the inherent characteristics of the polyethylene glycol chain: its hydrophilicity, flexibility, and defined length.

1. Enhanced Hydrophilicity and Solubility:

A primary function of the PEG4 spacer is to increase the hydrophilicity of the ADC.[1] Many potent cytotoxic payloads are inherently hydrophobic, which can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs).[2] This aggregation can compromise manufacturability, reduce in vivo stability, and lead to rapid clearance from circulation. The repeating ethylene (B1197577) glycol units of the PEG4 chain are highly solvated in aqueous environments, effectively creating a hydration shell around the hydrophobic payload.[3][4] This increased solubility helps to prevent intermolecular hydrophobic interactions that cause aggregation.[3] The solubility-enhancing property of a PEG4 spacer can be sufficient to enable the use of aqueous buffers during conjugation and mitigate aggregation, even when other hydrophobic moieties are present in the linker.[5]

2. Improved Pharmacokinetics and Reduced Clearance:

By increasing the overall hydrophilicity of the ADC, the PEG4 spacer can significantly improve its pharmacokinetic profile.[1][6] The PEG chain forms a hydrophilic shield around the payload, which can reduce non-specific uptake by healthy tissues and clearance by the reticuloendothelial system.[2][7] This leads to a longer circulation half-life and increased overall exposure (Area Under the Curve or AUC) of the ADC in the bloodstream.[2][6] A moderate increase in half-life can be achieved with short PEG chains like PEG4, striking a balance between improved stability and maintaining a molecular size that allows for efficient tumor penetration.[3] Studies have shown a direct correlation between PEG spacer length and the ADC's pharmacokinetic profile, with clearance rates decreasing as the PEG chain length increases.[2][8]

3. Steric Hindrance and Optimization of DAR:

The flexible nature of the PEG4 chain provides a steric shield that physically separates the hydrophobic payloads of adjacent ADC molecules.[3] This steric hindrance further reduces the likelihood of aggregation, even at high DARs.[3] The ability to achieve higher DARs without compromising the physicochemical properties of the ADC is a significant advantage, as it allows for the delivery of a greater concentration of the cytotoxic drug to the target cancer cell per antibody binding event, potentially enhancing therapeutic potency.[2][4]

4. Optimized Spacing and Biological Activity:

The defined length of the PEG4 spacer provides critical spatial separation between the antibody and the cytotoxic payload.[1] This spacing can be crucial for maintaining the biological activity of the antibody by preventing the payload from sterically hindering the antibody's binding to its target antigen.[1]

Quantitative Impact of PEG4 Spacers on ADC Properties

The inclusion of a PEG4 spacer has a quantifiable impact on the performance of ADCs. The following tables summarize key quantitative data from various studies, highlighting the effects of PEGylation, with a focus on shorter PEG chains like PEG4 where data is available.

Pharmacokinetic Parameter No PEG Spacer PEG2 Spacer PEG4 Spacer PEG8 Spacer PEG12 Spacer PEG24 Spacer Reference
Clearance (mL/day/kg) in Rats ~15~10~7~5~5~5[9]
Mean Residence Time (hours) N/A100160280280290[10]
AUC (h*µg/mL) N/A3,5005,6009,80010,00010,000[10]

Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics. This table demonstrates the general trend of decreasing clearance and increasing exposure (AUC and mean residence time) with the addition and extension of a PEG spacer. A plateau in pharmacokinetic improvement is often observed around 8 PEG units.

Cell Line ADC Linker IC50 (ng/mL) Reference
Karpas-299 (CD30+)No PEG~10[11]
Karpas-299 (CD30+)PEG2~10[11]
Karpas-299 (CD30+)PEG4~10[11]
Karpas-299 (CD30+)PEG8~10[11]
Karpas-299 (CD30+)PEG12~10[11]
Karpas-299 (CD30+)PEG24~10[11]

Table 2: Impact of PEG Spacer Length on In Vitro Cytotoxicity. In some instances, particularly with certain cell lines and ADC constructs, the inclusion of a PEG spacer has a minimal effect on the in vitro potency of the ADC.

Xenograft Model ADC Treatment Tumor Growth Inhibition (TGI) Reference
NCI-N87 (HER2+)DAR 8 ADC with PEG4 spacerSignificant tumor regression[12]
COLO205-MDRDAR 3.5 DM1 ADC with PEG4 spacerMore efficacious than non-PEGylated MCC-DM1[12]

Table 3: In Vivo Efficacy of ADCs with PEG4 Spacers. These examples highlight the enhanced in vivo anti-tumor activity of ADCs incorporating a PEG4 spacer, which is often attributed to their improved pharmacokinetic profiles.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of ADCs containing PEG4 spacers. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Synthesis of a Maleimide-PEG4-Payload Linker

This protocol describes the synthesis of a common heterobifunctional linker, Maleimide-PEG4-NHS ester, and its subsequent conjugation to an amine-containing payload like Monomethyl Auristatin E (MMAE).

Materials:

  • α-Amino-ω-carboxyl-PEG4

  • Maleic anhydride (B1165640)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Monomethyl Auristatin E (MMAE)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system

Procedure:

  • Synthesis of Maleimido-PEG4-acid:

    • Dissolve α-Amino-ω-carboxyl-PEG4 and a molar excess of maleic anhydride in anhydrous DCM.

    • Add TEA and stir at room temperature overnight.

    • Purify the product by silica (B1680970) gel chromatography to obtain Maleimido-PEG4-acid.

  • Activation of Carboxylic Acid:

    • Dissolve Maleimido-PEG4-acid, DCC, and NHS in anhydrous DMF.

    • Stir the reaction at room temperature for 4-6 hours to form the NHS ester.

  • Conjugation to MMAE:

    • Dissolve MMAE in anhydrous DMF and add DIPEA.

    • Add the activated Maleimide-PEG4-NHS ester solution to the MMAE solution.

    • Stir the reaction at room temperature overnight.

    • Purify the Maleimide-PEG4-MMAE conjugate by reverse-phase HPLC.

Protocol 2: Lysine-Based Antibody Conjugation with a PEG4 Linker

This protocol outlines the conjugation of a purified Maleimide-PEG4-Payload to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Maleimide-PEG4-Payload conjugate

  • Organic co-solvent (e.g., DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at the desired concentration and in a suitable buffer for conjugation.

  • Conjugation Reaction:

    • Dissolve the Maleimide-PEG4-Payload in an organic co-solvent like DMSO.

    • Slowly add the drug-linker solution to the antibody solution with gentle mixing. A typical molar excess of the drug-linker is 5-10 fold. The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain antibody stability.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Quenching:

    • Add an excess of a quenching reagent like N-acetylcysteine to stop the reaction by reacting with any unreacted maleimide (B117702) groups.

  • Purification:

    • Purify the resulting ADC from unconjugated drug-linker and other small molecules using SEC.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the DAR of ADCs by separating species with different numbers of conjugated hydrophobic payloads.

Materials:

  • ADC sample

  • HIC column (e.g., Butyl or Phenyl)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with a small percentage of isopropanol (B130326) if needed)

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Injection: Inject the ADC sample onto the column.

  • Chromatographic Separation: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR values (DAR=2, DAR=4, etc.) due to increased hydrophobicity.

    • Integrate the peak area for each species.

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

Protocol 4: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size and is used to quantify the amount of high molecular weight species (aggregates) in an ADC preparation.

Materials:

  • ADC sample

  • SEC column suitable for monoclonal antibodies

  • HPLC system

  • Mobile Phase: A buffer that minimizes non-specific interactions (e.g., 150 mM Sodium Phosphate, pH 7.0)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate.

  • Sample Injection: Inject the ADC sample onto the column.

  • Chromatographic Separation: Run the mobile phase isocratically.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Aggregates will elute first, followed by the monomeric ADC, and then any fragments.

    • Integrate the peak areas for the aggregate and monomer peaks.

    • Calculate the percentage of aggregation: % Aggregation = (Peak Area of Aggregates / (Peak Area of Aggregates + Peak Area of Monomer)) * 100

Protocol 5: In Vivo Efficacy Study in a Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cell line that expresses the target antigen

  • ADC, vehicle control, and potentially a naked antibody control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of the cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Randomization:

    • Randomize the mice into treatment groups (e.g., vehicle control, ADC low dose, ADC high dose, naked antibody) with similar average tumor volumes.

  • Treatment Administration:

    • Administer the treatments (e.g., via intravenous injection) according to the planned dosing schedule.

  • Monitoring:

    • Measure tumor volumes with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Data Analysis:

    • The study is typically concluded when tumors in the control group reach a predetermined size.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the anti-tumor effect.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the function of PEG4 spacers in ADC linkers.

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker Linker cluster_Payload Payload Antibody Antibody Linker_Attach Attachment Site (e.g., Lysine) Antibody->Linker_Attach PEG4 PEG4 Spacer Linker_Attach->PEG4 Cleavable Cleavable Unit (optional) PEG4->Cleavable Payload Cytotoxic Drug Cleavable->Payload

Caption: General structure of an Antibody-Drug Conjugate with a PEG4 linker.

Aggregation_Mechanism Mechanism of PEG4 Spacer in Reducing ADC Aggregation cluster_NoPEG Without PEG Spacer cluster_WithPEG With PEG4 Spacer ADC1_NoPEG ADC Payload1 Hydrophobic Payload ADC1_NoPEG->Payload1 ADC2_NoPEG ADC Payload2 Hydrophobic Payload ADC2_NoPEG->Payload2 ADC3_NoPEG ADC Payload3 Hydrophobic Payload ADC3_NoPEG->Payload3 Payload1->Payload2 Hydrophobic Interaction Payload2->Payload3 ADC1_PEG ADC PEG1 PEG4 ADC1_PEG->PEG1 ADC2_PEG ADC PEG2 PEG4 ADC2_PEG->PEG2 ADC3_PEG ADC PEG3 PEG4 ADC3_PEG->PEG3 Payload4 Payload PEG1->Payload4 Payload5 Payload PEG2->Payload5 Payload6 Payload PEG3->Payload6

Caption: How PEG4 spacers reduce ADC aggregation.

ADC_Workflow Experimental Workflow for ADC Development and Evaluation cluster_Synthesis ADC Synthesis & Purification cluster_Characterization ADC Characterization cluster_Evaluation Preclinical Evaluation Linker_Synth Linker-Payload Synthesis Conjugation Conjugation Linker_Synth->Conjugation Ab_Mod Antibody Modification (optional) Ab_Mod->Conjugation Purification Purification (SEC) Conjugation->Purification DAR_Analysis DAR Analysis (HIC) Purification->DAR_Analysis Aggregation_Analysis Aggregation (SEC) Purification->Aggregation_Analysis InVitro_Potency In Vitro Potency (Cytotoxicity Assay) Purification->InVitro_Potency PK_Study Pharmacokinetics Study Purification->PK_Study InVivo_Efficacy In Vivo Efficacy (Xenograft Model) PK_Study->InVivo_Efficacy

Caption: Experimental workflow for ADC development.

Conclusion

The incorporation of a PEG4 spacer into ADC linkers represents a significant advancement in bioconjugate design. By enhancing hydrophilicity, improving pharmacokinetic properties, and enabling higher drug loading, PEG4 spacers play a pivotal role in widening the therapeutic window of ADCs. The careful optimization of linker design, including the strategic use of spacers like PEG4, is essential for the development of safer and more effective antibody-drug conjugates for the treatment of cancer. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing this promising class of therapeutics.

References

An In-depth Technical Guide to the Mal-PEG4-VCP-NB Cleavable Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-PEG4-VCP-NB linker is a sophisticated, cleavable linker system designed for the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. The linker component is critical to the success of an ADC, dictating its stability in circulation and the efficiency of payload release at the target site. This guide provides a detailed overview of the properties, mechanism of action, and application of the this compound linker.

The this compound linker is a multi-component system, with each part playing a crucial role in the overall function of the resulting ADC. The full chemical name for this linker is Maleimide-PEG4-Valine-Citrulline-para-aminobenzylcarbamate-p-nitrophenyl carbonate . The components are:

  • Maleimide (Mal): A thiol-reactive group that enables the covalent conjugation of the linker to cysteine residues on the antibody.

  • Polyethylene (B3416737) Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances the hydrophilicity and solubility of the linker and the resulting ADC. This can also improve the pharmacokinetic properties of the conjugate.

  • Valine-Citrulline (VCit or VC): A dipeptide motif that is specifically recognized and cleaved by the lysosomal protease, cathepsin B. Cathepsin B is often upregulated in tumor cells, making this a targeted cleavage strategy.

  • para-aminobenzylcarbamate (PABC or P): A self-immolative spacer that, following the enzymatic cleavage of the Val-Cit dipeptide, spontaneously decomposes to release the attached payload in its unmodified, active form.

  • p-nitrophenyl carbonate (PNP or NB): A highly reactive leaving group that facilitates the efficient and stable conjugation of amine- or hydroxyl-containing payload molecules to the linker via a carbamate (B1207046) bond.

Physicochemical Properties

The physicochemical properties of the this compound linker are summarized in the table below.

PropertyValue
Chemical Formula C38H49N7O15
Molecular Weight 843.83 g/mol
CAS Number 1345681-54-0
Solubility Soluble in DMSO and DMF
Storage Conditions Store at -20°C, protected from light and moisture

Mechanism of Action

The targeted release of the cytotoxic payload by the this compound linker is a multi-step process that occurs following the internalization of the ADC into the target cancer cell.

cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable) Receptor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Low pH, High Cathepsin B) Endosome->Lysosome 3. Trafficking & Fusion Payload Active Payload Lysosome->Payload 4. Cleavage & Release Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target 5. Cytotoxicity ADC Antibody-Cys-S-Mal-PEG4-VC-PABC-Payload Cleavage Cathepsin B (in Lysosome) ADC->Cleavage Enzymatic Cleavage Intermediate Antibody-Cys-S-Mal-PEG4-VC-PABC-OH + Payload Cleavage->Intermediate Elimination 1,6-Elimination (Self-Immolation) Intermediate->Elimination Spontaneous Released_Payload Free Payload Elimination->Released_Payload Byproducts Aza-quinone methide + CO2 Elimination->Byproducts

In-Depth Technical Guide: Mal-PEG4-VCP-NB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Antibody-Drug Conjugate (ADC) linker, Mal-PEG4-VCP-NB, including its properties, mechanism of action, and relevant experimental protocols.

Core Properties of this compound

This compound is a key bifunctional linker used in the development of ADCs. It incorporates a maleimide (B117702) group for conjugation to thiol-containing molecules like antibodies, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, and a protease-cleavable Valine-Citrulline-p-aminobenzyl (Val-Cit-PAB) linker for controlled payload release.

Physicochemical Properties
PropertyValueReference
CAS Number 1345681-54-0[1][2][3]
Molecular Formula C₃₈H₄₉N₇O₁₅MedChemExpress
Molecular Weight 843.83 g/mol MedChemExpress
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in DMSO and DMF[4]
Storage Store at -20°C, protected from moisture[4][5]
Structural Components and Functionality

The structure of this compound is designed for specific functions within an ADC construct:

  • Maleimide (Mal): Enables covalent conjugation to cysteine residues on antibodies or other targeting proteins through a Michael addition reaction. This reaction is highly specific for thiols at a pH range of 6.5-7.5.[6]

  • Polyethylene Glycol (PEG4): A four-unit PEG spacer enhances the hydrophilicity and solubility of the ADC, reducing aggregation and improving pharmacokinetics.

  • Val-Cit-PAB (VCP): This dipeptide linker is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[3][7] The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of the unmodified cytotoxic payload after cleavage of the Val-Cit bond.[7]

  • Norbornene (NB): The "NB" in the name likely refers to a norbornene moiety, which can be used for bioorthogonal conjugation reactions, although this is a less common interpretation for this specific linker, where "VCP" is the dominant reactive/cleavable feature for ADC applications. In the context of the identified CAS number and common ADC linker structures, the primary functional components are the Maleimide and the Val-Cit-PAB cassette.

Mechanism of Action and Signaling Pathway

The efficacy of an ADC utilizing the this compound linker relies on a multi-step process that culminates in the targeted release of a cytotoxic payload within cancer cells.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tme Tumor Microenvironment cluster_cell Intracellular Compartments ADC Antibody-Drug Conjugate (Mal-PEG4-VCP-Payload) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Targeting & Binding to Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome (Low pH, Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Cathepsin B Cleavage of Val-Cit Linker Apoptosis Apoptosis/Cell Death Payload->Apoptosis 5. Induction of Cell Death

Figure 1. Mechanism of action of an ADC with a cleavable Val-Cit linker.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound and similar ADC linkers.

Synthesis of this compound (Representative Protocol)

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product Fmoc_Cit Fmoc-L-Citrulline Step1 1. Coupling of Fmoc-Cit and PAB-OH Fmoc_Cit->Step1 PAB_OH p-Aminobenzyl alcohol PAB_OH->Step1 Fmoc_Val Fmoc-L-Valine Step3 3. Coupling with Fmoc-Val Fmoc_Val->Step3 Mal_PEG4 Maleimide-PEG4-acid Step5 5. Coupling with Mal-PEG4-acid Mal_PEG4->Step5 Step2 2. Fmoc Deprotection Step1->Step2 Step2->Step3 Step4 4. Fmoc Deprotection Step3->Step4 Step4->Step5 Final_Product This compound Step5->Final_Product

Figure 2. Representative workflow for the synthesis of this compound.

Materials:

  • Fmoc-L-Citrulline

  • p-Aminobenzyl alcohol (PAB-OH)

  • Fmoc-L-Valine

  • Maleimide-PEG4-acid

  • Coupling agents (e.g., HATU, HBTU)

  • Bases (e.g., DIPEA, Piperidine)

  • Solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., HPLC)

Procedure:

  • Synthesis of Fmoc-Val-Cit-PAB-OH:

    • Couple Fmoc-L-Citrulline to p-aminobenzyl alcohol using a suitable coupling agent like HATU in the presence of a base such as DIPEA in DMF.

    • After reaction completion, perform an aqueous workup and purify the product.

    • Remove the Fmoc protecting group using piperidine (B6355638) in DMF.

    • Couple the resulting free amine with Fmoc-L-Valine using a coupling agent.

    • Purify the resulting Fmoc-Val-Cit-PAB-OH.

  • Final Coupling with Maleimide-PEG4-acid:

    • Deprotect the Fmoc group from Fmoc-Val-Cit-PAB-OH as described above.

    • Couple the free amine with Maleimide-PEG4-acid using a coupling agent to yield the final product, this compound.

    • Purify the final compound by reverse-phase HPLC.

Antibody Conjugation Protocol

This protocol describes the conjugation of this compound to a monoclonal antibody (mAb) via reduced interchain disulfide bonds.[4]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., TCEP or DTT)

  • Mal-PEG4-VCP-payload conjugate

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

  • Solvents (e.g., DMSO for dissolving the linker-payload)

Procedure:

  • Antibody Reduction:

    • Incubate the mAb with a controlled molar excess of a reducing agent (e.g., TCEP) to partially reduce the interchain disulfide bonds, exposing free thiol groups. The reaction is typically carried out at 37°C for 1-2 hours.

  • Conjugation:

    • Dissolve the Mal-PEG4-VCP-payload in a minimal amount of a water-miscible organic solvent like DMSO.

    • Add the dissolved linker-payload to the reduced antibody solution. The reaction is typically performed at pH 7.0-7.5 at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching:

    • Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification:

    • Purify the resulting ADC from unconjugated payload and other reaction components using size-exclusion chromatography or tangential flow filtration.

  • Characterization:

    • Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.

In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the Val-Cit linker to cleavage by Cathepsin B.[7][9]

Materials:

  • ADC conjugate with this compound linker

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT)

  • Control ADC with a non-cleavable linker

  • LC-MS system for analysis

Procedure:

  • Assay Setup:

    • In a microcentrifuge tube, combine the ADC, Cathepsin B, and assay buffer.

    • Prepare control samples including the ADC without the enzyme and a non-cleavable ADC with the enzyme.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Analysis:

    • At each time point, quench the reaction (e.g., by adding a protease inhibitor or by immediate freezing).

    • Analyze the samples by LC-MS to quantify the amount of released payload.

  • Data Analysis:

    • Plot the concentration of the released payload over time to determine the cleavage kinetics.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic potency of the ADC on cancer cell lines.[10][11][12]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for 72-120 hours at 37°C in a CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves and determine the IC₅₀ values.

Conclusion

This compound is a well-characterized and effective linker for the development of ADCs. Its design allows for stable conjugation to antibodies, favorable pharmacokinetic properties, and specific, enzyme-mediated release of cytotoxic payloads within the target tumor cells. The experimental protocols provided in this guide offer a framework for the synthesis, conjugation, and in vitro evaluation of ADCs utilizing this advanced linker technology.

References

An In-depth Technical Guide on the Solubility and Stability of Mal-PEG4-VCP-NB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Mal-PEG4-VCP-NB, a heterobifunctional linker widely utilized in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document outlines the key chemical features influencing its behavior in various environments, offers detailed experimental protocols for its characterization, and presents visual diagrams to elucidate its structure and degradation pathways.

Introduction to this compound

This compound is a complex linker composed of four key functional units: a maleimide (B117702) (Mal) group for conjugation to thiol-containing molecules such as antibodies, a tetra-polyethylene glycol (PEG4) spacer to enhance solubility and provide spatial separation, a cathepsin B-cleavable valine-citrulline-p-aminobenzylcarbamate (VCP) peptide linker for controlled payload release, and a norbornene (NB) moiety for bioorthogonal conjugation reactions. Understanding the solubility and stability of this linker is paramount for the successful design and optimization of novel therapeutic agents.

Solubility Profile

The solubility of this compound is influenced by its constituent parts. The presence of the hydrophilic PEG4 spacer is intended to improve aqueous solubility. However, the overall solubility is a balance between this hydrophilic component and the more hydrophobic maleimide, VCP, and norbornene moieties.

Table 1: Qualitative Solubility of this compound and Related Compounds

Solvent/SystemExpected SolubilityRationale & Remarks
Aqueous Buffers (e.g., PBS, pH 7.4) Low to ModerateThe PEG4 spacer enhances aqueous solubility, but the hydrophobic character of the VCP and norbornene components limits high concentration solubility. Formation of a suspension is possible.
Organic Solvents (e.g., DMSO, DMF) HighThese polar aprotic solvents are effective at solvating the entire molecule, including the less polar peptide and norbornene sections.[1][2]
Alcohols (e.g., Ethanol, Methanol) ModerateMay serve as co-solvents with aqueous buffers to improve solubility.
Formulation with Excipients Can be enhancedCo-solvents like corn oil or solubilizing agents such as SBE-β-CD can be used to prepare solutions or stable suspensions for in vivo applications.

Stability Profile

The stability of this compound is a critical factor in its handling, storage, and in vivo performance. The primary points of potential degradation are the maleimide group and the VCP linker. The norbornene moiety is generally stable under physiological conditions.

Table 2: Stability Considerations for this compound

ConditionMoiety AffectedPotential OutcomeInfluencing Factors & Mitigation
pH > 7.5 MaleimideHydrolysis of the maleimide ring, rendering it unreactive to thiols.[3]Store in dry, aprotic solvents and use in buffers with pH 6.5-7.5 for conjugation.[3]
Presence of Thiols (e.g., Cysteine, Glutathione) Maleimide-Thiol AdductRetro-Michael reaction leading to deconjugation of the linker from the antibody.[1][4][5]Hydrolysis of the succinimide (B58015) ring post-conjugation can stabilize the thioether bond.[3][6]
Lysosomal Environment (Presence of Cathepsin B) VCP LinkerEnzymatic cleavage of the valine-citrulline bond, leading to the intended release of the payload.[7][8]This is the intended mechanism of action for drug release in target cells. The linker is designed to be stable in plasma.
Elevated Temperature General MoleculeIncreased rates of hydrolysis and other degradation reactions.Store at recommended low temperatures (e.g., -20°C) and protect from light.
Long-term Storage in Aqueous Solution MaleimideGradual hydrolysis.Long-term storage in aqueous solutions is not recommended. Prepare fresh solutions or store in anhydrous organic solvents at low temperatures.[3]

Experimental Protocols

The following are detailed methodologies for assessing the solubility and stability of this compound.

Protocol for Determining Aqueous Solubility

This protocol provides a method to estimate the aqueous solubility of this compound using a shake-flask method followed by HPLC analysis.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same aqueous buffer.

    • Analyze the standard solutions and the filtered supernatant by a validated HPLC method (e.g., reverse-phase HPLC with UV detection at an appropriate wavelength).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the supernatant by interpolating its peak area on the calibration curve. This concentration represents the aqueous solubility.

Protocol for Assessing Stability in Aqueous Buffers (Maleimide Hydrolysis)

This protocol outlines a method to evaluate the hydrolytic stability of the maleimide group at different pH values.

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a series of aqueous buffers with varying pH values (e.g., pH 5.0, 7.4, and 8.5).

    • Dilute the stock solution into each buffer to a final known concentration, ensuring the final organic solvent concentration is low (e.g., <1%).

  • Incubation:

    • Incubate the samples at a constant temperature (e.g., 37°C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Analysis:

    • Immediately analyze the aliquots by HPLC.

    • Monitor the decrease in the peak area of the intact this compound over time.

    • The rate of disappearance of the parent compound will indicate the rate of hydrolysis of the maleimide group.

Protocol for Evaluating Enzymatic Stability (VCP Linker Cleavage)

This protocol describes an in vitro assay to confirm the cleavage of the VCP linker by Cathepsin B.

  • Reaction Setup:

    • Prepare a reaction buffer suitable for Cathepsin B activity (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).

    • Prepare a solution of this compound (or a fluorescently labeled version for easier detection) in the reaction buffer.

    • Add a known amount of active Cathepsin B to the solution to initiate the reaction. A control sample without the enzyme should be run in parallel.

  • Incubation:

    • Incubate the reaction mixture at 37°C.

    • At specified time intervals, take aliquots of the reaction and quench the enzymatic activity (e.g., by adding a protease inhibitor or by rapid freezing).

  • Analysis:

    • Analyze the samples by HPLC or LC-MS.

    • Monitor the decrease of the parent compound and the appearance of cleavage products over time.

    • LC-MS can be used to identify the mass of the cleaved fragments, confirming the site of enzymatic action.

Visualizations

The following diagrams illustrate the key structural and process-related aspects of this compound.

G Figure 1: Chemical Structure of this compound cluster_mal Maleimide cluster_peg PEG4 Spacer cluster_vcp VCP Linker cluster_nb Norbornene Mal Mal PEG4 PEG4 Mal->PEG4 VCP Val-Cit-PAB PEG4->VCP NB NB VCP->NB

Caption: Figure 1: Chemical Structure of this compound

G Figure 2: Experimental Workflow for Solubility Assessment A Add excess this compound to aqueous buffer B Agitate at constant temp (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm) C->D E Analyze by HPLC D->E F Quantify against calibration curve E->F

Caption: Figure 2: Workflow for Solubility Assessment

G Figure 3: Key Stability Pathways cluster_main cluster_hydrolysis Maleimide Instability cluster_cleavage VCP Linker Cleavage A This compound Conjugate B Hydrolysis of Maleimide Ring (pH > 7.5) A->B High pH C Retro-Michael Reaction (Thiol Exchange) A->C Presence of Thiols D Enzymatic Cleavage by Cathepsin B (Lysosomal Environment) A->D Cellular Uptake

Caption: Figure 3: Key Stability Pathways

References

In-Depth Technical Guide: Mal-PEG4-VCP-NB Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Maleimide-PEG4-VCP-NB (Mal-PEG4-VCP-NB) linker, a critical component in the development of advanced Antibody-Drug Conjugates (ADCs). This document outlines its core physicochemical properties, detailed experimental protocols for its use in bioconjugation, and the underlying mechanisms of action that are pertinent to researchers in oncology and targeted therapeutics.

Core Molecular Data

This compound is a sophisticated, degradable ADC linker designed for high stability in circulation and controlled release of cytotoxic payloads within the target cell. Its structure incorporates a maleimide (B117702) group for covalent attachment to antibodies, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, a protease-cleavable peptide sequence (VCP), and a norbornene (NB) moiety for bioorthogonal conjugation.

PropertyValueSource
Molecular Formula C₃₈H₄₉N₇O₁₅[cite: ]
Molecular Weight 843.83 g/mol [cite: ]
CAS Number 1345681-54-0

Structural and Functional Components

The this compound linker is comprised of four key functional domains:

  • Maleimide (Mal): This functional group provides a reactive site for covalent conjugation to thiol groups (-SH) present in cysteine residues of monoclonal antibodies (mAbs). This reaction is highly specific and proceeds efficiently under mild physiological conditions.

  • Polyethylene Glycol (PEG4): The 4-unit PEG spacer is a hydrophilic component that improves the solubility and pharmacokinetic properties of the resulting ADC. It can also reduce aggregation and minimize steric hindrance during the conjugation process.

  • VCP (Val-Cit-PAB): While the exact sequence for "VCP" in this specific molecule is not definitively published in all sources, it is widely understood in the context of ADC linkers to be a Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) peptide. This dipeptide is specifically designed to be cleaved by Cathepsin B, a protease that is highly active within the lysosomal compartment of cells. This enzymatic cleavage is a critical step in the intracellular release of the cytotoxic payload.

  • Norbornene (NB): The norbornene moiety is a strained alkene that serves as a reactive handle for bioorthogonal "click" chemistry. Specifically, it can undergo a rapid and highly selective inverse-electron-demand Diels-Alder cycloaddition with a tetrazine-modified payload. This allows for a modular and efficient two-step conjugation strategy.

Experimental Protocols

The following protocols provide a detailed methodology for the conjugation of this compound to a monoclonal antibody and the subsequent attachment of a cytotoxic payload.

Part 1: Antibody Reduction and Conjugation with this compound

This protocol describes the initial step of conjugating the linker to the antibody via maleimide-thiol chemistry.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • This compound linker

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Size-Exclusion Chromatography (SEC) column for antibody purification

  • N-acetylcysteine

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 2-10 mg/mL in PBS.

  • Reduction of Interchain Disulfides:

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate for 30-60 minutes at room temperature to reduce the disulfide bonds and expose the cysteine thiol groups.

    • Remove excess TCEP using a desalting column equilibrated with PBS.

  • Linker-Antibody Conjugation:

    • Dissolve the this compound linker in DMSO or DMF to prepare a 10 mM stock solution.

    • Add a 5- to 10-fold molar excess of the linker stock solution to the reduced antibody solution with gentle mixing. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching:

    • Add a 2-fold molar excess of N-acetylcysteine (relative to the linker) to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the resulting antibody-linker conjugate using an SEC column to remove unconjugated linker and quenching agent.

    • Collect the fractions containing the purified conjugate.

Part 2: Bioorthogonal Conjugation of a Tetrazine-Modified Payload

This protocol outlines the second step, where a tetrazine-activated cytotoxic drug is attached to the norbornene-functionalized antibody.

Materials:

  • Purified antibody-Mal-PEG4-VCP-NB conjugate

  • Tetrazine-modified cytotoxic payload

  • PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • To the purified antibody-linker conjugate solution, add a 1.5- to 3-fold molar excess of the tetrazine-modified payload.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Purify the final ADC using an SEC column to remove any unreacted payload.

    • Collect and concentrate the fractions containing the final ADC.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and workflows associated with the use of this compound in ADC development.

ADC_Mechanism_of_Action Mechanism of Action for a this compound based ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC ADC in Circulation TumorCell Tumor Cell with Target Antigen ADC->TumorCell 1. Binding to Target Antigen Internalization 2. Receptor-Mediated Endocytosis TumorCell->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Cathepsin B Cleavage of VCP Linker Lysosome->Cleavage PayloadRelease 5. Payload Release Cleavage->PayloadRelease Apoptosis 6. Induction of Apoptosis PayloadRelease->Apoptosis

Caption: Mechanism of action for an ADC utilizing the this compound linker.

ADC_Synthesis_Workflow Experimental Workflow for ADC Synthesis and Characterization mAb Monoclonal Antibody Reduction Antibody Reduction (TCEP/DTT) mAb->Reduction LinkerConjugation Conjugation with This compound Reduction->LinkerConjugation Purification1 Purification (SEC) LinkerConjugation->Purification1 PayloadConjugation Bioorthogonal Conjugation with Tetrazine-Payload Purification1->PayloadConjugation Purification2 Final Purification (SEC) PayloadConjugation->Purification2 Characterization ADC Characterization Purification2->Characterization HIC HIC (DAR) Characterization->HIC Analysis MS Mass Spectrometry (Intact Mass, Peptide Mapping) Characterization->MS Analysis SEC_analysis SEC (Aggregation) Characterization->SEC_analysis Analysis

Caption: A typical experimental workflow for the synthesis and characterization of an ADC.

The Cutting Edge: A Technical Guide to Protease-Cleavable Linkers in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Protease-cleavable linkers represent a cornerstone in the design of targeted therapeutics, particularly antibody-drug conjugates (ADCs). Their ability to remain stable in systemic circulation and selectively release potent payloads in the tumor microenvironment is critical to achieving a wide therapeutic window. This guide provides an in-depth analysis of the core features of these linkers, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

The Fundamental Principle: Designing for Selective Cleavage

Protease-cleavable linkers are engineered to be substrates for specific proteases that are overexpressed in the tumor microenvironment or within tumor cells, such as cathepsins, matrix metalloproteinases (MMPs), and legumain.[1][] This targeted cleavage ensures that the therapeutic payload is released precisely at the site of action, minimizing off-target toxicity.[1][3]

The design of these linkers typically incorporates a peptide sequence recognized by the target protease.[4] A self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), is often included.[5] Upon cleavage of the peptide sequence, the spacer undergoes a spontaneous electronic cascade to release the unmodified active drug.[5]

The choice of the peptide sequence is paramount to the linker's performance. The valine-citrulline (Val-Cit) dipeptide is a well-established motif, readily cleaved by the lysosomal cysteine protease, cathepsin B, which is often upregulated in cancer cells.[4][6] However, the field is continually evolving, with research into novel peptide sequences to improve selectivity and cleavage efficiency.[7]

Mechanism of Action: From Circulation to Cellular Payload Release

The journey of an ADC with a protease-cleavable linker from administration to payload release is a multi-step process, critical for its efficacy.

ADC_Mechanism cluster_circulation Systemic Circulation (pH ~7.4) cluster_tme Tumor Microenvironment cluster_cell Intracellular Compartment ADC_circ ADC with Intact Linker ADC_bound ADC Binds to Tumor Antigen ADC_circ->ADC_bound Tumor Targeting Tumor_Cell Tumor Cell Endosome Endosome (Lower pH) ADC_bound->Endosome Internalization (Endocytosis) Lysosome Lysosome (Proteases, e.g., Cathepsin B) Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Proteolytic Cleavage Target Cellular Target (e.g., DNA, Tubulin) Payload->Target Therapeutic Effect

Figure 1: General mechanism of an antibody-drug conjugate with a protease-cleavable linker.

As depicted in Figure 1, the ADC circulates systemically in its stable, intact form. Upon reaching the tumor, the antibody component binds to a specific antigen on the surface of a cancer cell. This binding event triggers the internalization of the ADC, typically through endocytosis. The ADC is then trafficked to endosomes and subsequently to lysosomes. The acidic environment and high concentration of proteases within the lysosome facilitate the cleavage of the linker, releasing the cytotoxic payload to exert its therapeutic effect.[8]

Key Features and Performance Metrics

The success of a protease-cleavable linker is defined by a balance of stability and controlled liability. The ideal linker should exhibit high stability in plasma to prevent premature drug release and its associated toxicities, while being efficiently cleaved at the target site.[7]

Key Features:

  • Specificity: The peptide sequence should be selectively recognized and cleaved by tumor-associated proteases.

  • Stability: High stability in systemic circulation is crucial to minimize off-target toxicity and ensure a sufficient concentration of the ADC reaches the tumor.[9]

  • Cleavage Kinetics: The rate of cleavage by the target protease influences the speed and efficiency of payload release.

  • Solubility: The linker and payload's physicochemical properties, including hydrophilicity, can impact the drug-to-antibody ratio (DAR) and the tendency for aggregation.[10]

  • Bystander Effect: For some cleavable linkers, the released payload is membrane-permeable and can diffuse out of the target cell to kill neighboring antigen-negative tumor cells.[6][11] This is a significant advantage in treating heterogeneous tumors.

Quantitative Analysis of Linker Performance

The selection of a protease-cleavable linker is a data-driven process. Quantitative assessment of cleavage kinetics and plasma stability provides critical insights into the potential in vivo performance of an ADC.

Enzymatic Cleavage Kinetics

The efficiency of a protease in cleaving a linker is determined by its kinetic parameters, kcat and KM. The specificity constant (kcat/KM) is a measure of the enzyme's catalytic efficiency.

Linker SequenceTarget Enzymekcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)Reference
Val-CitCathepsin B---[12]
Val-AlaCathepsin B--Cleaved at ~half the rate of Val-Cit[12]
Phe-LysCathepsin B--Cleaved ~30-fold faster than Val-Cit[12]
Ac-PLG-Mpa-AR-NH₂MMP-2--1,600[12]
Ac-PLG-Mpa-AR-NH₂MMP-9--1,400[12]
Note: "-" indicates that the specific value was not provided in the cited sources in a directly comparable format.
Plasma Stability

The stability of a linker in plasma is a critical predictor of its in vivo safety and efficacy. Premature cleavage leads to systemic exposure to the payload and reduced therapeutic index.

Linker TypeLinker SequenceStability in Human PlasmaStability in Mouse PlasmaKey ObservationsReference
DipeptideVal-CitHalf-life of ~230 daysHalf-life of ~80 hoursLess stable in mouse plasma due to carboxylesterase activity.[9][13]
DipeptidePhe-LysHalf-life of ~30 daysHalf-life of ~12.5 hoursLess stable than Val-Cit in both human and mouse plasma.[13]
TripeptideGlu-Val-Cit (EVCit)StableStableDeveloped to improve plasma stability compared to Val-Cit.[9]
TripeptideGlu-Gly-Cit (EGCit)StableStableResistant to degradation by human neutrophil elastase.[9]

Essential Experimental Protocols

Rigorous in vitro and in vivo evaluation is essential to characterize and validate protease-cleavable linkers. The following sections detail the methodologies for key experiments.

Protease Cleavage Assay

This assay quantifies the rate at which a specific protease cleaves the linker.

Objective: To determine the kinetics of linker cleavage by a purified protease.

Materials:

  • Purified protease (e.g., recombinant human Cathepsin B)

  • Linker-payload conjugate or a fluorogenic substrate analog

  • Assay buffer (specific to the protease)

  • Quenching solution (e.g., strong acid)

  • HPLC or fluorescence plate reader

Protocol:

  • Enzyme Activation: Activate the protease according to the manufacturer's instructions.

  • Reaction Setup: In a temperature-controlled environment (typically 37°C), combine the assay buffer and the linker substrate to the desired concentration.

  • Initiation: Start the reaction by adding the activated protease.

  • Time-Point Sampling: At predefined time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately stop the reaction in the aliquots by adding the quenching solution.

  • Analysis: Analyze the samples to quantify the amount of cleaved and intact substrate. This can be done by reverse-phase HPLC, monitoring the peak areas of the substrate and product, or by measuring the fluorescence of a released fluorophore.[12]

  • Data Analysis: Plot the percentage of cleavage or product concentration against time to determine the initial reaction rate. For detailed kinetic analysis, perform the assay at various substrate concentrations to determine KM and Vmax.[12]

Cleavage_Assay_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, Buffer) start->prep initiate Initiate Reaction (Add Enzyme to Substrate) prep->initiate incubate Incubate at 37°C initiate->incubate sample Take Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench analyze Analyze Samples (HPLC or Fluorescence) quench->analyze data Data Analysis (Determine Cleavage Rate) analyze->data end End data->end

Figure 2: Experimental workflow for a protease cleavage assay.
In Vitro Plasma Stability Assay

This assay assesses the stability of the linker in a complex biological matrix, mimicking the systemic circulation.

Objective: To determine the rate of linker cleavage and payload release in plasma over time.

Materials:

  • Antibody-drug conjugate (ADC)

  • Human and/or mouse plasma

  • Incubator (37°C)

  • Analytical method for ADC and/or free payload quantification (e.g., LC-MS, ELISA)

Protocol:

  • ADC Incubation: Add the ADC to plasma at a defined concentration.

  • Incubation: Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points, collect aliquots of the plasma-ADC mixture.

  • Sample Processing: Process the samples to separate the ADC from plasma proteins or to extract the free payload. This may involve immunoaffinity capture or protein precipitation.[14]

  • Quantification: Analyze the samples to measure the concentration of intact ADC (e.g., by measuring the average drug-to-antibody ratio) or the amount of released payload.[14]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and half-life of the linker in plasma.

Plasma_Stability_Workflow start Start incubate Incubate ADC in Plasma at 37°C start->incubate sample Collect Aliquots Over Time incubate->sample process Process Samples (e.g., Immunoaffinity Capture) sample->process quantify Quantify Intact ADC and/or Released Payload (e.g., LC-MS) process->quantify analyze Analyze Data (Determine Half-life) quantify->analyze end End analyze->end

Figure 3: Experimental workflow for an in vitro plasma stability assay.

Logical Relationships in Linker Design

The design of a protease-cleavable linker involves a careful balancing of multiple parameters to achieve the desired therapeutic outcome. The interplay between these features is complex and often requires empirical optimization.

Linker_Design_Logic cluster_design Design Features cluster_performance Performance Metrics cluster_outcome Therapeutic Outcome Peptide Peptide Sequence (e.g., Val-Cit, GGFG) Stability Plasma Stability Peptide->Stability Influences Cleavage Cleavage Rate & Specificity Peptide->Cleavage Determines Spacer Self-Immolative Spacer (e.g., PABC) Bystander Bystander Effect Spacer->Bystander Enables Hydrophilicity Hydrophilicity Modifiers (e.g., PEG, charged amino acids) Hydrophilicity->Stability Can Increase DAR Drug-to-Antibody Ratio (DAR) Hydrophilicity->DAR Improves Efficacy Therapeutic Efficacy Stability->Efficacy Enhances Toxicity Off-Target Toxicity Stability->Toxicity Reduces Cleavage->Efficacy Drives DAR->Efficacy Impacts Bystander->Efficacy Contributes to

Figure 4: Logical relationships in the design and performance of protease-cleavable linkers.

Conclusion

Protease-cleavable linkers are a sophisticated and highly effective technology in the field of targeted drug delivery. Their continued development, focused on enhancing specificity, stability, and cleavage efficiency, holds immense promise for improving the therapeutic index of next-generation ADCs and other targeted therapies. A thorough understanding of their design principles, mechanisms of action, and the methodologies for their evaluation is essential for researchers and drug developers seeking to harness their full potential in the fight against cancer and other diseases.

References

An In-depth Guide to Antibody-Drug Conjugate Linkers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Antibody-Drug Conjugates (ADCs) and the Pivotal Role of the Linker

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, engineered to deliver highly potent cytotoxic agents directly to cancer cells.[1] This approach minimizes systemic exposure and associated toxicity while maximizing efficacy at the tumor site.[1] An ADC consists of three core components: a monoclonal antibody (mAb) for specific antigen recognition on tumor cells, a potent cytotoxic payload, and a chemical linker that connects the two.[2][3]

The linker is a critical determinant of the ADC's overall success, profoundly influencing its stability, pharmacokinetics (PK), efficacy, and therapeutic index.[1][4][5] An ideal linker must remain stable in systemic circulation to prevent premature payload release, which could lead to off-target toxicity and reduced efficacy.[][7] Upon reaching the target tumor cell, the linker must facilitate the efficient and controlled release of the active drug.[5] This guide provides a technical overview of the different types of ADC linkers, their mechanisms of action, comparative data, and key experimental protocols for their evaluation.

Chapter 1: Classification and Mechanisms of ADC Linkers

ADC linkers are broadly classified into two main categories: cleavable and non-cleavable , based on their mechanism of payload release.[][9] The choice between these strategies depends on the payload's characteristics, the target antigen's biology, and the desired therapeutic outcome.[10]

Cleavable Linkers

Cleavable linkers are designed to be stable in the bloodstream and release the payload upon encountering specific triggers within the tumor microenvironment or inside the target cell.[7][11] This strategy allows for the release of an unmodified, potent payload. More than 80% of clinically approved ADCs utilize cleavable linkers.[12][13] There are three primary mechanisms for cleavable linkers:

1.1.1 Protease-Sensitive Linkers: These linkers incorporate a short peptide sequence that is recognized and cleaved by proteases, such as cathepsins, which are highly expressed in the lysosomes of tumor cells.[9][11] The most common example is the valine-citrulline (Val-Cit) dipeptide linker, which is efficiently cleaved by cathepsin B following ADC internalization.[11][14][] This mechanism ensures payload release occurs deep within the target cell.[14] Other peptide sequences like Gly-Gly-Phe-Gly (GGFG) are also used and can be cleaved by lysosomal proteases like cathepsin B and L.[16]

1.1.2 Acid-Labile Linkers: These linkers exploit the pH difference between the bloodstream (pH ~7.4) and the acidic intracellular compartments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[17][18] The most common acid-labile moiety is the hydrazone bond.[18][] While this was one of the first linker technologies used, hydrazone linkers can exhibit instability in circulation, leading to gradual, premature payload release and potential systemic toxicity.[20][21] This has led to them being largely superseded by more stable linker chemistries in newer ADCs.[18]

1.1.3 Glutathione-Sensitive (Disulfide) Linkers: This strategy leverages the significant difference in reducing potential between the extracellular environment and the intracellular cytoplasm.[] The cytoplasm has a much higher concentration of glutathione (B108866) (GSH) (1–10 mmol/L) compared to the plasma (~5 µmol/L).[][23] Disulfide bonds within the linker remain stable in circulation but are rapidly cleaved by intracellular GSH, releasing the payload inside the target cell.[][] The stability and release kinetics of these linkers can be fine-tuned by introducing steric hindrance around the disulfide bond.[25]

Cleavable linkers can also enable a "bystander effect," where the released, cell-permeable payload diffuses out of the target cell and kills adjacent, antigen-negative tumor cells.[11]

Non-Cleavable Linkers

Non-cleavable linkers consist of stable chemical bonds, such as a thioether bond formed from a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker.[9][10] With this type of linker, the payload is released only after the complete lysosomal degradation of the antibody itself.[9][26] This process liberates the payload still attached to the linker and the amino acid (e.g., lysine (B10760008) or cysteine) to which it was conjugated.[26]

The primary advantage of non-cleavable linkers is their superior plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[9][] ADCs with non-cleavable linkers are highly dependent on the biology of the target cell and require efficient internalization and trafficking to the lysosome.[9][10] A notable example of an ADC with a non-cleavable linker is Ado-trastuzumab emtansine (T-DM1 or Kadcyla®).[9][12] Because the released metabolite is often charged and less membrane-permeable, the bystander effect is generally limited with non-cleavable linkers.[10]

Chapter 2: Data Presentation: Comparative Analysis of Linker Properties

The selection of a linker has a profound impact on the ADC's stability, efficacy, and toxicity. The following tables summarize key quantitative data to aid in the comparison of different linker technologies.

Table 1: Comparison of Linker Cleavage Mechanisms and Properties
Linker Type Sub-Type Cleavage Trigger Location of Release Key Advantages
Cleavable Protease-Sensitive (e.g., Val-Cit)Lysosomal Proteases (e.g., Cathepsin B)LysosomeHigh plasma stability, specific intracellular release.[][28]
Acid-Labile (e.g., Hydrazone)Low pH (4.5 - 6.5)Endosome / LysosomeUtilizes natural pH gradients.[17][18]
Glutathione-Sensitive (e.g., Disulfide)High Glutathione (GSH) ConcentrationCytoplasmExploits redox potential difference.[][23]
Non-Cleavable Thioether (e.g., SMCC)Antibody ProteolysisLysosomeHighest plasma stability, reduced off-target toxicity.[9][]
Table 2: Impact of Linker Type on ADC Characteristics
Linker Type Relative Plasma Stability Bystander Effect Potential Example Approved ADC
Protease-Sensitive (Val-Cit)HighYes (if payload is permeable)Brentuximab vedotin (Adcetris®)[12][13]
Acid-Labile (Hydrazone)Moderate to LowYes (if payload is permeable)Gemtuzumab ozogamicin (B1678132) (Mylotarg®)[17][18]
Glutathione-Sensitive (Disulfide)High (can be modulated)Yes (if payload is permeable)Maytansinoid-based candidates[]
Non-Cleavable (Thioether)Very HighLimited/NoneAdo-trastuzumab emtansine (Kadcyla®)[9][12]

Chapter 3: Visualization of Core Concepts

Diagrams generated using Graphviz provide clear visual representations of the logical relationships and workflows central to ADC linker technology.

Linker_Classification ADC_Linker ADC Linkers Cleavable Cleavable Linkers ADC_Linker->Cleavable NonCleavable Non-Cleavable Linkers ADC_Linker->NonCleavable Protease Protease-Sensitive (e.g., Val-Cit) Cleavable->Protease Acid Acid-Labile (e.g., Hydrazone) Cleavable->Acid Disulfide Glutathione-Sensitive (e.g., Disulfide) Cleavable->Disulfide Thioether Thioether (e.g., SMCC) NonCleavable->Thioether

Caption: Hierarchical classification of ADC linkers.

ADC_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Ab Antibody Activation (e.g., reduction of disulfides) Conjugation Conjugation Reaction (mAb + Linker-Payload) Ab->Conjugation LinkerPayload Linker-Payload Synthesis LinkerPayload->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification DAR_Analysis DAR Measurement (HIC, RP-HPLC, MS) Purification->DAR_Analysis Purified ADC Stability Plasma Stability Assay DAR_Analysis->Stability Potency In Vitro Cytotoxicity Assay Stability->Potency

Caption: General experimental workflow for ADC synthesis and characterization.

Payload_Pathway ADC ADC in Circulation Binding Binds to Target Antigen on Tumor Cell ADC->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Release Linker Cleavage & Payload Release Lysosome->Release Tubulin Payload Binds to Tubulin Release->Tubulin Apoptosis Microtubule Disruption, Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis

Caption: Simplified signaling pathway for an ADC with a microtubule inhibitor payload.

Chapter 4: Key Experimental Protocols

Accurate characterization of an ADC is crucial for development. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that directly impacts efficacy and safety.[29]

Protocol: ADC Conjugation to Cysteine Residues

This protocol describes a general method for conjugating a maleimide-functionalized linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.

1. Materials and Reagents:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Maleimide-activated linker-payload dissolved in an organic solvent (e.g., DMSO).

  • Quenching Reagent: N-acetylcysteine.

  • Purification System: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

2. Methodology:

  • Antibody Reduction:

    • Incubate the mAb with a controlled molar excess of TCEP (e.g., 2.5 equivalents) at 37°C for 1-2 hours to partially reduce interchain disulfide bonds, exposing free thiol groups.

  • Conjugation:

    • Add the maleimide-activated linker-payload (e.g., 5-10 molar excess over the antibody) to the reduced mAb solution.

    • Allow the reaction to proceed at room temperature or 4°C for 1-4 hours. The maleimide (B117702) groups will react with the free thiols to form a stable thioether bond.

  • Quenching:

    • Add an excess of N-acetylcysteine to quench any unreacted maleimide groups on the linker-payload.

  • Purification:

    • Purify the resulting ADC from unconjugated linker-payload and other reaction components using SEC or HIC. The purified ADC is collected in a suitable formulation buffer.

Protocol: Determination of Average DAR by UV-Vis Spectroscopy

This is a straightforward method for estimating the average DAR but does not provide information on drug load distribution.[30][31]

1. Materials and Reagents:

  • Purified ADC sample.

  • Unconjugated (naked) mAb sample.

  • Free linker-payload sample.

  • UV-Vis Spectrophotometer.

2. Methodology:

  • Measure Molar Extinction Coefficients:

    • Determine the molar extinction coefficients (ε) for the naked mAb and the free payload at two different wavelengths, typically 280 nm (for protein) and a wavelength where the payload has maximum absorbance (e.g., 252 nm).

  • Measure ADC Absorbance:

    • Measure the absorbance of the purified ADC solution at the same two wavelengths (A_280_ and A_payload_).

  • Calculate Concentrations:

    • The concentrations of the antibody (C_Ab_) and the payload (C_Payload_) in the ADC sample can be determined by solving a set of simultaneous equations (Beer-Lambert Law):

      • A_280_ = (ε_Ab_ at 280 * C_Ab_) + (ε_Payload_ at 280 * C_Payload_)

      • A_payload_ = (ε_Ab_ at payload λ * C_Ab_) + (ε_Payload_ at payload λ * C_Payload_)

  • Calculate DAR:

    • The average DAR is the molar ratio of the payload to the antibody:

      • DAR = C_Payload_ / C_Ab_

Protocol: Determination of DAR by Hydrophobic Interaction Chromatography (HIC)

HIC is a leading method for characterizing the drug-load distribution and calculating the average DAR for cysteine-linked ADCs under non-denaturing conditions.[29][30] Each conjugated drug molecule increases the hydrophobicity of the ADC, allowing separation of species with different numbers of payloads (DAR0, DAR2, DAR4, etc.).

1. Materials and Reagents:

  • Purified ADC sample.

  • HPLC System with a UV detector.

  • HIC Column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7).

2. Methodology:

  • Sample Preparation: Dilute the ADC sample to ~1 mg/mL in Mobile Phase A.[29]

  • HPLC Method:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the ADC species. More hydrophobic species (higher DAR) will elute later.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the area of each peak in the chromatogram, corresponding to each DAR species (A_DARn_).

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ(A_DARn_ * n) / Σ(A_DARn_)

      • Where 'n' is the number of drugs for that peak (e.g., 0, 2, 4, 6, 8).

Conclusion

The linker is a central component in the design of an effective and safe Antibody-Drug Conjugate. Its chemical properties dictate the stability of the ADC in circulation and the mechanism of payload release at the target site.[2][32] The choice between cleavable and non-cleavable strategies is a critical decision in the development pipeline, with significant implications for the therapeutic index.[1] A thorough understanding of linker chemistry, coupled with robust analytical characterization, is essential for optimizing ADC design and advancing this promising class of cancer therapeutics.[4][13]

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation using a Maleimide-PEG4-Val-Cit-PABC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, thereby enhancing the therapeutic window. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.[1] This document provides detailed application notes and protocols for the conjugation of a cytotoxic payload to an antibody using the Mal-PEG4-Val-Cit-PABC linker system.

This linker is comprised of several key functional units:

  • Maleimide (B117702) (Mal): A thiol-reactive group that enables covalent conjugation to cysteine residues on the antibody.[2] This reaction is highly specific within a pH range of 6.5-7.5.[3]

  • Polyethylene (B3416737) Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances the hydrophilicity and solubility of the linker-payload, which can reduce aggregation and improve the pharmacokinetic properties of the resulting ADC.[4]

  • Valine-Citrulline (Val-Cit or VC): A dipeptide motif that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[5][6] This ensures targeted release of the payload within the cancer cell.

  • p-Aminobenzyl Carbamate (PABC): A self-immolative spacer that, following the enzymatic cleavage of the Val-Cit dipeptide, spontaneously releases the unconjugated, active payload.[7]

The "VCP" in the nomenclature typically refers to the Val-Cit-PABC enzymatic cleavage and self-immolation cassette. For the purpose of these protocols, we will use the highly potent microtubule inhibitor, Monomethyl Auristatin E (MMAE) , as the representative cytotoxic payload. The principles and methods described herein are broadly applicable to other thiol-reactive payloads conjugated via this linker system.

Data Presentation: Quantitative Analysis of a Representative ADC

To illustrate the expected outcomes of the described protocols, the following tables summarize typical quantitative data for an ADC constructed by conjugating MMAE to Trastuzumab (an anti-HER2 antibody) via a Mal-PEG4-Val-Cit-PABC linker (Trastuzumab-vc-MMAE).

ParameterMethodResultReference
Conjugation Efficiency Thiol-Maleimide Reaction>80%[8]
Average Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)~4.0 - 4.5[9][10]
DAR Distribution HIC-UVDAR0 (~14%), DAR2 (~45%), DAR4 (~17%), DAR6 (~13%), DAR8 (~11%)[11]
Purity (Monomer Content) Size-Exclusion Chromatography (SEC)>90%[9]

Table 1: Conjugation and Characterization Data. This table presents typical results from the synthesis and initial characterization of a Trastuzumab-vc-MMAE ADC.

AssayCell Line (HER2 Status)IC50 Value (nM)Reference
In Vitro Cytotoxicity SK-BR-3 (High)0.03 - 0.07[12]
BT474 (High)0.02 - 0.1[12]
NCI-N87 (High)~0.6 - 0.9[12]
MCF-7 (Low)>200-fold higher than in HER2-high cells[13]

Table 2: In Vitro Efficacy Data. This table summarizes the cytotoxic potency of Trastuzumab-vc-MMAE on various breast and gastric cancer cell lines with differing HER2 expression levels.

ParameterSpeciesHalf-life of Intact ADCMeasurement MethodReference
In Vitro Plasma Stability MouseSignificant DAR loss observed over 7 daysImmunoaffinity Capture LC-MS[7]
HumanStable for >5 daysELISA / Fluorescence[13]

Table 3: Stability Data. This table highlights the stability of the ADC in plasma, noting the known susceptibility of the valine-citrulline linker to cleavage by rodent carboxylesterases, which is not observed in human plasma.[7][14]

Xenograft ModelTreatment DoseOutcomeReference
In Vivo Efficacy NCI-N87 Gastric Cancer (Mouse)Significant tumor growth inhibition[5][15]
JIMT-1 Breast Cancer (Mouse)Superior efficacy compared to T-DM1[16]

Table 4: In Vivo Efficacy Data. This table provides a summary of the anti-tumor activity of Trastuzumab-vc-MMAE in preclinical mouse models.

Experimental Protocols

Protocol 1: Antibody Reduction and Conjugation

This protocol describes the partial reduction of interchain disulfide bonds in the antibody followed by conjugation with the Mal-PEG4-VCP-MMAE linker-payload.

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Mal-PEG4-Val-Cit-PABC-MMAE (dissolved in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

  • Reaction Buffer (e.g., Phosphate buffer with EDTA, pH 7.0)

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

  • Partial Reduction of Disulfide Bonds:

    • Add TCEP solution to the antibody solution to a final molar excess of approximately 2.5-fold per disulfide bond to be reduced.

    • Incubate at 37°C for 1-2 hours to generate free thiol groups.

    • Cool the reaction mixture on ice.

  • Conjugation Reaction:

    • Prepare the Mal-PEG4-VCP-MMAE solution in DMSO.

    • Add the linker-payload solution to the reduced antibody solution at a molar excess of approximately 1.5-fold per generated thiol group. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture at 4°C for 1-2 hours with gentle mixing.

  • Quenching the Reaction:

    • Add a 2-fold molar excess of N-acetylcysteine (relative to the initial amount of linker-payload) to cap any unreacted maleimide groups.

    • Incubate for 20 minutes at 4°C.

  • Purification of the ADC:

    • Purify the ADC from unreacted linker-payload and quenching agent using a pre-equilibrated Sephadex G-25 size-exclusion chromatography column with PBS (pH 7.4) as the mobile phase.

    • Collect the fractions containing the purified ADC.

    • Analyze the purified ADC for protein concentration, aggregation (by SEC), and drug-to-antibody ratio.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated per antibody (DAR) is a critical quality attribute.[17][18] It can be determined by several methods.

A. UV/Vis Spectroscopy

This is a rapid method for estimating the average DAR.[19][20]

Procedure:

  • Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the absorbance maximum of the payload (e.g., ~248 nm for MMAE).

  • Measure the absorbance of the unconjugated antibody at the same wavelengths.

  • Calculate the DAR using the Beer-Lambert law and the known molar extinction coefficients of the antibody and the payload at both wavelengths.[21]

B. Hydrophobic Interaction Chromatography (HIC)

HIC is the standard method for determining the DAR distribution for cysteine-linked ADCs.[17][22] The addition of the hydrophobic linker-payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[23]

Procedure:

  • Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

  • Inject the purified ADC sample.

  • Elute the ADC species using a decreasing salt gradient, where the eluting mobile phase contains a lower salt concentration and an organic modifier (e.g., 20% isopropanol (B130326) in 25 mM sodium phosphate, pH 7.0).[6]

  • Species with higher DAR values are more hydrophobic and will elute later.

  • Calculate the average DAR by integrating the peak areas for each species (DAR0, DAR2, DAR4, etc.) and calculating the weighted average.[14]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill target cancer cells in culture.[2][24]

Materials:

  • HER2-positive cell line (e.g., SK-BR-3) and a HER2-negative control cell line (e.g., MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Purified ADC, unconjugated antibody, and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Replace the existing medium with the treatment solutions.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curves and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[25]

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor activity of the ADC in a mouse model.[26][27]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • HER2-positive tumor cells (e.g., NCI-N87)

  • Purified ADC, unconjugated antibody, and vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant HER2-positive tumor cells into the flank of the mice.[28]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses).

  • Treatment Administration: Administer the treatments intravenously (i.v.) according to the planned dosing schedule.

  • Monitoring: Measure tumor volumes with calipers and record the body weight of the mice regularly (e.g., twice a week).

  • Efficacy Evaluation: Continue monitoring until the tumors in the control group reach a predetermined endpoint size. Compare the tumor growth inhibition (TGI) between the ADC-treated groups and the control groups.[29]

Visualizations

Antibody Conjugation Workflow```dot

G cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody (Trastuzumab) TCEP TCEP (Reducing Agent) mAb->TCEP Reduced_mAb Reduced Antibody (with free -SH groups) TCEP->Reduced_mAb Incubate 37°C Conjugation_Mix Conjugation Reaction Reduced_mAb->Conjugation_Mix Add Linker-Payload Incubate 4°C Linker_Payload Mal-PEG4-VCP-MMAE (in DMSO) Linker_Payload->Conjugation_Mix Quench Quench with N-acetylcysteine Conjugation_Mix->Quench Purification Size-Exclusion Chromatography (G-25) Quench->Purification Final_ADC Purified ADC (Trastuzumab-vc-MMAE) Purification->Final_ADC Analysis Characterization (DAR, Purity, etc.) Final_ADC->Analysis

Caption: Cellular mechanism of action for a protease-cleavable ADC.

References

Application Notes and Protocols for the Synthesis and Characterization of Antibody-Drug Conjugates using Mal-PEG4-VCP-NB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, efficacy, and safety profile. This document provides detailed application notes and protocols for the use of Mal-PEG4-VCP-NB, a versatile linker for ADC synthesis.

The this compound linker comprises four key functional domains:

  • Maleimide (B117702) (Mal): A thiol-reactive group for covalent attachment to cysteine residues on the antibody.

  • Polyethylene Glycol (PEG4): A hydrophilic spacer that enhances solubility and reduces aggregation of the ADC.[1]

  • Valine-Citrulline-p-aminobenzylcarbamate (VCP): A protease-cleavable dipeptide linker sensitive to enzymes like Cathepsin B, which are often overexpressed in the tumor microenvironment.[2] This ensures controlled payload release within the target cell.[3]

  • Norbornene (NB): A strained alkene that serves as a bioorthogonal handle. It can react specifically with a tetrazine-modified molecule via an Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, allowing for a second-step conjugation or the attachment of a secondary payload or imaging agent.[4]

These application notes will detail a two-stage ADC synthesis strategy: initial conjugation of the this compound linker to a payload, followed by attachment to a monoclonal antibody, and subsequent characterization and in vitro evaluation.

I. ADC Synthesis Workflow

The synthesis of an ADC using the this compound linker can be conceptualized as a multi-step process, beginning with the preparation of the antibody and culminating in the characterization of the final conjugate.

ADC_Synthesis_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization cluster_bioorthogonal Optional Bioorthogonal Reaction mAb Monoclonal Antibody (mAb) Reduction Antibody Reduction (TCEP) mAb->Reduction 1. Reduce interchain disulfide bonds LinkerPayload This compound -Payload Conjugate Conjugation Maleimide-Thiol Conjugation LinkerPayload->Conjugation 3. React with maleimide group Reduction->Conjugation 2. Generate reactive thiol groups Purification Purification (e.g., SEC) Conjugation->Purification 4. Remove excess reagents Characterization Characterization (DAR, Purity, etc.) Purification->Characterization 5. Assess quality attributes Bioorthogonal Norbornene-Tetrazine Ligation Characterization->Bioorthogonal 6. Optional second conjugation step FinalADC Dual-Payload or Functionalized ADC Bioorthogonal->FinalADC

Figure 1: General workflow for ADC synthesis using this compound.

II. Experimental Protocols

Protocol 1: Partial Reduction of Monoclonal Antibody

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent for this purpose.[5]

Materials:

  • Monoclonal antibody (mAb) at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.2-7.4).

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

  • Conjugation Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5.[6]

  • Degassed buffers.

  • Inert gas (Nitrogen or Argon).

  • Desalting column (e.g., Sephadex G-25).

Procedure:

  • Prepare the antibody solution to a final concentration of 2-5 mg/mL in the Conjugation Buffer.

  • Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the Conjugation Buffer.

  • Add a 5-10 fold molar excess of TCEP to the antibody solution.[] The exact molar excess should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).

  • Flush the reaction vial with an inert gas, seal, and incubate at 37°C for 1-2 hours with gentle mixing.[6][8]

  • Immediately after incubation, remove the excess TCEP using a desalting column pre-equilibrated with degassed Conjugation Buffer. This step is critical to prevent the reduction of the maleimide group on the linker.

  • Collect the fractions containing the reduced antibody. The concentration of the reduced antibody can be determined by measuring the absorbance at 280 nm.

Protocol 2: Conjugation of this compound-Payload to Reduced Antibody

This protocol details the conjugation of the maleimide-functionalized linker-payload to the thiol groups of the reduced antibody.

Materials:

  • Reduced monoclonal antibody from Protocol 1.

  • This compound-Payload, dissolved in a water-miscible organic solvent (e.g., DMSO or DMF).

  • Conjugation Buffer (as in Protocol 1).

  • Quenching solution: N-acetylcysteine or cysteine in Conjugation Buffer.

Procedure:

  • To the solution of the reduced antibody, add the this compound-Payload solution. A molar excess of 1.2 to 1.5 of the linker-payload per generated thiol group is recommended as a starting point. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing. The reaction should be protected from light.

  • To quench any unreacted maleimide groups, add a 20-fold molar excess of the quenching solution relative to the linker-payload and incubate for an additional 30-60 minutes at room temperature.

  • The resulting ADC is now ready for purification.

Protocol 3: Purification of the ADC

Purification is essential to remove unconjugated linker-payload, quenching reagents, and any aggregated antibody. Size-Exclusion Chromatography (SEC) is a commonly used method.

Materials:

  • Crude ADC solution from Protocol 2.

  • Size-Exclusion Chromatography (SEC) system and column (e.g., Superdex 200 or equivalent).

  • Purification Buffer: PBS, pH 7.4.

Procedure:

  • Equilibrate the SEC column with at least two column volumes of Purification Buffer.

  • Load the crude ADC solution onto the column.

  • Elute the ADC with the Purification Buffer at a flow rate appropriate for the column.

  • Monitor the elution profile by measuring the absorbance at 280 nm. The ADC will typically elute as the first major peak.

  • Collect the fractions corresponding to the monomeric ADC peak.

  • Pool the relevant fractions and concentrate the purified ADC using an appropriate method (e.g., centrifugal filtration).

  • Determine the final concentration of the purified ADC. Store the purified ADC at 2-8°C for short-term storage or at -80°C for long-term storage.

Protocol 4: Characterization of the ADC - Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. It can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

Method: Mass Spectrometry (LC-MS)

  • Deglycosylate the ADC using an appropriate enzyme (e.g., PNGase F) to reduce spectral complexity.

  • Analyze the intact deglycosylated ADC using a high-resolution mass spectrometer coupled with liquid chromatography.

  • Deconvolute the resulting mass spectrum to identify the mass of the different drug-loaded antibody species (D0, D2, D4, etc.).

  • Calculate the average DAR by taking a weighted average of the different species based on their relative abundance from the deconvoluted spectrum.

ParameterTypical Value/RangeReference
TCEP Molar Excess5-10 fold[]
Reduction Time1-2 hours[6]
Reduction Temperature37°C[8]
Linker-Payload Molar Excess1.2-1.5 per thiolGeneral Practice
Conjugation Time1-2 hours (RT) or Overnight (4°C)
Expected Average DAR3.5 - 4.0[1]
ADC Purity (by SEC)>95%General Practice
Table 1: Representative Reaction Conditions and Expected Outcomes for ADC Synthesis.

III. Functional Characterization Protocols

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.[9]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines.

  • Complete cell culture medium.

  • Purified ADC and unconjugated antibody (as control).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[10]

  • 96-well plates.

Procedure:

  • Seed the cells in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

  • Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.

  • Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.[11]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 6: Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.[12]

Materials:

  • Antigen-positive cell line.

  • Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP).

  • Complete cell culture medium.

  • Purified ADC.

  • 96-well plates.

  • Fluorescence plate reader.

Procedure:

  • Co-culture the antigen-positive and GFP-expressing antigen-negative cells at a defined ratio (e.g., 1:1) in 96-well plates. As a control, seed the GFP-expressing antigen-negative cells alone.

  • Allow the cells to adhere overnight.

  • Treat the co-cultures and the monoculture of antigen-negative cells with serial dilutions of the ADC.

  • Incubate the plates for 72-120 hours.[11]

  • Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the antigen-negative cell population.

  • Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the antigen-negative cells. A greater decrease in viability in the co-culture compared to the monoculture indicates a bystander effect.

Protocol 7: Plasma Stability Assay

This assay assesses the stability of the ADC and the linker in plasma.[2]

Materials:

  • Purified ADC.

  • Human and mouse plasma (citrate-anticoagulated).

  • Phosphate-buffered saline (PBS).

  • LC-MS system.

Procedure:

  • Incubate the ADC at a final concentration of 1 mg/mL in pre-warmed human and mouse plasma at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot of the sample.

  • Process the plasma samples to extract the ADC and any released payload.

  • Analyze the samples by LC-MS to quantify the amount of intact ADC remaining over time.

  • Plot the percentage of intact ADC versus time to determine the stability profile.

AssayCell LinesParameter MeasuredIllustrative ResultReference
Cytotoxicity SK-BR-3 (HER2-positive)IC501.5 nM[9]
MDA-MB-468 (HER2-negative)IC50>1000 nM[9]
Bystander Effect Co-culture of SK-BR-3 and GFP-MDA-MB-468% Viability of GFP cellsSignificant decrease vs. monoculture[12]
Plasma Stability Human Plasma% Intact ADC at 7 days>90%[13]
Mouse Plasma% Intact ADC at 7 days~70-80%[13]
Table 2: Illustrative Functional Characterization Data for a VCP-Linker Based ADC.

IV. Mechanism of Action and Bioorthogonal Ligation

Cathepsin B-Mediated Payload Release

The VCP linker is designed to be stable in systemic circulation but is cleaved by lysosomal proteases, such as Cathepsin B, which are present at high concentrations within cancer cells.

Payload_Release_Mechanism ADC ADC Internalization (Endocytosis) Lysosome Trafficking to Lysosome ADC->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage SelfImmolation Self-Immolation of PABC Spacer Cleavage->SelfImmolation Release Payload Release into Cytosol SelfImmolation->Release Target Binding to Intracellular Target (e.g., Tubulin) Release->Target Apoptosis Apoptosis Target->Apoptosis Bioorthogonal_Ligation ADC_NB ADC with Norbornene (NB) Tag IEDDA Inverse Electron-Demand Diels-Alder (IEDDA) Reaction ADC_NB->IEDDA Tetrazine_Molecule Tetrazine-Functionalized Molecule (e.g., Payload 2, Imaging Agent) Tetrazine_Molecule->IEDDA Final_Product Dual-Functionalized ADC IEDDA->Final_Product Forms stable covalent bond

References

Application Notes and Protocols for Bioconjugation Using Maleimide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of bioconjugation techniques that utilize maleimide (B117702) linkers. This document details the underlying chemistry, factors influencing the reaction, and step-by-step protocols for the successful conjugation of biomolecules. It is intended to be a valuable resource for those working in drug development, diagnostics, and fundamental research.

Introduction to Maleimide-Based Bioconjugation

Maleimide chemistry is a cornerstone of bioconjugation, enabling the precise and stable covalent attachment of molecules such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) to biomolecules like antibodies, peptides, and proteins.[][2] The primary advantage of this technique lies in the high selectivity of the maleimide group for thiol (sulfhydryl) groups, typically found on cysteine residues within proteins.[3][4][5] This reaction, a Michael addition, proceeds under mild, physiological conditions (pH 6.5-7.5), forming a stable thioether bond.[][2][3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[][2][3]

This methodology is particularly prominent in the development of Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets tumor cells.[2][3] Site-specific conjugation, often achieved by engineering cysteine residues into the antibody, allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is critical for their safety and efficacy.[3]

The Thiol-Maleimide Reaction: Mechanism and Influencing Factors

The reaction between a maleimide and a thiol group proceeds via a Michael addition, where the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring, resulting in a stable thioether linkage.[3][6]

Several key parameters must be carefully controlled to ensure the success and specificity of the conjugation:

  • pH: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[][3][7] Within this range, the thiol group is sufficiently nucleophilic to react efficiently, while minimizing side reactions with primary amines, which can occur at more alkaline pH (>8.5).[7][8]

  • Maleimide Stability and Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which opens the ring to form an unreactive maleamic acid derivative.[][3] Therefore, it is crucial to work within the optimal pH range and use freshly prepared maleimide solutions.[3] Interestingly, after conjugation, hydrolysis of the resulting thiosuccinimide ring can actually stabilize the conjugate against a retro-Michael reaction, preventing thiol exchange and premature drug release.[9][10][11] The rate of this stabilizing hydrolysis is influenced by the substituent on the maleimide nitrogen, with N-aryl maleimides showing accelerated hydrolysis and greater stability compared to N-alkyl maleimides.[10]

  • Thiol Availability: In proteins, cysteine residues can form disulfide bonds, which are unreactive with maleimides.[4][5] Therefore, a reduction step using a reagent like TCEP (tris(2-carboxyethyl)phosphine) is often necessary to free up the thiol groups for conjugation.[3][5][12] TCEP is advantageous as it does not contain a thiol group and therefore does not need to be removed before the addition of the maleimide reagent.[7]

  • Stoichiometry: The molar ratio of the maleimide reagent to the thiol-containing biomolecule is a critical parameter. An excess of the maleimide reagent is typically used to drive the reaction to completion.[13] A common starting point for labeling proteins is a 10- to 20-fold molar excess of the maleimide-functionalized molecule.[13]

Quantitative Data on Maleimide Conjugation

The efficiency and kinetics of maleimide conjugation are influenced by several factors. The following tables summarize key quantitative data from various studies.

Table 1: Reaction Conditions and Conjugation Efficiency

BiomoleculeMaleimide ReagentMolar Ratio (Maleimide:Thiol)Reaction TimeTemperaturepHConjugation Efficiency (%)Reference
cRGDfK PeptideMaleimide-functionalized Nanoparticles2:130 minRoom Temp7.0 (10 mM HEPES)84 ± 4[4][14][15]
11A4 NanobodyMaleimide-functionalized Nanoparticles5:12 hRoom Temp7.4 (PBS)58 ± 12[4][15]
IgG AntibodyCF® Dye Maleimide10-20:12 h - OvernightRoom Temp or 4°C7.0-7.5Not specified[12]
Thiol-containing ProteinMaleimide-activated Molecule10-20:12 h - OvernightRoom Temp or 4°C7.0-7.5Not specified[3]

Table 2: Stability of Maleimide-Thiol Conjugates

Conjugate TypeConditionObservationReference
Thiobutanoyl-linked BODIPY-Antibody5 mM cysteine, 37°C, 7 daysMinimal loss (0.5%) of BODIPY[16]
Cysteine-linked BODIPY-Antibody5 mM cysteine, 37°C, 7 days~8% loss of linked BODIPY[16]
N-Alkyl Maleimide AdductPhysiological conditionsProne to retro-Michael reaction and thiol exchange[10]
N-Aryl Maleimide AdductPhysiological conditionsMore stable due to accelerated hydrolysis of the thiosuccinimide ring[10]
Thiazine (B8601807) Linker (from N-terminal cysteine)Broad pH range, presence of glutathione (B108866)Markedly slower degradation and over 20 times less susceptible to glutathione adduct formation compared to standard thioether conjugate[17]

Table 3: Hydrolysis Half-life of "Self-hydrolysing" Maleimide Conjugates

Maleimide Linker TypeConjugatepHTemperatureHydrolysis Half-lifeReference
Maleimide 3 (self-hydrolysing)ADC (Light Chain)Not specifiedNot specified2.6 h[11]
Maleimide 3 (self-hydrolysing)ADC (Heavy Chain)Not specifiedNot specified2.0 h[11]
Maleimidocaproyl linker 1 (control)ADCNot specifiedNot specifiedNo hydrolysis observed at 24 h[11]
N-aminoethyl maleimideN-acetyl cysteine conjugate7Room Temp3.6 h[11]
N-isopropyl variant of o-aminoethyl-phenylmaleimideN-acetyl cysteine conjugate7Room Temp20 mins[11]

Experimental Protocols

The following are generalized protocols for the conjugation of a maleimide-activated molecule to a thiol-containing protein. These should be optimized for specific applications.

Protocol 1: Reduction of Protein Disulfide Bonds

This step is necessary if the target thiol groups are present as disulfide bonds.

  • Protein Preparation: Dissolve the protein (e.g., antibody) in a degassed buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[3][18] Degassing can be achieved by applying a vacuum or by bubbling an inert gas (e.g., argon or nitrogen) through the buffer.[5][18]

  • TCEP Addition: Prepare a fresh stock solution of TCEP in the same degassed buffer. Add a 50- to 100-fold molar excess of TCEP to the protein solution.[3][5][18]

  • Incubation: Flush the reaction vial with an inert gas, seal it, and incubate for 20-60 minutes at room temperature.[3][4][5][18]

Protocol 2: Maleimide-Thiol Conjugation
  • Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-activated reagent in a suitable anhydrous solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution (e.g., 10 mM).[3][12]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the reduced protein solution while gently stirring or vortexing.[3]

  • Incubation: Flush the reaction vial with an inert gas, seal, and mix thoroughly. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[3][19] If using a fluorescent maleimide, protect the reaction from light.[3]

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to consume any unreacted maleimide.

Protocol 3: Purification of the Conjugate

It is crucial to remove excess, unreacted maleimide reagent and the reducing agent from the final conjugate.

  • Purification Method: Purify the resulting conjugate using size-exclusion chromatography (e.g., gel filtration), dialysis, or high-performance liquid chromatography (HPLC).[3][20] The choice of method will depend on the specific properties of the biomolecule and the conjugate.

  • Storage: For short-term storage (up to 1 week), the purified conjugate can be kept at 2-8°C, protected from light. For longer-term storage, additives such as 5-10 mg/mL BSA and 0.01-0.03% sodium azide (B81097) can be included, and the solution can be stored at -20°C with 50% glycerol.

Visualizations

The following diagrams illustrate key aspects of maleimide bioconjugation.

Maleimide_Thiol_Reaction cluster_reactants Reactants cluster_product Product Thiol Biomolecule-SH (Thiol) Maleimide Linker-Maleimide Thioether Biomolecule-S-Linker (Stable Thioether Bond) Thiol->Thioether Michael Addition Maleimide->Thioether Experimental_Workflow A 1. Prepare Biomolecule (e.g., Antibody in pH 7.0-7.5 buffer) B 2. Reduce Disulfide Bonds (Optional) (Add TCEP, incubate 20-60 min) A->B D 4. Conjugation Reaction (Mix reactants, incubate 2h @ RT or overnight @ 4°C) B->D C 3. Prepare Maleimide Reagent (Dissolve in DMSO/DMF) C->D E 5. Purify Conjugate (Size-Exclusion Chromatography, Dialysis, or HPLC) D->E F 6. Characterize and Store (Determine DOL, store appropriately) E->F Stability_Factors cluster_stabilizing Stabilizing Factors cluster_destabilizing Destabilizing Factors center Thioether Bond Stability Retro_Michael Retro-Michael Reaction center->Retro_Michael Thiol_Exchange Thiol Exchange (e.g., with Glutathione) center->Thiol_Exchange Hydrolysis Thiosuccinimide Ring Hydrolysis Hydrolysis->center N_Aryl N-Aryl Substituent on Maleimide N_Aryl->center Transcyclization Transcyclization (e.g., with N-terminal Cys) Transcyclization->center High_pH High pH (>8.0) High_pH->Retro_Michael

References

Application Notes and Protocols for Mal-PEG4-VCP-NB: A Cysteine-Specific ADC Linker-Payload

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG4-VCP-NB is a technologically advanced linker-payload system designed for the development of Antibody-Drug Conjugates (ADCs). This system facilitates the site-specific conjugation of a potent cytotoxic agent to monoclonal antibodies (mAbs) via engineered or accessible cysteine residues. The intelligent design of this molecule incorporates a maleimide (B117702) group for thiol-specific conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, a protease-cleavable dipeptide linker for controlled drug release, and a potent DNA alkylating agent as the cytotoxic payload. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in ADC development.

Based on available data and patent literature, the likely structure of this compound is Mal-PEG4-Val-Cit-PAB-seco-CBI . Here, "VCP" corresponds to the Valine-Citrulline-p-aminobenzyl carbamate (B1207046) (PAB) linker, and "NB" refers to the seco-cyclopropylbenz[e]indole (seco-CBI) payload, a synthetic analog of the highly potent CC-1065 antitumor antibiotic.

Mechanism of Action

The therapeutic efficacy of an ADC constructed with Mal-PEG4-Val-Cit-PAB-seco-CBI is predicated on a multi-step, targeted delivery mechanism:

  • Circulation and Targeting: The ADC circulates in the bloodstream, with the stable linker ensuring the cytotoxic payload remains attached to the antibody, minimizing off-target toxicity. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen overexpressed on the surface of cancer cells.

  • Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis, and trafficked to the lysosome.

  • Proteolytic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the Valine-Citrulline (Val-Cit) dipeptide linker is recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[1][2]

  • Payload Release: Cleavage of the Val-Cit linker initiates a self-immolative cascade through the p-aminobenzyl carbamate (PABC) spacer, leading to the release of the active seco-CBI payload inside the cancer cell.[1]

  • Cytotoxicity: The released seco-CBI, a potent DNA alkylating agent, binds to the minor groove of DNA, leading to cell cycle arrest and apoptosis of the cancer cell.

Key Components and Their Functions

ComponentAbbreviationFunction
Maleimide MalReacts specifically with the thiol group of cysteine residues on the antibody to form a stable thioether bond.
Polyethylene Glycol (4 units) PEG4A hydrophilic spacer that improves the solubility and pharmacokinetic properties of the ADC, potentially reducing aggregation.
Valine-Citrulline Val-CitA dipeptide sequence that serves as a substrate for the lysosomal protease Cathepsin B, enabling targeted cleavage within the cancer cell.
p-Aminobenzyl Carbamate PABA self-immolative spacer that, following Val-Cit cleavage, releases the unmodified payload.
seco-Cyclopropylbenz[e]indole seco-CBIA potent DNA alkylating agent (CC-1065 analog) that induces cancer cell death upon release.

Experimental Protocols

Protocol 1: Cysteine-Specific Antibody Conjugation

This protocol outlines the general procedure for conjugating Mal-PEG4-Val-Cit-PAB-seco-CBI to a cysteine-containing antibody.

Materials:

  • Cysteine-engineered or partially reduced monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4).

  • Mal-PEG4-Val-Cit-PAB-seco-CBI.

  • Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)).

  • Reducing agent (e.g., TCEP-HCl, DTT). Note: If using DTT, it must be removed before adding the maleimide linker.

  • Quenching reagent (e.g., N-acetylcysteine).

  • Desalting columns or tangential flow filtration (TFF) system for purification.

  • Reaction buffers (e.g., PBS with EDTA).

Procedure:

  • Antibody Preparation (Reduction):

    • If starting with an antibody with interchain disulfide bonds to be conjugated, perform a partial reduction.

    • Dissolve the antibody to a concentration of 1-10 mg/mL in a reaction buffer (e.g., PBS, 50 mM, pH 7.2, with 1 mM EDTA).

    • Add a 2-10 molar excess of TCEP-HCl. The exact amount should be optimized for each antibody to achieve the desired number of free thiols.

    • Incubate at 37°C for 1-2 hours.

    • Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer (e.g., PBS, 50 mM, pH 7.2, with 1 mM EDTA).

  • Linker-Payload Preparation:

    • Immediately before use, dissolve Mal-PEG4-Val-Cit-PAB-seco-CBI in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • To the reduced and purified antibody, immediately add the dissolved Mal-PEG4-Val-Cit-PAB-seco-CBI. A molar excess of 5-20 fold of the linker-payload over the antibody is a good starting point for optimization.

    • Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

  • Quenching:

    • To quench any unreacted maleimide groups, add a 2-3 fold molar excess of N-acetylcysteine over the initial amount of the maleimide linker.

    • Incubate for 20-30 minutes at room temperature.

  • Purification:

    • Remove unconjugated linker-payload and other small molecules by size exclusion chromatography (SEC), tangential flow filtration (TFF), or using desalting columns.

    • The purified ADC should be buffer exchanged into a suitable storage buffer (e.g., PBS, pH 7.4 or a formulation buffer).

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Assess the purity and aggregation of the ADC by Size Exclusion Chromatography (SEC).

    • Confirm the identity and integrity of the conjugate by mass spectrometry.

Protocol 2: In Vitro Cleavage Assay

This assay verifies the Cathepsin B-mediated cleavage of the Val-Cit linker and the release of the payload.

Materials:

  • Purified ADC.

  • Human liver lysosomal extract or purified Cathepsin B.

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT).

  • Control ADC with a non-cleavable linker (optional).

  • LC-MS system for analysis.

Procedure:

  • Assay Setup:

    • In a microcentrifuge tube, incubate the ADC (e.g., at a final concentration of 100 µg/mL) with either purified Cathepsin B or human liver lysosomal extract in the assay buffer.

    • Prepare a control reaction without the enzyme/lysosomal extract.

    • Incubate the reactions at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots from the reaction mixtures.

    • Immediately quench the enzymatic reaction, for example, by adding a protease inhibitor cocktail or by precipitating the protein with an organic solvent like acetonitrile.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Analyze the supernatant by LC-MS to detect and quantify the released payload (seco-CBI).

  • Data Interpretation:

    • Plot the concentration of the released payload over time to determine the cleavage kinetics of the linker.

Quantitative Data Summary

The following table provides typical parameters and expected outcomes for the conjugation and characterization of ADCs using Mal-PEG4-Val-Cit-PAB-seco-CBI. These values should be optimized for specific antibodies and experimental conditions.

ParameterTypical Range/ValueMethod of Analysis
Molar excess of Linker-Payload 5-20 fold over antibody-
Reaction pH 7.2 - 7.5-
Reaction Temperature 4°C to 25°C-
Reaction Time 1 - 16 hours-
Typical Conjugation Efficiency > 90%HIC-HPLC, Mass Spectrometry
Average Drug-to-Antibody Ratio (DAR) 2 - 8HIC-HPLC, UV-Vis Spectroscopy
Purity (monomer content) > 95%SEC-HPLC
In Vitro Linker Stability (in plasma) Half-life > 7 daysLC-MS

Visualizations

G cluster_workflow Experimental Workflow for ADC Preparation Antibody Antibody Reduction Reduction Antibody->Reduction Purification_1 Purification Reduction->Purification_1 Conjugation Conjugation Purification_1->Conjugation Linker_Payload This compound Linker_Payload->Conjugation Quenching Quenching Conjugation->Quenching Purification_2 Purification Quenching->Purification_2 ADC Characterized ADC Purification_2->ADC G cluster_pathway Intracellular ADC Processing and Payload Release ADC_Antigen ADC binds to cell surface antigen Internalization Receptor-Mediated Endocytosis ADC_Antigen->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage Self_Immolation PAB Self-Immolation Cleavage->Self_Immolation Payload_Release Release of seco-CBI Self_Immolation->Payload_Release DNA_Alkylation DNA Alkylation & Apoptosis Payload_Release->DNA_Alkylation

References

Application Notes and Protocols for Mal-PEG4-VCP-NB Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Mal-PEG4-VCP-NB linker is a hetero-bifunctional molecule designed for the precise construction of complex bioconjugates, particularly in the field of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs).[1][] This linker comprises three key components:

  • A Maleimide (B117702) (Mal) group for covalent attachment to thiol-containing molecules, such as cysteine residues on proteins or peptides.[3]

  • A hydrophilic polyethylene glycol (PEG4) spacer to enhance solubility.[4][5]

  • A Valine-Citrulline-p-aminobenzylcarbamate (VCP) peptide sequence, which is a substrate for the lysosomal enzyme Cathepsin B, rendering the linker cleavable within the target cell.[6][7]

  • A Norbornene (NB) moiety that serves as a dienophile for rapid and specific bioorthogonal ligation with a tetrazine-functionalized molecule via an inverse electron-demand Diels-Alder (IEDDA) reaction.[8][9]

This application note provides detailed protocols for the two-step conjugation process involving the this compound linker: (1) the thiol-maleimide reaction and (2) the norbornene-tetrazine ligation.

Part 1: Thiol-Maleimide Conjugation

This reaction involves the covalent attachment of a thiol-containing molecule (e.g., a cysteine-containing protein, peptide, or drug) to the maleimide group of the linker. The reaction proceeds via a Michael addition, forming a stable thioether bond.[3]

Reaction Conditions Summary

The efficiency of the thiol-maleimide conjugation is highly dependent on reaction parameters such as pH, temperature, and molar ratio of reactants.[10]

ParameterRecommended ConditionNotesSource(s)
pH 6.5 - 7.5Optimal for thiol selectivity. Below pH 6.5, the reaction is slow. Above pH 7.5, competing reactions with amines (e.g., lysine) and maleimide hydrolysis can occur.[10][11]
Temperature 4°C to 25°C (Room Temp)Room temperature (20-25°C) offers faster kinetics. 4°C is recommended for sensitive biomolecules to minimize degradation, though it requires longer reaction times.[10]
Reaction Time 30 min - 4 hours (at RT) Overnight (8-16 hours at 4°C)Reaction progress should be monitored (e.g., by HPLC or MS) to determine the optimal time.[10][12][13]
Molar Ratio 10- to 20-fold molar excess of Maleimide-linkerUsing an excess of the maleimide-containing linker drives the reaction to completion and ensures full consumption of the thiol-containing molecule.[12][13]
Buffers Phosphate-buffered saline (PBS), HEPES, TrisBuffers must be free of thiol-containing agents like DTT or β-mercaptoethanol. A concentration of 10-100 mM is common.[10]
Solvent Aqueous buffer. Co-solvents (DMSO, DMF) may be used if the linker has low aqueous solubility.Ensure the final concentration of organic solvent is compatible with the stability of the biomolecule.[11]
Experimental Protocol: Conjugation to a Thiol-Containing Protein

This protocol provides a general procedure for conjugating the this compound linker to a protein with an available cysteine residue.

1. Materials and Reagents:

  • Thiol-containing protein (e.g., antibody, peptide)

  • This compound Linker

  • Conjugation Buffer: Thiol-free PBS or HEPES buffer, pH 7.0-7.4

  • Reducing Agent (if needed): TCEP (Tris(2-carboxyethyl)phosphine)

  • Quenching Reagent: N-acetylcysteine or L-cysteine

  • Purification System: Size-Exclusion Chromatography (SEC) or Dialysis equipment

  • Anhydrous DMSO or DMF for stock solution preparation

2. Procedure:

  • Step 2.1: Preparation of Protein Solution:

    • Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • If the cysteine residues are in a disulfide bond, a reduction step is necessary. Add a 5-10 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Step 2.2: Preparation of Linker Stock Solution:

    • Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM). Maleimides can hydrolyze in aqueous solutions, so stock solutions should not be stored in buffer.[11]

  • Step 2.3: Conjugation Reaction:

    • Add the required volume of the linker stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the linker.[12][13] Add the linker dropwise while gently stirring or vortexing to prevent precipitation.

    • Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight.[13] Protect the reaction from light if any components are light-sensitive.

  • Step 2.4: Quenching the Reaction (Optional but Recommended):

    • To quench any unreacted maleimide groups, add a quenching reagent (e.g., N-acetylcysteine) to a final concentration of ~1 mM. Incubate for 15-20 minutes.

  • Step 2.5: Purification of the Conjugate:

    • Remove excess linker and other small molecules by purifying the reaction mixture. Size-exclusion chromatography (SEC) is highly effective for proteins.[12] Alternatively, dialysis or tangential flow filtration (TFF) can be used.

    • Analyze the purified conjugate using RP-HPLC and Mass Spectrometry (MS) to confirm successful conjugation and determine the linker-to-protein ratio.[10]

Thiol-Maleimide Reaction Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purify Purification & Analysis prep_protein Prepare Thiol-Protein in Conjugation Buffer (pH 7.0-7.4) mix Add Linker to Protein (10-20x Molar Excess) prep_protein->mix prep_linker Prepare Mal-Linker Stock Solution (in DMSO/DMF) prep_linker->mix react Incubate (2-4h at RT or Overnight at 4°C) mix->react quench Quench Reaction (e.g., N-acetylcysteine) react->quench purify Purify Conjugate (SEC / Dialysis) quench->purify analyze Analyze Product (HPLC, MS) purify->analyze

Caption: Workflow for conjugating a thiol-protein with a maleimide-linker.

Part 2: Norbornene-Tetrazine Ligation

This reaction, an inverse electron-demand Diels-Alder (IEDDA) cycloaddition, is a highly efficient bioorthogonal "click" reaction. It involves the rapid and specific ligation of the norbornene-functionalized conjugate (prepared in Part 1) to a tetrazine-containing molecule (e.g., a fluorescent dye, a toxin, or another biomolecule).[14]

Reaction Conditions Summary

The IEDDA reaction is known for its fast kinetics and high specificity, proceeding under mild, biocompatible conditions.[15]

ParameterRecommended ConditionNotesSource(s)
pH 4.0 - 8.5The reaction is largely insensitive to pH within this range, making it highly versatile for biological applications.[16]
Temperature 4°C to 37°CThe reaction is typically very fast, even at low temperatures. Room temperature is sufficient for most applications.[17]
Reaction Time 1 minute to 2 hoursReaction kinetics are extremely rapid, often reaching completion in minutes. Progress can be monitored by the disappearance of the tetrazine's color or by UV-Vis spectroscopy.[8][9]
Molar Ratio 1.1 to 5-fold molar excess of TetrazineA slight excess of the tetrazine component is typically used to ensure complete consumption of the norbornene-conjugate. Stoichiometric amounts can also be effective.[8]
Solvent Aqueous buffers (PBS, etc.), Organic Solvents (MeOH, MeCN, DMSO, DMF)The reaction is compatible with a wide range of solvents. Water is known to accelerate many Diels-Alder reactions.[14]
Experimental Protocol: Ligation to a Tetrazine-Functionalized Molecule

This protocol describes the conjugation of the purified norbornene-linker-protein conjugate from Part 1 with a tetrazine-modified payload.

1. Materials and Reagents:

  • Purified Norbornene-linker-protein conjugate

  • Tetrazine-functionalized molecule (e.g., Tetrazine-Dye)

  • Reaction Buffer: PBS, pH 7.4

  • Purification System: Size-Exclusion Chromatography (SEC) or other appropriate method

2. Procedure:

  • Step 2.1: Preparation of Reactants:

    • Dissolve or dilute the purified Norbornene-linker-protein conjugate in the reaction buffer to a known concentration.

    • Prepare a stock solution of the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO for hydrophobic molecules or the reaction buffer for water-soluble ones).

  • Step 2.2: Ligation Reaction:

    • Add the tetrazine stock solution to the solution of the norbornene conjugate. A 1.1 to 2-fold molar excess of tetrazine is a good starting point.

    • The reaction is typically rapid. Incubate for 1-2 hours at room temperature to ensure completion. The progress can often be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Step 2.3: Purification of the Final Conjugate:

    • Remove the excess unreacted tetrazine molecule and any reaction byproducts using an appropriate purification method, such as SEC (for protein conjugates) or dialysis.

  • Step 2.4: Analysis:

    • Characterize the final, fully assembled conjugate using techniques such as UV-Vis spectroscopy, SDS-PAGE, HPLC, and mass spectrometry to confirm the successful dual conjugation.

Overall Two-Step Conjugation Pathway

G Thiol Thiol-Molecule (Protein, Peptide) Intermediate Thiol-S-Linker-NB Thiol->Intermediate Step 1: Thiol-Maleimide Reaction Linker This compound Linker->Intermediate Final Final Conjugate Intermediate->Final Step 2: Norbornene-Tetrazine Ligation (IEDDA) Tetrazine Tetrazine-Payload (Dye, Drug) Tetrazine->Final

Caption: Two-step reaction pathway for this compound linker conjugation.

References

Application Notes and Protocols for Drug-to-Antibody Ratio (DAR) Calculation with Mal-PEG4-VCP-NB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety profile.[][2] An optimal DAR ensures sufficient potency while minimizing potential off-target toxicities. This document provides detailed application notes and protocols for the determination of the DAR for ADCs constructed using the Mal-PEG4-VCP-NB linker-payload system.

The this compound is a degradable ADC linker system.[3][4] It comprises a maleimide (B117702) (Mal) group for conjugation to cysteine residues on the antibody, a polyethylene (B3416737) glycol (PEG4) spacer to improve solubility and pharmacokinetics, a cathepsin-B cleavable valine-citrulline-p-aminobenzylcarbamate (VCP) linker for controlled payload release within the target cell, and a tubulin inhibitor payload (NB).[5][6][7][8][9] For the purpose of these protocols, the payload "NB" is assumed to be a potent tubulin inhibitor with properties similar to monomethyl auristatin E (MMAE), a commonly used payload with valine-citrulline linkers.[10]

This document outlines two primary methods for DAR determination: UV-Vis Spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of DAR Calculation

The determination of the average DAR of an ADC population is essential for ensuring batch-to-batch consistency and for understanding its structure-activity relationship. The methods described herein provide both an average DAR value and, in the case of mass spectrometry, a distribution of the different drug-loaded species.

Data Presentation: Key Parameters

The following table summarizes the key quantitative data required for DAR calculation using the UV-Vis spectroscopy method.

ParameterSymbolValueSource/Reference
Antibody Parameters
Molar Extinction Coefficient at 280 nmεAb,280~210,000 M-1cm-1(Typical for IgG)
Molar Extinction Coefficient at λmax of DrugεAb,λmaxVariable(To be determined experimentally)
Molecular WeightMWAb~150,000 Da(Typical for IgG)
Linker-Payload Parameters (Assuming NB is MMAE-like)
Molar Extinction Coefficient at 280 nmεDrug,2801,500 M-1cm-1[11]
Molar Extinction Coefficient at λmax (248 nm)εDrug,24815,900 M-1cm-1[11]
Molecular Weight of Linker-PayloadMWLP~1450.8 Da[10]

Experimental Protocols

Protocol 1: DAR Determination by UV-Vis Spectroscopy

This method offers a relatively simple and rapid estimation of the average DAR.[][11] It relies on the Beer-Lambert law and the differential absorbance of the antibody and the payload at two different wavelengths.[]

Materials:

  • ADC sample with this compound

  • Unconjugated antibody (control)

  • This compound linker-payload (for standard curve, if available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Methodology:

  • Determine Molar Extinction Coefficients:

    • Accurately determine the concentration of the unconjugated antibody using a reliable method (e.g., amino acid analysis or A280 with a known extinction coefficient).

    • Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm and the wavelength of maximum absorbance for the payload (λmax, assumed to be 248 nm for NB). Calculate εAb,280 and εAb,248.

    • Accurately determine the concentration of the this compound linker-payload.

    • Measure the absorbance of a known concentration of the linker-payload at 280 nm and 248 nm. Calculate εDrug,280 and εDrug,248.

  • Measure ADC Absorbance:

    • Prepare a solution of the ADC in PBS.

    • Measure the absorbance of the ADC solution at 280 nm (A280) and 248 nm (A248).

  • Calculate DAR:

    • The concentrations of the antibody (CAb) and the drug (CDrug) in the ADC sample can be calculated using the following simultaneous equations derived from the Beer-Lambert law:

      • A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)

      • A248 = (εAb,248 * CAb) + (εDrug,248 * CDrug)

    • Solve these two simultaneous equations for CAb and CDrug.

    • The average DAR is then calculated as the molar ratio of the drug to the antibody:

      • DAR = CDrug / CAb

Protocol 2: DAR Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a more detailed characterization of the ADC, including the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.).[][12] This protocol describes the analysis of a reduced ADC, where the interchain disulfide bonds are cleaved, allowing for the separation and mass determination of the light and heavy chains.

Materials:

  • ADC sample with this compound

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

  • Formic acid

  • Acetonitrile (B52724)

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Reversed-phase column suitable for protein separation (e.g., C4 or C8)

Methodology:

  • ADC Reduction:

    • To a solution of the ADC (e.g., 1 mg/mL in PBS), add a reducing agent (e.g., DTT to a final concentration of 10 mM).

    • Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.

  • LC-MS Analysis:

    • Inject the reduced ADC sample onto the reversed-phase column.

    • Elute the light and heavy chains using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • The eluent is directly introduced into the mass spectrometer.

    • Acquire mass spectra over the appropriate mass-to-charge (m/z) range for the light and heavy chains with and without the attached linker-payload.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the masses of the different light chain (LC) and heavy chain (HC) species.

    • Identify the peaks corresponding to the unconjugated chains (LC, HC) and the conjugated chains (LC-Drug, HC-Drug, HC-Drug2, etc.).

    • Calculate the relative abundance of each species from the peak areas in the chromatogram or the deconvoluted mass spectrum.

    • The average DAR is calculated using the following formula, which accounts for drug conjugation on both light and heavy chains:

      • DAR = [Σ(n * Peak AreaLCn) / Σ(Peak AreaLCn)] + [Σ(n * Peak AreaHCn) / Σ(Peak AreaHCn)]

      • Where 'n' is the number of drugs conjugated to the respective chain.

Visualizations

Below are diagrams illustrating the key concepts and workflows described in these application notes.

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_LinkerPayload This compound HC1 Heavy Chain Mal Maleimide HC1->Mal Cysteine Conjugation HC2 Heavy Chain LC1 Light Chain LC2 Light Chain PEG4 PEG4 Spacer Mal->PEG4 VCP Val-Cit-PABC PEG4->VCP NB Tubulin Inhibitor (NB) VCP->NB

Caption: Structure of an ADC with this compound.

UV_Vis_Workflow start Start: ADC Sample measure_abs Measure Absorbance at 280 nm and 248 nm start->measure_abs calc_conc Calculate Antibody and Drug Concentrations measure_abs->calc_conc Using Molar Extinction Coefficients calc_dar Calculate DAR = [Drug] / [Antibody] calc_conc->calc_dar end End: Average DAR calc_dar->end

Caption: UV-Vis Spectroscopy Workflow for DAR Calculation.

LC_MS_Workflow start Start: ADC Sample reduction Reduce Interchain Disulfide Bonds (DTT) start->reduction lc_separation Reversed-Phase LC Separation of Light and Heavy Chains reduction->lc_separation ms_analysis High-Resolution MS Analysis lc_separation->ms_analysis deconvolution Deconvolute Mass Spectra ms_analysis->deconvolution dar_distribution Determine DAR Distribution and Average DAR deconvolution->dar_distribution end End: DAR Profile dar_distribution->end

Caption: LC-MS Workflow for DAR Calculation.

Conclusion

The accurate determination of the Drug-to-Antibody Ratio is a cornerstone of ADC development and quality control. The UV-Vis spectroscopy method provides a rapid assessment of the average DAR, suitable for routine analysis. For a more in-depth characterization, including the distribution of drug-loaded species, LC-MS is the method of choice. The protocols and data presented in these application notes provide a comprehensive guide for researchers working with ADCs utilizing the this compound linker-payload system. It is crucial to experimentally determine the specific molar extinction coefficients for the antibody and linker-payload being used to ensure the accuracy of the UV-Vis method.

References

Application Note and Protocols for the Purification of ADCs Synthesized with Mal-PEG4-VCP-NB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. The synthesis of ADCs, such as those utilizing the Maleimide-PEG4-Val-Cit-PABC-Norbornene (Mal-PEG4-VCP-NB) linker, results in a heterogeneous mixture of species. This mixture includes the desired ADC with a specific drug-to-antibody ratio (DAR), unconjugated antibody, free drug-linker, and aggregates.[1][2] The removal of these impurities is critical to ensure the safety, efficacy, and stability of the final ADC product.[1][2] This document provides detailed application notes and protocols for the purification of ADCs synthesized with the this compound linker, focusing on common and effective chromatography techniques.

The this compound linker system incorporates several key features: a maleimide (B117702) group for conjugation to antibody sulfhydryl groups, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a para-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.[3][4] The norbornene moiety suggests a potential for bioorthogonal chemistry applications, though the purification principles remain centered on the overall physicochemical properties of the resulting ADC. The purification strategy for these ADCs primarily aims to:

  • Remove unconjugated small molecule impurities (e.g., free this compound-drug).

  • Separate ADCs with different drug-to-antibody ratios (DAR).

  • Eliminate high molecular weight species (aggregates).

  • Remove unconjugated antibody (DAR=0).

This application note details the use of Hydrophobic Interaction Chromatography (HIC), Ion Exchange Chromatography (IEX), and Size Exclusion Chromatography (SEC) for the purification of these complex biomolecules.

Purification Workflow

A multi-step chromatographic approach is typically employed for the purification of ADCs. The following diagram illustrates a general workflow.

ADC_Purification_Workflow cluster_0 Upstream Processing cluster_1 Purification Steps cluster_2 Final Product Conjugation Conjugation Reaction (Antibody + this compound-Drug) HIC Hydrophobic Interaction Chromatography (HIC) (DAR Separation) Conjugation->HIC Crude ADC Mixture IEX Ion Exchange Chromatography (IEX) (Charge Variant & Impurity Removal) HIC->IEX DAR-Enriched Fractions SEC Size Exclusion Chromatography (SEC) (Aggregate Removal & Buffer Exchange) IEX->SEC Polished ADC Purified_ADC Purified ADC SEC->Purified_ADC Final Formulation

Caption: A typical multi-step chromatographic workflow for ADC purification.

Data Presentation: Expected Purification Outcomes

The following table summarizes the expected outcomes and key parameters for each purification step.

Chromatography TechniquePrimary Separation PrincipleKey Impurities RemovedExpected Purity (%)Expected Recovery (%)Key Analytical Readouts
Hydrophobic Interaction (HIC) HydrophobicityUnconjugated antibody (DAR=0), ADCs with undesired DARs>90% (for target DAR species)70-90%DAR distribution, Aggregate content
Ion Exchange (IEX) Surface ChargeCharge variants, Host cell proteins, DNA, Endotoxins, Aggregates>95%85-95%Charge variant profile, Aggregate content
Size Exclusion (SEC) Molecular SizeAggregates, Small molecule impurities (if present)>98%>95%Aggregate content, Monomer purity

Experimental Protocols

Hydrophobic Interaction Chromatography (HIC) for DAR Separation

HIC separates molecules based on their hydrophobicity.[5][6] The conjugation of the hydrophobic this compound-drug to the antibody increases its overall hydrophobicity, allowing for the separation of species with different DARs.[6][]

Materials:

  • HIC Column: Phenyl or Butyl-based resin

  • Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate (B86663), pH 7.0)[5]

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)[5]

  • Crude ADC sample

  • HPLC or FPLC system

Protocol:

  • Sample Preparation: Adjust the crude ADC sample to a final concentration of approximately 0.5 M ammonium sulfate by adding a high salt diluent (e.g., 25 mM Sodium Phosphate, 3.0 M Ammonium Sulfate, pH 7.0).[5] Centrifuge the sample to remove any precipitated material.

  • Column Equilibration: Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 66.7% A and 33.3% B to achieve an initial condition of 1M ammonium sulfate) for at least 5 column volumes (CV).

  • Sample Loading: Load the prepared ADC sample onto the equilibrated column.

  • Elution: Elute the bound species using a linear gradient from the initial conditions to 100% Mobile Phase B over 20-30 CV.[5] This decreasing salt gradient will cause species to elute in order of increasing hydrophobicity (i.e., lower DAR species elute before higher DAR species).

  • Fraction Collection: Collect fractions across the elution peak(s).

  • Analysis: Analyze the collected fractions using analytical HIC, SEC, and UV-Vis spectroscopy to determine the DAR and purity of each fraction.[8] Pool the fractions containing the desired DAR species.

HIC_Principle cluster_0 HIC Separation cluster_1 Eluting Species HIC_Column High Salt ADC Binding Decreasing Salt Gradient Elution based on Hydrophobicity DAR0 DAR 0 HIC_Column:f3->DAR0 Elutes First DAR2 DAR 2 HIC_Column:f3->DAR2 DAR4 DAR 4 HIC_Column:f3->DAR4 DAR6 DAR 6+ HIC_Column:f3->DAR6 Elutes Last

Caption: Principle of HIC separation of ADCs based on DAR.

Ion Exchange Chromatography (IEX) for Polishing

IEX separates molecules based on their net surface charge.[] It is an effective polishing step to remove charged variants, aggregates, and residual impurities such as host cell proteins and DNA.[][9] Cation exchange chromatography (CEX) is commonly used for ADC purification.[9][10]

Materials:

  • CEX Column: Strong or weak cation exchange resin

  • Mobile Phase A: Low salt buffer (e.g., 20 mM Sodium Acetate, pH 5.0)

  • Mobile Phase B: High salt buffer (e.g., 20 mM Sodium Acetate, 1.0 M NaCl, pH 5.0)

  • HIC-purified ADC sample

  • HPLC or FPLC system

Protocol:

  • Sample Preparation: Exchange the buffer of the pooled HIC fractions into Mobile Phase A using dialysis or a desalting column.

  • Column Equilibration: Equilibrate the CEX column with Mobile Phase A for at least 5 CV.

  • Sample Loading: Load the buffer-exchanged ADC sample onto the equilibrated column.

  • Elution: Elute the bound ADC using a linear gradient from 0% to 50% Mobile Phase B over 20-30 CV.

  • Fraction Collection: Collect fractions corresponding to the main ADC peak.

  • Analysis: Analyze the collected fractions by SEC to assess aggregate levels and by IEX for charge variant distribution. Pool the fractions that meet the purity specifications.

Size Exclusion Chromatography (SEC) for Final Polishing and Buffer Exchange

SEC separates molecules based on their size (hydrodynamic radius).[] It is primarily used as a final polishing step to remove high molecular weight aggregates and to exchange the ADC into the final formulation buffer.[11][12]

Materials:

  • SEC Column: Appropriate for the size of the ADC (~150 kDa)

  • Mobile Phase: Final formulation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • IEX-purified ADC sample

  • HPLC or FPLC system

Protocol:

  • Column Equilibration: Equilibrate the SEC column with the final formulation buffer for at least 2 CV.

  • Sample Loading: Inject a volume of the IEX-purified ADC sample onto the column, typically not exceeding 2-5% of the total column volume to ensure optimal resolution.

  • Elution: Elute the sample isocratically with the formulation buffer. The ADC monomer will elute as the main peak, preceded by any aggregate peaks.

  • Fraction Collection: Collect the fraction(s) corresponding to the monomeric ADC peak.

  • Analysis: Perform final quality control analysis on the purified ADC pool, including concentration determination (UV-Vis), purity and aggregate assessment (analytical SEC), and DAR confirmation (analytical HIC or mass spectrometry).[8][13]

Conclusion

The purification of ADCs synthesized with the this compound linker is a multi-step process that is critical for obtaining a safe and effective therapeutic product. A combination of HIC, IEX, and SEC provides a robust platform to separate ADCs based on their drug-to-antibody ratio, charge, and size, thereby removing key process-related impurities.[1] The protocols outlined in this application note serve as a general guideline. Optimization of buffer conditions, gradients, and column chemistries may be necessary for specific ADC constructs to achieve the desired purity and yield.

References

Application Notes and Protocols for Mal-PEG4-VCP-NB Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for the conjugation of a biomolecule (e.g., an antibody) with the heterobifunctional linker, Mal-PEG4-VCP-NB. This linker is a valuable tool in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. It incorporates a maleimide (B117702) group for thiol-specific conjugation, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and pharmacokinetic properties, a protease-cleavable valine-citrulline (Val-Cit) linker with a p-aminobenzylcarbamate (PABC) self-immolative spacer (collectively referred to as VCP) for controlled payload release, and a norbornene (NB) moiety for subsequent bioorthogonal ligation.[1][][3][4][5]

The experimental workflow is a two-stage process. Initially, the maleimide group of the linker is conjugated to a thiol group on the target biomolecule. This is followed by a bioorthogonal reaction where the norbornene group is ligated with a tetrazine-modified molecule of interest.

Principle of this compound Conjugation

The overall strategy involves two key chemical reactions:

  • Maleimide-Thiol Conjugation: The maleimide group reacts specifically and efficiently with free sulfhydryl (thiol) groups, typically from cysteine residues on a protein such as a monoclonal antibody (mAb), to form a stable thioether bond. This reaction is most effective at a pH range of 6.5-7.5. For antibodies that do not have free thiols, interchain disulfide bonds can be partially reduced to generate the necessary reactive sites.

  • Norbornene-Tetrazine Ligation: The norbornene group serves as a bioorthogonal handle. It undergoes a rapid and highly selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-modified molecule.[6] This "click chemistry" reaction is catalyst-free and proceeds efficiently under physiological conditions, making it ideal for biological applications.[6]

The integrated VCP component is a cleavable linker designed to release a conjugated payload within the target cell. Upon internalization of the ADC, the Val-Cit dipeptide is recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[7][][9][10][11][12] This cleavage initiates a self-immolative cascade via the PABC spacer, leading to the release of the payload in its active form.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Biomolecule Preparation cluster_conjugation Conjugation cluster_ligation Bioorthogonal Ligation Biomolecule Antibody (or other thiol-containing biomolecule) Reduction Partial Reduction (e.g., with TCEP or DTT) Biomolecule->Reduction If no free thiols Conjugation Maleimide-Thiol Conjugation Reduction->Conjugation Linker This compound Linker->Conjugation Purification1 Purification (e.g., SEC or TFF) Conjugation->Purification1 Ligation Norbornene-Tetrazine Ligation Purification1->Ligation Tetrazine Tetrazine-modified Molecule Tetrazine->Ligation Purification2 Purification & Characterization (e.g., HPLC, MS) Ligation->Purification2

Caption: Experimental workflow for the two-stage conjugation and ligation process.

cleavage_pathway ADC Antibody-Linker-Payload (ADC) Internalization Receptor-Mediated Endocytosis ADC->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Enzymatic Cleavage of Val-Cit Linker (by Cathepsin B) Lysosome->Cleavage SelfImmolation 1,6-Elimination of PABC Spacer Cleavage->SelfImmolation PayloadRelease Active Payload Released SelfImmolation->PayloadRelease

Caption: Intracellular cleavage pathway of the VCP linker.

Data Presentation

Table 1: Quantitative Parameters for Maleimide-Thiol Conjugation

ParameterTypical RangeNotes
Molar Ratio (Linker:Biomolecule) 5:1 to 20:1The optimal ratio should be determined empirically to achieve the desired Drug-to-Antibody Ratio (DAR).
Biomolecule Concentration 1 - 10 mg/mLHigher concentrations can improve conjugation efficiency.
Reaction pH 6.5 - 7.5Maintained with buffers such as phosphate-buffered saline (PBS) or HEPES.
Reaction Temperature 4°C to 25°C (Room Temp.)Lower temperatures can minimize potential side reactions and protein degradation.
Incubation Time 1 - 4 hoursCan be extended overnight at 4°C.
Conjugation Efficiency 60 - 95%Highly dependent on the biomolecule, linker concentration, and reaction conditions.

Table 2: Analytical Techniques for Characterization

TechniquePurposeKey Metrics
Size-Exclusion Chromatography (SEC) Assess aggregation and fragmentation.Purity (monomer content), presence of high molecular weight species.
Hydrophobic Interaction Chromatography (HIC) Determine Drug-to-Antibody Ratio (DAR) distribution.Separation of species with different numbers of conjugated linkers (DAR 0, 2, 4, etc.).
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purity analysis and quantification of unconjugated linker.Retention time, peak area.
Mass Spectrometry (MS) - Native Determine intact mass and DAR of the conjugate.Deconvoluted mass spectrum to confirm conjugation and calculate average DAR.
Mass Spectrometry (MS) - Denaturing (after reduction) Confirm conjugation on specific chains (heavy or light).Mass of individual antibody chains with and without the linker.
UV-Vis Spectroscopy Estimate average DAR.Based on the absorbance of the antibody and the conjugated molecule at different wavelengths.

Experimental Protocols

Protocol 1: Partial Reduction of Antibody Disulfide Bonds

This protocol is for antibodies that require the generation of free thiol groups from interchain disulfide bonds.

Materials:

  • Antibody solution (e.g., in PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Degassed reaction buffer (e.g., PBS, pH 7.2-7.4, containing 1 mM EDTA)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare the antibody in the degassed reaction buffer at a concentration of 2-10 mg/mL.

  • Add a 10 to 20-fold molar excess of TCEP or DTT to the antibody solution.

  • Incubate the reaction mixture for 30-60 minutes at 37°C. The incubation time and temperature may need optimization depending on the specific antibody.

  • Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with the degassed reaction buffer.

  • Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.

  • The reduced antibody with free thiol groups is now ready for conjugation. It is recommended to proceed to the next step immediately to prevent re-oxidation of the thiols.

Protocol 2: Conjugation of this compound to a Thiol-Containing Biomolecule

Materials:

  • Thiol-containing biomolecule (from Protocol 1 or naturally containing free thiols)

  • This compound linker

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Degassed reaction buffer (e.g., PBS, pH 7.0-7.5)

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mM.

  • In a reaction vessel, add the thiol-containing biomolecule in the degassed reaction buffer.

  • Add the desired molar excess of the this compound stock solution to the biomolecule solution while gently stirring. The final concentration of the organic solvent should ideally be below 10% (v/v).

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • After incubation, the reaction can be quenched by adding a 10-fold molar excess of N-acetylcysteine or 2-mercaptoethanol (B42355) relative to the linker and incubating for an additional 30 minutes.

  • Purify the resulting conjugate (Biomolecule-PEG4-VCP-NB) from excess linker and quenching reagents using a desalting column, tangential flow filtration (TFF), or size-exclusion chromatography (SEC).

  • Characterize the purified conjugate using appropriate analytical techniques as outlined in Table 2 to determine the drug-to-antibody ratio (DAR) and purity.

Protocol 3: Norbornene-Tetrazine Ligation

Materials:

  • Purified Biomolecule-PEG4-VCP-NB conjugate

  • Tetrazine-modified molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a stock solution of the tetrazine-modified molecule in a suitable solvent (e.g., DMSO).

  • In a reaction vessel, dissolve the Biomolecule-PEG4-VCP-NB conjugate in the reaction buffer.

  • Add a 1.5 to 5-fold molar excess of the tetrazine-modified molecule to the conjugate solution.

  • Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine.

  • Purify the final conjugate to remove any unreacted tetrazine-modified molecule using SEC or another appropriate purification method.

  • Characterize the final conjugate using techniques such as HPLC and mass spectrometry to confirm the successful ligation and assess the purity and integrity of the final product.

Concluding Remarks

The this compound linker offers a versatile platform for the development of advanced bioconjugates. The protocols provided herein serve as a general guideline. For optimal results, it is crucial to empirically determine the ideal reaction conditions, including molar ratios, incubation times, and purification methods, for each specific biomolecule and application. Thorough analytical characterization at each stage of the process is essential to ensure the quality, consistency, and efficacy of the final conjugate.

References

Application Notes and Protocols for the Analytical Characterization of Mal-PEG4-VCP-NB Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule drug. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety profile. This document provides detailed analytical methods for the characterization of ADCs utilizing a Maleimide-PEG4-Valine-Citrulline-PABC-Norbornene (Mal-PEG4-VCP-NB) linker.

The this compound linker is a sophisticated system designed for targeted drug delivery. It incorporates several key features:

  • Maleimide (B117702) (Mal): Enables covalent conjugation to thiol groups on the antibody, typically on cysteine residues.

  • Polyethylene Glycol (PEG4): A four-unit PEG spacer that enhances hydrophilicity, which can improve solubility and pharmacokinetic properties.[1]

  • Valine-Citrulline (VC): A dipeptide sequence that is specifically cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[2][] This enzymatic cleavage allows for controlled payload release within the target cell.

  • p-Aminobenzoyloxycarbonyl (PABC): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the active payload in its unmodified form.[4][5][6]

  • Norbornene (NB): A strained alkene that can be utilized for bioorthogonal chemistry, potentially for secondary conjugation or imaging applications.

Comprehensive analytical characterization is essential to ensure the quality, consistency, and safety of these complex molecules. This guide details the key analytical techniques and provides step-by-step protocols for assessing critical quality attributes (CQAs) of this compound ADCs, including drug-to-antibody ratio (DAR), size variants (aggregation), charge heterogeneity, and stability.

Overall Analytical Strategy

A multi-faceted analytical approach is required to fully characterize this compound ADCs. The following diagram illustrates a typical workflow:

ADC_Characterization_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Critical Quality Attributes (CQAs) Assessed ADC This compound ADC HIC Hydrophobic Interaction Chromatography (HIC) ADC->HIC SEC_MALS Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) ADC->SEC_MALS RP_LC_MS Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) ADC->RP_LC_MS cIEF Capillary Isoelectric Focusing (cIEF) ADC->cIEF DAR Drug-to-Antibody Ratio (DAR) & Drug Load Distribution HIC->DAR Stability Stability (Plasma & Forced Degradation) HIC->Stability Monitors changes in hydrophobicity Aggregation Aggregation & Size Variants SEC_MALS->Aggregation SEC_MALS->Stability Monitors aggregation over time RP_LC_MS->DAR RP_LC_MS->Stability Monitors DAR changes and degradation products Charge_Variants Charge Heterogeneity & Isoform Distribution cIEF->Charge_Variants cIEF->Stability Monitors changes in charge profile

Caption: Overall analytical workflow for the characterization of this compound ADCs.

Drug-to-Antibody Ratio (DAR) and Drug Load Distribution

The DAR is a critical parameter that directly impacts the efficacy and toxicity of an ADC.[7] It is essential to determine not only the average DAR but also the distribution of different drug-loaded species.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity under non-denaturing conditions.[8] Since the payload is typically hydrophobic, ADCs with different numbers of conjugated drugs will exhibit varying degrees of hydrophobicity and can be resolved by HIC.

Experimental Protocol: HIC for DAR Analysis

HIC_Protocol cluster_0 Sample Preparation cluster_1 LC System & Column cluster_2 Mobile Phases & Gradient cluster_3 Data Analysis Sample_Prep Dilute ADC to 1 mg/mL in Mobile Phase A LC_System HPLC or UHPLC system with UV detector Sample_Prep->LC_System Column HIC Column (e.g., TSKgel Butyl-NPR) LC_System->Column Mobile_Phase_A A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0 Mobile_Phase_B B: 25 mM Sodium Phosphate, pH 7.0 with 20% Isopropanol Gradient Linear gradient from 100% A to 100% B Mobile_Phase_A->Gradient Mobile_Phase_B->Gradient Integration Integrate peak areas of different DAR species (unconjugated, DAR2, DAR4, etc.) Gradient->Integration Calculation Calculate average DAR using weighted peak areas Integration->Calculation

Caption: Experimental workflow for HIC-based DAR analysis.

Table 1: HIC Method Parameters

ParameterRecommended Condition
Column TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm
Mobile Phase A 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0
Mobile Phase B 25 mM Sodium Phosphate, pH 7.0, 20% (v/v) Isopropanol
Gradient 0-100% B over 20 minutes
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection UV at 280 nm
Injection Volume 10 µL (10 µg)
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)

RP-LC-MS is a powerful technique for determining the DAR of both intact and reduced ADCs. For cysteine-linked ADCs like those using a maleimide linker, analysis of the reduced antibody (heavy and light chains) is common.

Experimental Protocol: RP-LC-MS for DAR Analysis (Reduced ADC)

RPLCMS_Protocol cluster_0 Sample Preparation cluster_1 LC System & Column cluster_2 Mobile Phases & Gradient cluster_3 Data Analysis Reduction Reduce ADC with DTT or TCEP (e.g., 20 mM DTT at 37°C for 30 min) LC_System UHPLC system coupled to a high-resolution mass spectrometer Reduction->LC_System Column Reversed-Phase Column (e.g., C4, 2.1 x 50 mm) LC_System->Column Mobile_Phase_A A: 0.1% Formic Acid in Water Mobile_Phase_B B: 0.1% Formic Acid in Acetonitrile Gradient Linear gradient from 20% to 60% B Mobile_Phase_A->Gradient Mobile_Phase_B->Gradient Deconvolution Deconvolute mass spectra of light and heavy chain species Gradient->Deconvolution Calculation Calculate average DAR from the relative abundance of conjugated chains Deconvolution->Calculation

Caption: Workflow for RP-LC-MS analysis of reduced this compound ADC.

Table 2: RP-LC-MS Method Parameters (Reduced ADC)

ParameterRecommended Condition
Column Agilent PLRP-S, 2.1 x 50 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20-60% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 80°C
MS Detector Q-TOF or Orbitrap
Ionization Mode Electrospray Ionization (ESI), Positive

Aggregation and Size Variants

Aggregation is a critical quality attribute as it can impact the efficacy and immunogenicity of biotherapeutics.[9] Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is the gold standard for the detection and quantification of aggregates and other size variants.[10]

Experimental Protocol: SEC-MALS for Aggregation Analysis

SECMALS_Protocol cluster_0 Sample Preparation cluster_1 LC System & Detectors cluster_2 Mobile Phase & Run Conditions cluster_3 Data Analysis Sample_Prep Dilute ADC to 1-2 mg/mL in mobile phase LC_System HPLC or UHPLC system Sample_Prep->LC_System Column SEC Column (e.g., TSKgel G3000SWxl) LC_System->Column Detectors In-line MALS, UV, and Refractive Index (RI) detectors Mobile_Phase Isocratic mobile phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8) Column->Detectors Run_Time Sufficient to elute monomer and potential aggregates Mobile_Phase->Run_Time Analysis Determine molar mass of eluting species and quantify percentage of monomer, dimer, and higher-order aggregates Run_Time->Analysis

Caption: SEC-MALS experimental workflow for ADC aggregation analysis.

Table 3: SEC-MALS Method Parameters

ParameterRecommended Condition
Column TSKgel G3000SWxl, 7.8 x 300 mm, 5 µm
Mobile Phase 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
Flow Rate 0.5 mL/min
Column Temperature Ambient
Detectors MALS, UV (280 nm), RI
Injection Volume 50 µL (50-100 µg)

Charge Heterogeneity

Charge variants of ADCs can arise from various modifications on the antibody or through the conjugation process itself.[11] Capillary Isoelectric Focusing (cIEF) is a high-resolution technique used to separate proteins based on their isoelectric point (pI), providing a detailed profile of charge heterogeneity.[12][13] The PEG4 component of the linker may present challenges in cIEF analysis due to potential charge masking; therefore, optimization of the sample matrix is crucial.[14][15]

Experimental Protocol: cIEF for Charge Variant Analysis

cIEF_Protocol cluster_0 Sample Preparation cluster_1 cIEF System cluster_2 Focusing & Detection cluster_3 Data Analysis Sample_Prep Prepare sample mixture containing ADC, carrier ampholytes, pI markers, and additives (e.g., urea, glycine, taurine) System Imaged cIEF system Sample_Prep->System Focusing Apply voltage for focusing System->Focusing Detection Whole-capillary UV detection Focusing->Detection Analysis Determine pI of charge variants and quantify their relative abundance Detection->Analysis

Caption: Workflow for cIEF analysis of ADC charge heterogeneity.

Table 4: cIEF Method Parameters

ParameterRecommended Condition
System iCE3 with PrinCE Next Microinjector
Capillary Fluorocarbon-coated, 100 µm I.D.
Anolyte 80 mM Phosphoric Acid
Catholyte 100 mM Sodium Hydroxide
Sample Matrix 4 M Urea, 2% Carrier Ampholytes (pH 3-10), 0.5% Glycine, 0.5% Taurine, pI markers
Focusing 1500 V for 1 min, then 3000 V for 8 min
Detection UV at 280 nm

Stability Assessment

The stability of the ADC, particularly the maleimide-thiol linkage and the cleavable Val-Cit peptide, is critical for its in vivo performance.[16][17] Stability is assessed through forced degradation studies and in vitro plasma stability assays.

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating methods. Stress conditions can include exposure to elevated temperature, high and low pH, oxidation, and light.

Table 5: Forced Degradation Conditions

Stress ConditionTypical ProtocolAnalytical Follow-up
Thermal Incubate ADC at 40°C for 1-4 weeks.SEC-MALS (aggregation), cIEF (charge variants), RP-LC-MS (degradation products)
Acid/Base Incubate ADC at pH 3.0 and pH 10.0 at RT for 24h.cIEF, RP-LC-MS
Oxidative Incubate ADC with 0.03% H₂O₂ at RT for 4h.cIEF, RP-LC-MS
Light Expose ADC to light (ICH Q1B) for a defined period.SEC-MALS, cIEF
In Vitro Plasma Stability

This assay evaluates the stability of the ADC in a biologically relevant matrix by monitoring changes in DAR and the release of free payload over time.[18][19]

Experimental Protocol: In Vitro Plasma Stability Assay

Plasma_Stability_Protocol cluster_0 Incubation cluster_1 Sample Processing cluster_2 Analysis cluster_3 Data Interpretation Incubation Incubate ADC in plasma (e.g., human, mouse) at 37°C for various time points (0, 24, 48, 96, 168 hours) Purification At each time point, purify the ADC from plasma using affinity capture (e.g., Protein A beads) Incubation->Purification Analysis Analyze the purified ADC by RP-LC-MS to determine the average DAR Purification->Analysis Interpretation Plot average DAR vs. time to assess the rate of drug deconjugation Analysis->Interpretation

Caption: Workflow for in vitro plasma stability assessment of this compound ADCs.

Conclusion

The analytical characterization of this compound ADCs requires a suite of orthogonal methods to ensure a comprehensive understanding of their critical quality attributes. The protocols and application notes provided in this document offer a robust framework for researchers, scientists, and drug development professionals to assess the quality, consistency, and stability of these complex and promising therapeutic agents. Careful execution and interpretation of these analytical methods are paramount for the successful development and clinical translation of next-generation ADCs.

References

Application Notes and Protocols for Mal-PEG4-VCP-NB Linker for Novel Payload Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mal-PEG4-VCP-NB linker is a novel, multi-functional linker system designed for the development of advanced antibody-drug conjugates (ADCs) and other targeted therapeutic agents. This linker incorporates four key functionalities: a Maleimide (B117702) (Mal) group for site-specific conjugation to antibodies, a polyethylene (B3416737) glycol (PEG4) spacer to enhance hydrophilicity, a legumain-cleavable Val-Cit-Pro (VCP) peptide sequence for targeted payload release within the tumor microenvironment, and a Norbornene (NB) moiety for bioorthogonal conjugation of payloads.

Legumain, an asparaginyl endopeptidase, is overexpressed in the lysosomes of various cancer cells and is also active in the tumor microenvironment.[1][2][3] This makes it an attractive enzymatic trigger for the selective release of cytotoxic payloads. The VCP peptide sequence is designed for efficient and specific cleavage by legumain.[2][3] The norbornene group allows for a highly selective and rapid "click" reaction with tetrazine-functionalized payloads, a type of bioorthogonal ligation that is biocompatible and proceeds without the need for a catalyst.[4][5] This dual-conjugation strategy enables the precise attachment of both the targeting moiety (antibody) and the therapeutic payload.

These application notes provide a comprehensive overview of the this compound linker, including its mechanism of action, protocols for conjugation and characterization, and methods for evaluating the stability and efficacy of the resulting conjugates.

Mechanism of Action

The this compound linker facilitates a targeted drug delivery strategy that begins with the systemic administration of the antibody-linker conjugate. The subsequent introduction of a norbornene-reactive payload allows for in vivo or ex vivo conjugation.

payload_release cluster_circulation Systemic Circulation cluster_tme Tumor Microenvironment / Lysosome ADC Antibody-Linker (this compound) Payload Tetrazine-Payload ADC_Payload ADC-Payload Conjugate Internalization Antigen Binding & Internalization Legumain Legumain (Asparaginyl Endopeptidase) Cleavage Linker Cleavage Released_Payload Released Payload Cell_Death Cell Death

Data Presentation

Table 1: Comparative Stability of Legumain-Cleavable vs. Cathepsin-Cleavable Linkers
Linker TypePlasma Stability (Human Serum)Plasma Stability (Mouse Serum)Susceptibility to Neutrophil ElastaseReference
Legumain-Cleavable (Asn-based)>85% intact after 1 week>85% intact after 1 weekStable[1][6]
Cathepsin-Cleavable (Val-Cit)Generally stableSusceptible to Ces1c cleavageCleaved[3][7]
Table 2: Reaction Kinetics of Norbornene-Tetrazine Ligation
ReactantsSecond-Order Rate Constant (M⁻¹s⁻¹)Reaction ConditionsReference
Norbornene & Tetrazine~1Aqueous media[8]
Norbornene & Hydroxyl-substituted Tetrazine0.28Not specified[9]
trans-Cyclooctene & Tetrazine20009:1 Methanol/Water[8]

Experimental Protocols

Protocol 1: Conjugation of this compound Linker to a Thiol-Containing Antibody

This protocol describes the conjugation of the maleimide group of the linker to free thiol groups on a partially reduced monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • This compound linker dissolved in DMSO

  • Conjugation buffer (e.g., PBS, pH 7.2 with 1 mM EDTA)

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 5-10 mg/mL in PBS with 1 mM EDTA.[10]

    • Add a 5-10 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 30-60 minutes to partially reduce the interchain disulfide bonds.

  • Buffer Exchange:

    • Remove excess TCEP using a desalting column, exchanging the buffer to the conjugation buffer.[10]

  • Conjugation:

    • Immediately after reduction, determine the concentration of the reduced antibody.

    • Add a 5-10 fold molar excess of the this compound linker (dissolved in DMSO) to the reduced antibody solution.[10] The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction at 4°C overnight or at room temperature for 2 hours with gentle mixing.[11]

  • Purification:

    • Remove unconjugated linker and linker-related byproducts by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • The resulting antibody-linker conjugate should be buffer-exchanged into a suitable storage buffer (e.g., PBS, pH 7.4).

antibody_conjugation_workflow mAb Monoclonal Antibody Reduction Partial Reduction with TCEP mAb->Reduction Buffer_Exchange1 Buffer Exchange (Desalting Column) Reduction->Buffer_Exchange1 Conjugation Thiol-Maleimide Conjugation Buffer_Exchange1->Conjugation Linker This compound Linker Linker->Conjugation Purification Purification (SEC or TFF) Conjugation->Purification Characterization Characterization (HIC, MS) Purification->Characterization Final_Product Antibody-Linker Conjugate Characterization->Final_Product

Protocol 2: Bioorthogonal Ligation of a Tetrazine-Payload to the Antibody-Linker Conjugate

This protocol details the "click" reaction between the norbornene moiety on the antibody-linker conjugate and a tetrazine-functionalized payload.

Materials:

  • Antibody-linker conjugate from Protocol 1

  • Tetrazine-functionalized payload dissolved in a compatible solvent (e.g., DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dilute the antibody-linker conjugate to a concentration of 1-5 mg/mL in the reaction buffer.

    • Add a 1.5-3 fold molar excess of the tetrazine-payload to the antibody-linker conjugate solution.

  • Ligation Reaction:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 37°C to increase the rate.[5]

  • Purification:

    • Remove the excess, unreacted payload using SEC or TFF.

    • Buffer exchange the final ADC into a formulation buffer.

Protocol 3: Characterization of the Antibody-Drug Conjugate (ADC)

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate species with different numbers of conjugated linkers/payloads.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can provide an accurate determination of the DAR and the distribution of drug-loaded species.

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of high molecular weight species (aggregates) and fragments.

3. In Vitro Stability Assessment:

  • Incubate the ADC in human and mouse plasma or whole blood for various time points (e.g., 0, 24, 48, 96 hours) at 37°C.[12][13]

  • Analyze the samples by affinity capture LC-MS to determine the extent of drug deconjugation.[12]

adc_characterization cluster_dar Drug-to-Antibody Ratio cluster_purity Purity Analysis cluster_stability Stability Assessment ADC Final ADC Product DAR DAR Determination ADC->DAR Purity Purity & Aggregation ADC->Purity Stability In Vitro Stability ADC->Stability HIC HIC DAR->HIC MS Mass Spectrometry DAR->MS SEC SEC Purity->SEC Plasma_Incubation Plasma/Whole Blood Incubation Stability->Plasma_Incubation LC_MS Affinity Capture LC-MS Plasma_Incubation->LC_MS

Protocol 4: In Vitro Legumain Cleavage Assay

This protocol is to confirm the specific cleavage of the VCP linker by legumain.

Materials:

  • ADC construct

  • Recombinant human legumain

  • Legumain assay buffer (e.g., 50 mM citric acid, pH 5.5, 100 mM NaCl, 0.05% Tween-20)[14]

  • Control buffer (without legumain)

  • LC-MS system for analysis

Procedure:

  • Reaction Setup:

    • Incubate the ADC at a final concentration of 1 µM in the legumain assay buffer.

    • Prepare a control sample in the same buffer without the addition of legumain.

  • Enzymatic Cleavage:

    • Add recombinant legumain to a final concentration of 2 nM to initiate the reaction.[14]

    • Incubate at 37°C.

  • Time-Point Analysis:

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

    • Quench the reaction by adding a protease inhibitor or by acidifying the sample.

  • Analysis:

    • Analyze the samples by LC-MS to detect the released payload and the remaining intact ADC.

Conclusion

The this compound linker represents a sophisticated and versatile tool for the development of next-generation targeted therapeutics. Its design addresses several key challenges in the field, including the need for enhanced stability in circulation, specific and efficient payload release at the target site, and the flexibility of a bioorthogonal handle for payload attachment.[1][3][5] The protocols provided herein offer a framework for the successful implementation of this technology in research and drug development settings.

References

Application Notes and Protocols for Mal-PEG4-VCP-NB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG4-VCP-NB is a versatile, cleavable linker designed for the development of advanced Antibody-Drug Conjugates (ADCs). This heterobifunctional linker incorporates three key functionalities:

  • A Maleimide (B117702) (Mal) group for covalent attachment to thiol groups on antibodies or other targeting proteins.

  • A hydrophilic polyethylene glycol (PEG4) spacer to enhance solubility and improve pharmacokinetic properties.[1][]

  • A Valine-Citrulline-p-Aminobenzylcarbamate (Val-Cit-PAB or VCP) dipeptide linker that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[3][] This enzymatic cleavage triggers the self-immolative release of the conjugated payload inside the target cell.[5][]

  • A Norbornene (NB) moiety, which serves as a bioorthogonal handle. Norbornene undergoes a rapid and highly specific inverse-electron-demand Diels-Alder cycloaddition with tetrazine-modified molecules, allowing for a secondary, site-specific conjugation step.[7][8][9]

This unique combination of features enables a dual-conjugation strategy, providing flexibility in the design and synthesis of complex ADCs for targeted therapy.

Mechanism of Action

The functionality of the this compound linker is based on a sequence of controlled chemical and enzymatic reactions.

  • Initial Conjugation (Thiol-Maleimide Ligation): The maleimide group reacts with free sulfhydryl (thiol) groups on a targeting protein, typically an antibody with reduced interchain disulfides or engineered cysteine residues. This reaction, a Michael addition, forms a stable thioether bond.[] The reaction is highly specific for thiols within a pH range of 6.5-7.5.[1][]

  • Secondary Conjugation (Bioorthogonal Ligation): The norbornene group on the linker allows for the attachment of a second molecule of interest, such as a therapeutic payload, an imaging agent, or a second linker-payload complex. This is achieved through a bioorthogonal "click" reaction with a tetrazine-functionalized molecule.[8][11] This reaction is extremely fast and proceeds under physiological conditions without interfering with biological processes.[7][12]

  • Intracellular Payload Release: Once the ADC binds to its target antigen on a cell surface, it is internalized via receptor-mediated endocytosis and trafficked to the lysosome.[3] The acidic environment and the presence of proteases, primarily Cathepsin B, lead to the cleavage of the Val-Cit dipeptide bond.[][5] This cleavage initiates a 1,6-elimination reaction in the PAB spacer, causing it to self-immolate and release the attached payload in its active form.[3]

A diagram illustrating the intracellular release mechanism is provided below.

cluster_0 Cellular Uptake & Trafficking cluster_1 Payload Release in Lysosome ADC_binds ADC binds to cell surface receptor Endocytosis Receptor-mediated endocytosis ADC_binds->Endocytosis Lysosome Trafficking to Lysosome Endocytosis->Lysosome Cleavage Cathepsin B cleaves Val-Cit linker Lysosome->Cleavage Self_Immolation PAB spacer self-immolation (1,6-elimination) Cleavage->Self_Immolation Payload_Release Active Payload Released Self_Immolation->Payload_Release Cellular_Effect Therapeutic Effect Payload_Release->Cellular_Effect Induces apoptosis or other cytotoxic effect

Caption: Mechanism of ADC internalization and payload release.

Experimental Protocols

The following protocols provide a step-by-step guide for the use of this compound in the preparation of an antibody conjugate.

Protocol 1: Antibody Reduction and Thiol-Maleimide Conjugation

This protocol describes the initial conjugation of the linker to a monoclonal antibody (mAb).

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2)

  • This compound

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction Buffer: Degassed PBS, pH 7.0-7.5, containing 1 mM EDTA

  • Quenching solution: N-acetylcysteine or L-cysteine

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Prepare the mAb solution at a concentration of 5-10 mg/mL in degassed PBS.

    • If the mAb has disulfide bonds that need to be reduced to generate free thiols, add a reducing agent. A 10-20 fold molar excess of TCEP is a common starting point.

    • Incubate at 37°C for 30-60 minutes.[13] Note: The amount of reducing agent and incubation time must be optimized to achieve the desired number of free thiols per antibody without compromising its integrity.

    • Remove the excess reducing agent using a desalting column equilibrated with Reaction Buffer.

  • Linker Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Immediately after antibody purification, add the this compound stock solution to the reduced mAb solution. A 5-10 fold molar excess of the linker over the available thiol groups is recommended as a starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[14]

    • Quench any unreacted maleimide groups by adding a 2-fold molar excess of N-acetylcysteine relative to the initial amount of maleimide linker and incubate for 20 minutes.

  • Purification and Characterization:

    • Purify the resulting antibody-linker conjugate using a desalting column or size-exclusion chromatography (SEC) to remove unreacted linker and quenching agent.

    • Determine the concentration of the conjugate by measuring absorbance at 280 nm.

    • Calculate the Linker-to-Antibody Ratio (LAR) using methods such as UV-Vis spectroscopy, reverse-phase HPLC (RP-HPLC), or mass spectrometry.

The overall workflow for this conjugation process is depicted below.

mAb Monoclonal Antibody (mAb) Reduction Reduction (e.g., TCEP) mAb->Reduction Reduced_mAb Reduced mAb (with free -SH) Reduction->Reduced_mAb Conjugation Thiol-Maleimide Conjugation Reduced_mAb->Conjugation Linker This compound (in DMSO) Linker->Conjugation Quenching Quenching (N-acetylcysteine) Conjugation->Quenching Purification Purification (SEC / Desalting) Quenching->Purification Final_Product mAb-(PEG4-VCP-NB) Conjugate Purification->Final_Product

Caption: Workflow for antibody-linker conjugation.
Protocol 2: Bioorthogonal Conjugation of Tetrazine-Payload

This protocol outlines the secondary conjugation of a tetrazine-modified payload to the norbornene group of the antibody-linker conjugate.

Materials:

  • mAb-(PEG4-VCP-NB) conjugate from Protocol 1

  • Tetrazine-modified payload

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Payload Preparation:

    • Dissolve the tetrazine-modified payload in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Bioorthogonal Reaction:

    • Add the tetrazine-payload stock solution to the mAb-(PEG4-VCP-NB) conjugate solution. A 1.5 to 3-fold molar excess of the tetrazine-payload relative to the norbornene groups is typically sufficient due to the rapid reaction kinetics.[8]

    • Incubate for 1 hour at room temperature.

  • Purification and Characterization:

    • Purify the final ADC using size-exclusion chromatography to remove any unreacted payload.

    • Characterize the final ADC to determine the Drug-to-Antibody Ratio (DAR), purity, and aggregation levels.

Protocol 3: In Vitro Cell Viability Assay

This protocol is a general method to assess the cytotoxic activity of the final ADC on a target cancer cell line.

Materials:

  • Target cancer cell line (expressing the antigen for the mAb)

  • Control cell line (antigen-negative)

  • Complete cell culture medium

  • Final ADC, unconjugated mAb, and free payload

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the final ADC, unconjugated mAb, and the free payload in complete culture medium.

    • Remove the old medium from the cells and add the treatment solutions.

    • Incubate the plate for 72-96 hours.

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to untreated control cells.

    • Plot the cell viability against the logarithm of the concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation

The following tables summarize typical parameters and expected outcomes for the described experiments.

Table 1: Thiol-Maleimide Conjugation Parameters

ParameterConditionPurpose
Reaction Buffer PBS, pH 7.0-7.5, with 1 mM EDTAMaintains thiol reactivity and prevents metal-catalyzed oxidation.[]
Temperature 4°C or Room Temperature (20-25°C)4°C for sensitive proteins; RT for faster kinetics.[14]
Incubation Time 1-2 hours (RT) or 8-16 hours (4°C)To allow the reaction to proceed to completion.
Linker:Thiol Molar Ratio 5:1 to 10:1A molar excess drives the reaction towards the product.[14]

Table 2: Characterization of ADC Constructs

Analysis MethodParameter MeasuredTypical Result
UV-Vis Spectroscopy Protein Concentration & LAR/DARA280 for protein; payload absorbance for DAR.
RP-HPLC Purity & LAR/DAR DistributionProvides information on species with different DARs.
Size-Exclusion HPLC Aggregation & PurityQuantifies high molecular weight species (aggregates).
Mass Spectrometry Exact Mass & DAR ConfirmationConfirms covalent modification and precise DAR.

Table 3: Example In Vitro Cytotoxicity Data

CompoundTarget Cell Line IC50 (nM)Control Cell Line IC50 (nM)
Final ADC 1.5> 1000
Unconjugated mAb > 1000> 1000
Free Payload 0.10.2

VCP/p97 Signaling Pathway

While the "VCP" in the linker name refers to Val-Cit-PAB, it is important not to confuse this with Valosin-Containing Protein (p97/VCP), a key regulator of protein homeostasis.[15][16] Payloads used in ADCs often target fundamental cellular processes. For instance, if the payload were a VCP inhibitor like CB-5083, it would disrupt the ubiquitin-proteasome system (UPS) and autophagy, leading to an accumulation of misfolded proteins, endoplasmic reticulum (ER) stress, and ultimately apoptosis.[17][18]

A simplified diagram of the VCP/p97 pathway is shown below.

UPS Ubiquitin-Proteasome System (UPS) Protein_Homeostasis Protein Homeostasis UPS->Protein_Homeostasis Autophagy Autophagy Autophagy->Protein_Homeostasis VCP p97/VCP ATPase VCP->UPS VCP->Autophagy ERAD ER-Associated Degradation (ERAD) VCP->ERAD ER_Stress ER Stress & UPR Activation ERAD->Protein_Homeostasis ERAD->ER_Stress Disruption leads to Payload VCP Inhibitor Payload (e.g., CB-5083) Payload->VCP Inhibits Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Role of p97/VCP in protein homeostasis.

References

Troubleshooting & Optimization

Technical Support Center: Mal-PEG4-VCP-NB Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-PEG4-VCP-NB conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this linker system.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its components?

A1: The this compound is a heterobifunctional linker commonly used in the development of Antibody-Drug Conjugates (ADCs). It comprises four key components:

  • Mal (Maleimide): A thiol-reactive group for conjugation to cysteine residues on an antibody or other biomolecule.

  • PEG4: A polyethylene (B3416737) glycol spacer consisting of four PEG units, which enhances solubility and reduces aggregation.

  • VCP (Valine-Citrulline-PABC): A protease-cleavable dipeptide linker (Val-Cit) connected to a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer. This unit is designed to be cleaved by lysosomal proteases like Cathepsin B, releasing the conjugated payload inside the target cell.[1][2][]

  • NB (Norbornene): A strained alkene that can react with a tetrazine-functionalized payload via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry".

Q2: What is the optimal pH for the maleimide-thiol conjugation step?

A2: The ideal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[] Within this range, the reaction is highly selective for thiol groups over other nucleophiles like amines. At pH values below 6.5, the reaction rate slows down. Above pH 7.5, the maleimide (B117702) group becomes more susceptible to hydrolysis and side reactions with primary amines, such as lysine (B10760008) residues.[]

Q3: Why is my conjugation yield low?

A3: Low conjugation yield can stem from several factors:

  • Maleimide Hydrolysis: The maleimide group can hydrolyze in aqueous solutions, rendering it inactive. Always prepare solutions of the maleimide-containing linker immediately before use.

  • Thiol Oxidation: Cysteine residues on your antibody can form disulfide bonds, which are unreactive with maleimides. Ensure proper reduction of disulfide bonds before conjugation.

  • Incorrect Stoichiometry: The molar ratio of the linker to the biomolecule may need optimization.

  • Suboptimal Reaction Conditions: The pH, temperature, or reaction time may not be optimal for your specific molecules.

Q4: I'm observing unexpected molecular weights or multiple species after my conjugation reaction. What could be happening?

A4: This can be caused by several side reactions:

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines (e.g., lysine residues), leading to a heterogeneous product.[]

  • Thiazine (B8601807) Rearrangement: If conjugating to a peptide or protein with an N-terminal cysteine, the conjugate can rearrange to form a stable six-membered thiazine ring.[5]

  • Retro-Michael Reaction: The thioether bond formed can be reversible, especially in the presence of other thiols, leading to payload migration.[]

  • Aggregation: The hydrophobicity of the linker and payload can sometimes lead to aggregation of the final conjugate.[6][7]

Q5: How can I improve the stability of my final conjugate?

A5: The stability of the conjugate, particularly the maleimide-thiol linkage, is crucial.

  • Post-Conjugation Hydrolysis: After the initial conjugation, intentionally hydrolyzing the succinimide (B58015) ring by raising the pH to around 9.0 can form a stable ring-opened product that is resistant to the retro-Michael reaction.

  • Linker Design: The Val-Cit linker is designed for cleavage inside the cell. However, premature cleavage can occur in plasma, especially in rodent models due to carboxylesterases.[8][9] For preclinical studies in mice, alternative linkers like glutamic acid-valine-citrulline (Glu-Val-Cit) may offer greater stability.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during this compound conjugation reactions.

Problem 1: Low or No Conjugation Efficiency
Possible Cause Recommended Solution
Hydrolysis of Maleimide Group Prepare aqueous solutions of the this compound linker immediately before use. Avoid storing the linker in aqueous buffers.
Oxidation of Thiol Groups Pre-treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds. Use degassed buffers and consider adding a chelating agent like EDTA (1-5 mM) to prevent re-oxidation.
Incorrect pH Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Verify the pH of your buffer before starting the reaction.
Suboptimal Molar Ratio Optimize the molar excess of the this compound linker. Start with a 10-20 fold molar excess and titrate as needed.
Low Protein Concentration Reactions in dilute protein solutions can be inefficient. If possible, increase the concentration of your target protein.
Competing Nucleophiles in Buffer Avoid buffers containing primary amines, such as Tris or glycine. Use phosphate, HEPES, or borate (B1201080) buffers instead.
Problem 2: Product Heterogeneity (Multiple Species Observed)
Possible Cause Recommended Solution
Reaction with Lysine Residues Maintain the reaction pH at or below 7.5 to minimize reaction with primary amines.
Thiazine Rearrangement (N-terminal Cys) If conjugating to an N-terminal cysteine, perform the reaction at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated. Alternatively, consider acetylating the N-terminus or using a different conjugation site if possible.[5]
Aggregation The hydrophobicity of the VCP-NB portion of the linker can contribute to aggregation. The PEG4 spacer helps to mitigate this, but if aggregation is still an issue, consider using a more hydrophilic linker or optimizing the formulation with additives.[6][7]
Problem 3: Conjugate Instability (Payload Loss)
Possible Cause Recommended Solution
Retro-Michael Reaction (Thiol Exchange) To create a more stable conjugate, perform a post-conjugation hydrolysis step. After the initial reaction, adjust the pH to 8.5-9.0 and incubate to promote ring-opening of the succinimide. Re-neutralize the solution for storage.
Premature Cleavage of VCP Linker The Val-Cit linker is susceptible to premature cleavage by certain plasma enzymes, such as carboxylesterase in mice and neutrophil elastase in humans.[6][8][10] Be aware of this limitation during in vivo studies. For mouse models, consider using a more stable linker variant like Glu-Val-Cit.[5]

Experimental Protocols

Protocol 1: Reduction of Antibody Disulfide Bonds
  • Buffer Preparation: Prepare a reaction buffer such as Phosphate Buffered Saline (PBS) at pH 7.2. Degas the buffer by vacuum or by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes. Add EDTA to a final concentration of 1-5 mM.

  • Protein Preparation: Dissolve your antibody in the degassed buffer to a concentration of 1-10 mg/mL.

  • Reduction: Add a 10-100 fold molar excess of TCEP to the antibody solution.

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • TCEP Removal (if necessary): If using a thiol-containing reducing agent like DTT, it must be removed before adding the maleimide linker. This is typically done using a desalting column or buffer exchange. TCEP does not contain a thiol and usually does not require removal.

Protocol 2: Maleimide Conjugation Reaction
  • Linker Preparation: Immediately before use, dissolve the this compound linker in an anhydrous organic solvent such as DMSO or DMF to a high concentration.

  • Conjugation: Add the desired molar excess (e.g., 10-20 fold) of the dissolved linker to the reduced antibody solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.

  • Quenching (Optional): To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.

  • Purification: Remove unreacted linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Visualizations

Diagrams

Conjugation_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody Antibody with Disulfide Bonds Reduced_Antibody Reduced Antibody (Free Thiols) Antibody->Reduced_Antibody Reduction (TCEP) Reaction Conjugation Reaction (pH 6.5-7.5) Reduced_Antibody->Reaction Linker This compound (in DMSO/DMF) Linker->Reaction Crude_Product Crude Conjugate Reaction->Crude_Product Purified_Product Purified Antibody-Linker Conjugate Crude_Product->Purified_Product Purification (SEC) Analysis Characterization (SEC, MS, etc.) Purified_Product->Analysis

Caption: General experimental workflow for this compound conjugation.

Troubleshooting_Low_Yield Start Low Conjugation Yield Check_Thiol Are thiols available and reduced? Start->Check_Thiol Check_Maleimide Is the maleimide linker active? Check_Thiol->Check_Maleimide Yes Action_Reduce Optimize reduction step (TCEP concentration, time) Check_Thiol->Action_Reduce No Check_pH Is the reaction pH optimal (6.5-7.5)? Check_Maleimide->Check_pH Yes Action_Fresh_Linker Use freshly prepared linker solution Check_Maleimide->Action_Fresh_Linker No Check_Ratio Is the molar ratio of linker to protein correct? Check_pH->Check_Ratio Yes Action_Adjust_pH Verify and adjust buffer pH Check_pH->Action_Adjust_pH No Action_Optimize_Ratio Optimize molar excess of the linker Check_Ratio->Action_Optimize_Ratio No

Caption: Troubleshooting logic for low conjugation yield.

Side_Reactions cluster_main Thiol-Maleimide Reaction (pH 6.5-7.5) cluster_side Potential Side Reactions Thiol Protein-SH Desired_Product Stable Thioether Conjugate Thiol->Desired_Product Maleimide Linker-Maleimide Maleimide->Desired_Product Hydrolysis Maleimide Hydrolysis (Inactive Linker) Maleimide->Hydrolysis Aqueous Buffer Amine_Reaction Reaction with Amines (pH > 7.5) Maleimide->Amine_Reaction High pH Thiazine Thiazine Rearrangement (N-terminal Cys) Desired_Product->Thiazine N-term Cys Retro_Michael Retro-Michael Reaction (Payload Loss) Desired_Product->Retro_Michael Presence of other thiols

Caption: Overview of desired reaction and potential side reactions.

References

Technical Support Center: Optimizing Mal-PEG4-VCP-NB Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the reaction efficiency of Mal-PEG4-VCP-NB with thiol-containing molecules such as antibodies, peptides, or other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its components?

A1: this compound is a versatile linker used in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[1][2] Its components are:

  • Mal (Maleimide): A thiol-reactive group that specifically reacts with free sulfhydryl groups (e.g., from cysteine residues) to form a stable covalent bond.[3]

  • PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the resulting conjugate.[]

  • VCP (Valosin-Containing Protein motif): This component suggests the linker is degradable, likely containing a peptide sequence that can be cleaved by intracellular proteases, potentially including VCP, to release a conjugated payload.[1][5][6]

  • NB (Norbornene): A strained alkene that can be used for subsequent bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder reaction with tetrazines.[7]

Q2: What is the reaction mechanism for conjugating a thiol-containing molecule to this compound?

A2: The primary conjugation reaction is a Michael addition between the maleimide (B117702) group on the linker and a free thiol group on the biomolecule.[3] This reaction is highly efficient and selective for thiols under specific pH conditions, resulting in a stable thioether bond.[3]

Q3: What is the optimal pH for the maleimide-thiol conjugation reaction?

A3: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[3][8]

  • Below pH 6.5, the reaction rate is significantly slower because the thiol group is predominantly in its protonated form (-SH) rather than the more reactive thiolate anion (-S⁻).[8]

  • Above pH 7.5, there is an increased risk of side reactions, including the hydrolysis of the maleimide ring and potential reaction with primary amines (e.g., lysine (B10760008) residues).[9]

Q4: How can I improve the stability of the final conjugate?

A4: The thioether bond formed can be susceptible to a retro-Michael reaction, leading to deconjugation.[10][11] To improve stability:

  • Hydrolysis of the Succinimide (B58015) Ring: After conjugation, the succinimide ring of the maleimide adduct can undergo hydrolysis to form a more stable, ring-opened structure.[10][12] This can be promoted by a slight increase in pH or extended incubation in an aqueous buffer.[13] This ring-opened form is resistant to the retro-Michael reaction.[10]

  • Alternative Chemistries: For applications requiring very high stability, alternative conjugation strategies that are not susceptible to retro-Michael reactions, such as those involving Diels-Alder reactions with the norbornene moiety, could be considered for the entire construct design.[14][15][16]

Troubleshooting Guide

Problem 1: Low or No Conjugation Efficiency
Possible Cause Troubleshooting Steps
Maleimide Hydrolysis The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive.[8] • Prepare maleimide linker solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use.[8] • If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short periods.[8] Storage of maleimide-functionalized nanoparticles at 20°C for 7 days can lead to a ~40% loss of reactivity.[17][18]
Thiol Oxidation or Disulfide Bonds The thiol groups on your biomolecule may have formed disulfide bonds or have been oxidized, making them unavailable for conjugation. • Ensure that your protein or peptide has free thiol groups. If necessary, perform a reduction step using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). • Remove the excess reducing agent before adding the maleimide linker, for example, by using a desalting column.[9]
Incorrect Reaction pH The pH is outside the optimal range of 6.5-7.5.[3][8] • Verify the pH of your reaction buffer. • Use a stable buffer system, such as phosphate (B84403) or HEPES, within the recommended pH range.[17]
Incorrect Stoichiometry The molar ratio of the maleimide linker to the thiol-containing biomolecule may not be optimal.[8] • Optimize the molar ratio of the maleimide linker to your biomolecule. A molar excess of the linker (e.g., 2:1 to 5:1 maleimide to thiol) is often a good starting point.[17][18] For larger molecules, a higher excess may be needed to overcome steric hindrance.[17]
Low Reagent Concentration Very dilute reaction mixtures can lead to slow reaction kinetics. • If possible, increase the concentration of your reactants.
Problem 2: Formation of Side Products or Aggregation
Possible Cause Troubleshooting Steps
Reaction with Non-Thiol Groups At pH values above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine.[9] • Maintain the reaction pH strictly within the 6.5-7.5 range to ensure selectivity for thiols.[9]
Protein Aggregation The conjugation process can sometimes induce changes in protein conformation, leading to aggregation.[9] • Screen different buffer conditions, including varying ionic strength. • Consider including solubility-enhancing excipients in the reaction mixture. • Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[9]
Cross-Reactivity of Norbornene While primarily intended for bioorthogonal reactions, the norbornene group could potentially have unintended reactivity under certain conditions. • Ensure that no unintended reaction partners for norbornene are present in your reaction mixture.

Data Presentation

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation

ParameterRecommended RangeRationale
pH 6.5 - 7.5Balances thiol reactivity with maleimide stability and selectivity.[3][8]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can reduce side reactions and aggregation but will require longer reaction times.[9]
Maleimide:Thiol Molar Ratio 2:1 to 5:1A molar excess of maleimide drives the reaction to completion. The optimal ratio should be determined empirically.[17][18]
Solvent for Maleimide Stock Anhydrous DMSO or DMFPrevents premature hydrolysis of the maleimide group.[8]

Table 2: Impact of Storage Conditions on Maleimide Reactivity

Storage TemperatureStorage DurationApproximate Loss of Reactivity
4°C7 days~10%[17][18]
20°C7 days~40%[17][18]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of a Thiol-Containing Protein to this compound

  • Protein Preparation and Thiol Reduction (if necessary):

    • Dissolve the protein in a suitable buffer (e.g., phosphate buffer, pH 7.2).

    • If the protein contains disulfide bonds, add a 10-20 fold molar excess of a reducing agent (e.g., TCEP) and incubate at room temperature for 1-2 hours.

    • Remove the excess reducing agent using a desalting column, exchanging the protein into a reaction buffer (e.g., 10 mM HEPES, pH 7.0).[17]

  • Maleimide Linker Preparation:

    • Immediately before use, dissolve the this compound linker in anhydrous DMSO to prepare a concentrated stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., starting with a 5:1 ratio of linker to protein) of the maleimide linker stock solution to the protein solution.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[18]

  • Quenching (Optional):

    • To quench any unreacted maleimide, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to the reaction mixture.

  • Purification:

    • Purify the conjugate from unreacted linker and other small molecules using a suitable method such as size-exclusion chromatography (SEC) or dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification protein_prep Protein Preparation (Buffer Exchange) thiol_reduction Thiol Reduction (if needed) (e.g., TCEP) protein_prep->thiol_reduction desalting Removal of Reducing Agent (Desalting Column) thiol_reduction->desalting conjugation Conjugation Reaction (pH 6.5-7.5, RT or 4°C) desalting->conjugation linker_prep Prepare Fresh Maleimide Linker Solution (in DMSO) linker_prep->conjugation quenching Quenching (Optional) (e.g., Cysteine) conjugation->quenching purify Purification (e.g., SEC, Dialysis) quenching->purify final_product Final Conjugate purify->final_product troubleshooting_logic start Low Conjugation Efficiency? check_maleimide Is Maleimide Reagent Freshly Prepared? start->check_maleimide Yes check_thiol Are Thiols Free and Available? check_maleimide->check_thiol Yes solution Optimize Conditions check_maleimide->solution No check_ph Is pH between 6.5 and 7.5? check_thiol->check_ph Yes check_thiol->solution No check_ratio Is Maleimide:Thiol Ratio Optimized? check_ph->check_ratio Yes check_ph->solution No check_ratio->solution No

References

Technical Support Center: Troubleshooting Low Yield in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of Antibody-Drug Conjugates (ADCs), specifically focusing on troubleshooting causes of low yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in ADC synthesis?

Low yield in ADC synthesis is a multifaceted issue that can arise from various stages of the process, from antibody modification to final purification. The primary culprits are often ADC aggregation, suboptimal conjugation conditions, inefficient purification, and instability of the linker-payload.[][2] Other contributing factors include poor quality of the antibody or drug, and improper selection of the conjugation method.[]

Q2: How does the Drug-to-Antibody Ratio (DAR) affect the overall yield?

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[3][4][] While a higher DAR might seem desirable for increased potency, it can lead to issues that reduce the final yield.[6] Highly loaded ADCs (high DAR) have an increased tendency to aggregate due to the hydrophobicity of many payloads, leading to product loss during purification.[6][7][8] Conversely, a low average DAR, despite using correct molar ratios, can result from inefficient conjugation reactions, also leading to a perception of low yield of the desired, highly conjugated product.[9]

Q3: What role does the linker chemistry play in ADC yield?

The linker is a critical component that connects the antibody to the cytotoxic payload and significantly influences the stability, efficacy, and manufacturability of the ADC.[10][11] The choice of linker, whether cleavable or non-cleavable, and its chemical properties (e.g., hydrophilicity) can impact the overall yield.[11][] For instance, hydrophobic linkers can contribute to aggregation, while overly long linkers might cause steric hindrance, reducing conjugation efficiency.[2] Linker instability under conjugation or purification conditions can lead to premature drug release, directly lowering the yield of the final ADC.[2][13]

Q4: Can the purification process itself be a major contributor to low yield?

Yes, the purification process is a significant source of product loss.[2][14] The crude reaction mixture is heterogeneous, containing the desired ADC with various DAR species, unconjugated antibody, and excess free payload-linker.[2] Separating these components to achieve high purity often requires multiple chromatography steps, such as size exclusion or hydrophobic interaction chromatography, which can lead to a trade-off between purity and yield.[15][16] Aggressive purification methods may be necessary but can result in a substantial loss of the final product.[2]

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Low Recovery of ADC After Purification

Question: I am observing a significant loss of my ADC product during the purification step. What are the potential causes and how can I troubleshoot this?

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
ADC Aggregation - Optimize Buffer Conditions: Screen different buffer conditions (pH, ionic strength, excipients) to find a formulation that minimizes aggregation.[9][15] - Reduce Hydrophobicity: If using a hydrophobic payload, consider a more hydrophilic linker to improve solubility and reduce aggregation.[] - Control Drug Loading: A lower drug-linker to antibody ratio during conjugation may result in a lower DAR and reduced aggregation.[9] - Immobilization: Consider solid-phase conjugation where the antibody is immobilized on a resin to prevent intermolecular interactions that lead to aggregation.[15]
Inefficient Purification Method - Method Optimization: Optimize chromatography conditions (e.g., gradient, flow rate) to improve the separation of monomeric ADC from aggregates and unconjugated species.[15] - Alternative Techniques: Explore alternative purification methods like Tangential Flow Filtration (TFF) which can be gentler and more efficient for buffer exchange and removal of small molecule impurities.[16][17]
Product Adhesion to Surfaces - Use Low-Binding Consumables: Employ low-protein-binding tubes, plates, and chromatography columns to minimize non-specific binding of the ADC. - Optimize Buffer Excipients: The inclusion of non-ionic surfactants (e.g., Polysorbate 80) in the purification buffers can help reduce surface adhesion.
Issue 2: Low Drug-to-Antibody Ratio (DAR) Despite High Reactant Stoichiometry

Question: My final ADC product has a much lower average DAR than predicted by the molar ratio of drug-linker used in the conjugation reaction. What could be going wrong?

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Suboptimal Reaction Conditions - pH Optimization: Systematically vary the pH of the conjugation buffer. For lysine (B10760008) conjugation, a pH of 7.0-9.0 is common, while cysteine conjugation often requires a more neutral pH after a reduction step.[9] - Temperature and Time: Optimize the reaction temperature and incubation time. Incomplete reactions can occur if the time is too short or the temperature is too low.[][9]
Inactive or Degraded Reagents - Verify Drug-Linker Activity: Use a fresh batch of the drug-linker or confirm the activity of the existing stock. Improper storage can lead to degradation.[9] - Antibody Quality: Ensure the antibody is of high purity (>95%) and that its concentration is accurately determined.[9] Consider re-purifying the antibody if necessary.
Inaccessible Conjugation Sites - Antibody Structure: The desired conjugation sites (lysines or cysteines) may be sterically hindered or buried within the protein structure.[2] - Site-Specific Conjugation: For more control, consider site-specific conjugation methods that target engineered cysteine or lysine residues.[18][19]
Interfering Buffer Components - Buffer Exchange: Perform a buffer exchange to remove any interfering substances (e.g., Tris, azide) from the antibody solution before conjugation.[9]

Experimental Protocols

General Protocol for Cysteine-Based ADC Conjugation

This protocol provides a general workflow for conjugating a drug-linker to an antibody via interchain cysteine residues.

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) to the antibody solution. The molar excess of the reducing agent will determine the extent of disulfide bond reduction and thus the potential DAR.[8][19][20]

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 90 minutes) to allow for the reduction of interchain disulfide bonds.[21]

  • Removal of Reducing Agent (Optional but Recommended):

    • If necessary, remove the excess reducing agent using a desalting column or TFF to prevent it from reacting with the maleimide (B117702) group of the drug-linker.

  • Conjugation:

    • Dissolve the maleimide-containing drug-linker in a compatible organic solvent like DMSO.[21]

    • Slowly add the drug-linker solution to the reduced antibody solution with gentle stirring. The molar ratio of drug-linker to antibody will influence the final DAR.[21]

    • Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 1 hour).[21]

  • Quenching:

    • Add a quenching reagent, such as L-cysteine or N-ethylmaleimide, to react with any excess, unreacted drug-linker, preventing further conjugation.[21][22]

    • Incubate for a short period (e.g., 30 minutes) to ensure the quenching reaction is complete.[21]

  • Purification:

    • Purify the ADC from unconjugated antibody, free drug-linker, and other reaction components using techniques like size exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or TFF.[15][17]

  • Characterization:

    • Analyze the purified ADC to determine the average DAR, purity, and extent of aggregation using methods such as HIC-HPLC, RP-HPLC, SEC-HPLC, and mass spectrometry.[][24]

General Protocol for Lysine-Based ADC Conjugation

This protocol outlines a general procedure for conjugating a drug-linker to an antibody via surface-accessible lysine residues.

  • Antibody Preparation:

    • Buffer exchange the antibody into a conjugation buffer with a slightly alkaline pH (e.g., PBS, pH 8.0) to facilitate the reaction with lysine residues.[22]

  • Conjugation:

    • Dissolve the drug-linker containing an amine-reactive group (e.g., N-hydroxysuccinimide ester) in a suitable organic solvent (e.g., DMA or DMSO).[22]

    • Add the drug-linker solution to the antibody solution with gentle mixing. The stoichiometry of the drug-linker to the antibody is a critical parameter to control the DAR.

    • Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) for a specified time (e.g., 1-2 hours).

  • Purification:

    • Remove unreacted drug-linker and purify the ADC using SEC, TFF, or other chromatographic methods to obtain the desired product.[22]

  • Characterization:

    • Characterize the purified ADC for DAR, purity, and aggregation using analytical techniques such as UV-Vis spectroscopy, HIC-HPLC, and LC-MS.[3][24]

Visualizations

ADC_Synthesis_Workflow cluster_preparation Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody Antibody Reduction Reduction (for Cys) Antibody->Reduction If Cys-based Conjugation Conjugation Reaction Antibody->Conjugation If Lys-based DrugLinker Drug-Linker DrugLinker->Conjugation Reduction->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (e.g., SEC, HIC) Quenching->Purification Analysis Analysis (e.g., HIC, MS) Purification->Analysis FinalADC Final ADC Product Analysis->FinalADC

Caption: General workflow for ADC synthesis.

Low_Yield_Troubleshooting cluster_investigation Investigation Points cluster_solutions Potential Solutions Start Low ADC Yield Observed CheckAggregation Check for Aggregation (SEC, DLS) Start->CheckAggregation ReviewReaction Review Conjugation Conditions (pH, T, time) Start->ReviewReaction AssessPurification Assess Purification Efficiency Start->AssessPurification VerifyReagents Verify Reagent Quality & Activity Start->VerifyReagents OptimizeBuffer Optimize Formulation Buffer CheckAggregation->OptimizeBuffer ModifyLinker Modify Linker (e.g., add PEG) CheckAggregation->ModifyLinker OptimizeReaction Optimize Reaction Parameters ReviewReaction->OptimizeReaction OptimizePurification Optimize Purification Method AssessPurification->OptimizePurification UseFreshReagents Use Fresh/Verified Reagents VerifyReagents->UseFreshReagents

Caption: Troubleshooting flowchart for low ADC yield.

References

Technical Support Center: Optimizing Maleimide-Thiol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for maleimide-thiol conjugation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their conjugation experiments for high efficiency and specificity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during maleimide-thiol conjugation, providing explanations and actionable solutions.

Q1: What is the optimal pH for maleimide-thiol conjugation, and why is it so critical?

A1: The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5 .[1][2][3][4][5] This pH range represents a crucial balance between two competing factors: the reactivity of the thiol group and the stability of the maleimide (B117702) group.

  • Below pH 6.5: The reaction rate slows down significantly. This is because the reactive species is the thiolate anion (-S⁻), and at lower pH, the thiol group (-SH) is predominantly in its protonated, less nucleophilic form.[1]

  • Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, where the maleimide ring opens to form an unreactive maleamic acid.[1][2][6] Additionally, side reactions with primary amines, such as the ε-amino group of lysine (B10760008) residues, become more prevalent.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1][2][3][4]

Q2: I am observing very low conjugation efficiency. What are the potential causes and how can I troubleshoot this?

A2: Low conjugation efficiency can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Verify Maleimide Reactivity: Maleimides can hydrolyze in aqueous solutions, especially at neutral to alkaline pH.[2][6] It is best to prepare aqueous solutions of maleimide-containing reagents immediately before use.[2] For storage, dissolve maleimide reagents in an anhydrous solvent like DMSO or DMF.[1]

  • Confirm Availability of Free Thiols: Maleimides react with free sulfhydryl groups (-SH), not with oxidized disulfide bonds (S-S).[1]

    • Disulfide Bond Reduction: If your protein or peptide contains disulfide bonds, they must be reduced prior to conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent as it is effective over a wide pH range and does not need to be removed before adding the maleimide reagent.[1][4][7] Dithiothreitol (DTT) is also effective but must be removed before conjugation to prevent it from reacting with the maleimide.[1]

    • Preventing Re-oxidation: Thiols can re-oxidize to disulfides in the presence of oxygen, a reaction often catalyzed by metal ions.[1] To prevent this, degas your buffers and consider adding a chelating agent like EDTA (1-5 mM) to your reaction buffer.[1]

  • Optimize Reaction Conditions:

    • pH: Ensure your reaction buffer is within the optimal 6.5-7.5 range.[1][2][3][4][5]

    • Stoichiometry: An excess of the maleimide reagent is often used to drive the reaction to completion. A 10-20 fold molar excess of a maleimide-dye is a common starting point for labeling proteins.[1][8] However, for larger molecules or nanoparticles, steric hindrance can be a factor, and the optimal ratio may be lower (e.g., 2:1 or 5:1) and should be determined empirically.[1][4]

Q3: I am seeing non-specific labeling or unexpected side products. What could be the cause?

A3: Non-specific labeling and side products are often pH-dependent.

  • Reaction with Amines: If the pH is above 7.5, maleimides can react with primary amines, such as those on lysine residues.[1][2][5] To ensure selectivity for thiols, maintain the pH within the 6.5-7.5 range.[1][2]

  • Thiazine (B8601807) Rearrangement: When conjugating to a peptide with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a thiazine rearrangement.[9][10] This is more prominent at physiological or higher pH.[9][10] To avoid this, perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic, or consider acetylating the N-terminal cysteine.[9][10]

Q4: How can I ensure the stability of my maleimide reagent and my final conjugate?

A4: Stability is a critical consideration for both the maleimide reagent and the resulting thiosuccinimide conjugate.

  • Maleimide Reagent Stability: Maleimides are susceptible to hydrolysis in aqueous solutions.[2][6] Long-term storage in aqueous buffers is not recommended.[2] For short-term storage, a slightly acidic buffer (pH 6.0-6.5) at 4°C can be used.[1] The best practice is to dissolve the maleimide in an anhydrous solvent like DMSO or DMF and store it at -20°C.

  • Conjugate Stability: The thiosuccinimide linkage formed can undergo a retro-Michael reaction, especially in the presence of other thiols, which can lead to the dissociation of the conjugate.[3][11] To increase the stability of the conjugate, the thiosuccinimide ring can be intentionally hydrolyzed by incubating the conjugate at a slightly alkaline pH (e.g., pH 9.0) for a short period. The resulting ring-opened product is much more stable.[1]

Data Summary

The following tables summarize key quantitative data related to pH optimization for maleimide-thiol conjugation.

Table 1: Effect of pH on Maleimide-Thiol Reaction and Side Reactions

pH RangeThiol ReactivityMaleimide HydrolysisReaction with AminesOverall Recommendation
< 6.5Decreased rate (thiol is protonated)MinimalMinimalNot recommended due to slow reaction
6.5 - 7.5 Optimal Minimal Minimal (thiol reaction is ~1000x faster) Highly Recommended
> 7.5High (thiolate is present)Increased rateIncreased rateNot recommended due to side reactions

Table 2: Stability of Maleimide at Different pH Values

pHTemperatureStability/Hydrolysis RateReference
3.037°CHigh stability, slow decrease in absorbance at 299 nm[12]
5.537°CHigh stability, very slow ring-opening hydrolysis[12]
7.420°CRate constant of ring-opening: 1.24 x 10⁻⁵ s⁻¹[12]
7.437°CFaster hydrolysis compared to pH 3.0 and 5.5. Rate constant of ring-opening: 6.55 x 10⁻⁵ s⁻¹ (approx. 5x faster than at 20°C)[12]
8.5 - 14Not SpecifiedHydrolysis of maleimide investigated, pKa of maleimide found to be 10.0[13][14]

Experimental Protocols

Protocol 1: General Procedure for Protein-Maleimide Conjugation

  • Buffer Preparation: Prepare a suitable reaction buffer, such as phosphate-buffered saline (PBS), at a pH between 7.0 and 7.5.[8] Degas the buffer to remove dissolved oxygen and add 1-5 mM EDTA to chelate metal ions.[1]

  • Protein Preparation: Dissolve the protein to be labeled in the prepared buffer at a concentration of 1-10 mg/mL.

  • (Optional) Disulfide Bond Reduction:

    • If your protein contains disulfide bonds that need to be reduced, add TCEP to the protein solution to a final concentration of 5-50 mM.[1]

    • Incubate at room temperature for 30-60 minutes.[1] The TCEP does not need to be removed before proceeding.[1]

    • If using DTT, add to a final concentration of 10-100 mM and incubate for 30-60 minutes. Excess DTT must be removed using a desalting column before adding the maleimide reagent.[1]

  • Maleimide Reagent Preparation: Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[1][8]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle mixing.[1][8]

  • Quenching the Reaction (Optional): To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.[1]

  • Purification: Remove excess, unreacted maleimide reagent and other small molecules using size-exclusion chromatography (e.g., a desalting column) or dialysis.[1][4]

Protocol 2: Quantification of Free Thiols with Ellman's Reagent (DTNB)

  • Prepare Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

    • DTNB Solution: 4 mg/mL DTNB in the reaction buffer.

    • Cysteine Standard: A series of known concentrations of L-cysteine in the reaction buffer.

  • Assay:

    • Add 50 µL of the DTNB solution to 2.5 mL of the reaction buffer.

    • Add your protein sample (and standards in separate tubes) to the DTNB-buffer mixture.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

  • Calculation: Create a standard curve from the absorbance readings of the cysteine standards. Use this curve to determine the concentration of free thiols in your protein sample.

Visual Guides

The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting common issues in maleimide-thiol conjugation.

MaleimideThiolConjugation cluster_reactants Reactants cluster_reaction Optimal Conditions (pH 6.5-7.5) cluster_side_reactions Side Reactions (Suboptimal pH) Thiol Protein-SH (Thiol) Thiolate Protein-S⁻ (Thiolate Anion) Thiol->Thiolate Deprotonation Maleimide Maleimide Conjugate Stable Thioether Adduct Maleimide->Conjugate Hydrolysis Maleimide Hydrolysis (pH > 7.5) Maleimide->Hydrolysis AmineReaction Reaction with Amines (e.g., Lysine, pH > 7.5) Maleimide->AmineReaction Thiolate->Conjugate Michael Addition

Caption: Reaction mechanism of maleimide-thiol conjugation.

TroubleshootingWorkflow Start Low Conjugation Yield? CheckMaleimide Is Maleimide Active? Start->CheckMaleimide Yes CheckThiols Are Free Thiols Present? CheckMaleimide->CheckThiols Yes SolutionMaleimide Use fresh maleimide. Store in anhydrous solvent. CheckMaleimide->SolutionMaleimide No CheckConditions Are Reaction Conditions Optimal? CheckThiols->CheckConditions Yes SolutionThiols Reduce disulfide bonds (TCEP). Degas buffer, add EDTA. CheckThiols->SolutionThiols No SolutionConditions Adjust pH to 6.5-7.5. Optimize molar ratio. CheckConditions->SolutionConditions No Success Conjugation Optimized CheckConditions->Success Yes SolutionMaleimide->CheckThiols SolutionThiols->CheckConditions SolutionConditions->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Mal-PEG4-VCP-NB stability issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mal-PEG4-VCP-NB.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a versatile linker used primarily in the development of Antibody-Drug Conjugates (ADCs). It is composed of four key functional units:

  • Mal (Maleimide): A reactive group that forms a covalent bond with thiol groups (e.g., from cysteine residues on an antibody), typically through a Michael addition reaction.[1]

  • PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the conjugate.

  • VCP (Valine-Citrulline-PABC): A dipeptide linker (Val-Cit) connected to a p-aminobenzylcarbamate (PABC) self-immolative spacer. This unit is designed to be cleaved by the lysosomal enzyme Cathepsin B, which is often upregulated in tumor cells, leading to targeted drug release.[][3][4]

  • NB (Norbornene): A strained alkene that can be used for bioorthogonal chemistry, such as strain-promoted alkyne-azide cycloaddition (SPAAC) or inverse electron-demand Diels-Alder reactions, allowing for further modification or labeling.

Q2: What are the primary stability concerns associated with the maleimide (B117702) group in this compound?

A2: The maleimide group is susceptible to two main degradation pathways in aqueous environments:

  • Hydrolysis: The succinimide (B58015) ring formed after conjugation to a thiol can undergo hydrolysis, opening the ring to form a succinamic acid derivative. While this ring-opened form is more stable against the retro-Michael reaction, the initial maleimide itself can hydrolyze before conjugation, rendering it inactive towards thiols.[5] This hydrolysis is more pronounced at pH values above 7.5.[1]

  • Retro-Michael Reaction: The thioether bond formed between the maleimide and a thiol is reversible. This can lead to deconjugation of the payload from the antibody, especially in the presence of other thiols like glutathione (B108866) in the plasma.[1] This premature release of the drug can lead to off-target toxicity.

Q3: What factors influence the stability of the Val-Cit-PAB (VCP) linker?

A3: The Val-Cit-PAB linker is designed for enzymatic cleavage within the lysosome. However, its stability in systemic circulation can be compromised by:

  • Premature Enzymatic Cleavage: While stable in human plasma, Val-Cit linkers have shown instability in mouse plasma due to susceptibility to cleavage by certain extracellular carboxylesterases.[6] This can lead to premature drug release in preclinical mouse models.

  • Hydrophobicity: The Val-Cit-PAB linker can be hydrophobic, which may contribute to aggregation of the ADC, especially at higher drug-to-antibody ratios (DARs).[7]

Q4: How should this compound be stored to ensure its stability?

A4: To minimize degradation, this compound and its conjugates should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term storage.

  • pH: For aqueous solutions, maintain a pH between 6.5 and 7.5 to minimize maleimide hydrolysis.[1]

  • Moisture: Store in a desiccated environment to prevent hydrolysis of the maleimide group.

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency
Potential Cause Recommended Solution
Hydrolysis of Maleimide Prepare maleimide solutions fresh before each use. Work with buffers in the optimal pH range of 6.5-7.5.[1]
Oxidation of Thiols Use degassed buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Buffer Conditions Ensure the pH of the reaction buffer is optimal for the maleimide-thiol reaction (pH 6.5-7.5).[1]
Steric Hindrance If conjugating to a sterically hindered cysteine, consider increasing the reaction time or temperature, or using a linker with a longer PEG spacer.
Issue 2: Premature Drug Release in Plasma (In Vitro)
Potential Cause Recommended Solution
Retro-Michael Reaction After conjugation, consider strategies to stabilize the thiosuccinimide linkage. One approach is to induce hydrolysis of the succinimide ring by briefly exposing the conjugate to a higher pH (e.g., pH 9) to form the more stable ring-opened structure.[5]
Cleavage by Plasma Enzymes If working with mouse plasma, be aware of potential cleavage by carboxylesterases.[6] Consider using alternative linkers or mouse strains with lower carboxylesterase activity if this is a significant issue.
Issue 3: ADC Aggregation
Potential Cause Recommended Solution
Hydrophobicity of the Linker-Drug The VCP linker and many cytotoxic payloads are hydrophobic.[7] The PEG4 spacer helps to mitigate this, but aggregation can still occur, especially at high DARs. Try to maintain a lower DAR or consider using a more hydrophilic linker.
Unfavorable Formulation Screen different buffer conditions (pH, ionic strength) and excipients to find a formulation that minimizes aggregation.
Inconsistent Drug-to-Antibody Ratio (DAR) A heterogeneous mixture of ADC species can contribute to aggregation. Use site-specific conjugation methods to produce a more homogeneous ADC with a defined DAR.

Quantitative Data on Linker Stability

Table 1: Half-lives of Maleimide-Thiol Adducts (Retro-Michael Reaction)

N-substituent of MaleimideThiol CompoundConditionsHalf-life (hours)Reference
N-ethyl maleimide (NEM)4-mercaptophenylacetic acid (MPA)Incubated with glutathione3.1[8]
N-phenyl maleimide (NPM)4-mercaptophenylacetic acid (MPA)Incubated with glutathione18[8]
N-aminoethyl maleimide (NAEM)4-mercaptophenylacetic acid (MPA)Incubated with glutathione3.6 - 258 (depending on conditions)[8]
N-ethylmaleimide (NEM)4-mercaptophenylacetic acid (MPA)Incubated with glutathione20 - 80[9]

Table 2: Hydrolysis Rates of Maleimide Derivatives

Maleimide DerivativeConditionsTime for 99% HydrolysisReference
Monobromomaleimide-C-2-PEG linkerpH 8.0, 37°CA few hours[10]
Standard MaleimidepH >9, 37°COvernight[10]

Experimental Protocols

Protocol 1: HPLC-Based Assay for Assessing Linker Stability

This protocol can be used to monitor the stability of the this compound conjugate over time by quantifying the amount of intact ADC.

1. Materials and Reagents:

  • Purified ADC conjugate

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Human or mouse plasma

  • Reverse-phase HPLC (RP-HPLC) system with a suitable column for protein analysis (e.g., C4 or C8)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Thermostated incubator at 37°C

2. Procedure:

  • Prepare a stock solution of the ADC conjugate in PBS at a concentration of 1 mg/mL.

  • Dilute the ADC stock solution into pre-warmed plasma (human or mouse) and PBS (as a control) to a final concentration of 0.1 mg/mL.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots from each sample.

  • Immediately freeze the collected aliquots at -80°C to stop any further degradation.

  • For analysis, thaw the samples and inject them onto the RP-HPLC system.

  • Elute the ADC using a gradient of Mobile Phase B.

  • Monitor the chromatogram at 280 nm (for the antibody) and at a wavelength specific for the drug payload.

  • Integrate the peak corresponding to the intact ADC at each time point.

3. Data Analysis:

  • Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.

  • Plot the percentage of intact ADC versus time to determine the stability profile.

Protocol 2: LC-MS Analysis for Quantifying Free Payload

This protocol is used to quantify the amount of drug that has been prematurely released from the ADC.

1. Materials and Reagents:

  • Plasma samples from the stability assay (Protocol 1)

  • Acetonitrile (ACN)

  • Formic acid

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

2. Procedure:

  • Thaw the plasma samples from the stability assay.

  • To precipitate the proteins, add 3 volumes of cold ACN to 1 volume of plasma.

  • Vortex the samples and incubate at -20°C for 30 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Carefully collect the supernatant, which contains the free drug.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% ACN in water with 0.1% formic acid).

  • Inject the reconstituted sample onto the LC-MS system.

3. Data Analysis:

  • Develop a standard curve using a known concentration of the free drug.

  • Quantify the amount of free drug in the plasma samples by comparing their peak areas to the standard curve.

  • Calculate the percentage of released drug at each time point.

Visualizations

Maleimide_Hydrolysis Maleimide Maleimide Ring (Active) Succinimide Thiosuccinimide Adduct (Reversible) Maleimide->Succinimide Michael Addition Maleamic_Acid Maleamic Acid (Inactive) Maleimide->Maleamic_Acid Hydrolysis Thiol Thiol (e.g., Cysteine) Thiol->Succinimide Ring_Opened_Succinimide Ring-Opened Succinimide (Stable) Succinimide->Ring_Opened_Succinimide Hydrolysis Hydroxide OH- (pH > 7.5) Hydroxide->Maleamic_Acid Hydroxide->Ring_Opened_Succinimide

Caption: Maleimide Hydrolysis Pathway

Retro_Michael_Reaction cluster_conjugation Conjugation cluster_deconjugation Deconjugation & Thiol Exchange Antibody_Thiol Antibody-SH ADC Antibody-S-Succinimide-Drug Antibody_Thiol->ADC Michael Addition Maleimide_Drug Maleimide-Drug Maleimide_Drug->ADC Free_Maleimide_Drug Maleimide-Drug ADC->Free_Maleimide_Drug Retro-Michael Glutathione Glutathione-SH (in plasma) GSH_Adduct Glutathione-S-Succinimide-Drug Glutathione->GSH_Adduct Free_Maleimide_Drug->GSH_Adduct Thiol Exchange Stability_Workflow start Start: ADC Sample incubate Incubate ADC in Plasma (37°C) start->incubate timepoint Collect Aliquots at Time Points (0, 1, 6, 24h...) incubate->timepoint split Split Sample timepoint->split hplc Analyze Intact ADC (RP-HPLC) split->hplc Intact ADC Analysis lcms_prep Protein Precipitation & Supernatant Extraction split->lcms_prep Free Drug Analysis data_hplc Quantify % Intact ADC hplc->data_hplc lcms Analyze Free Drug (LC-MS) lcms_prep->lcms data_lcms Quantify Free Drug Conc. lcms->data_lcms end End: Stability Profile data_hplc->end data_lcms->end

References

side reactions of maleimide linkers and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during bioconjugation experiments using maleimide (B117702) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with maleimide linkers?

A1: The most common side reactions are:

  • Hydrolysis: The maleimide ring can be opened by water, especially at neutral to high pH. This can occur with the unreacted maleimide linker, rendering it inactive, or with the thiosuccinimide conjugate after it has formed.[1][2]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a cysteine thiol is reversible. In a thiol-rich environment, such as in vivo with glutathione, the conjugated payload can be transferred to other molecules, leading to off-target effects. This is a significant concern for antibody-drug conjugates (ADCs).[1]

  • Off-Target Reaction with Amines: While highly selective for thiols at a pH of 6.5-7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues) at pH values above 7.5. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][3]

  • Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring.[4]

Q2: My maleimide conjugation yield is low. What are the potential causes?

A2: Low conjugation efficiency can stem from several factors:

  • Maleimide Hydrolysis: Your maleimide linker may have been prematurely hydrolyzed and inactivated. Maleimides are susceptible to hydrolysis in aqueous solutions, and this reaction accelerates with increasing pH. It is recommended to always prepare aqueous solutions of maleimide-containing reagents immediately before use. For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[1]

  • Inaccessible or Oxidized Cysteines: The target cysteine residues on your protein may be sterically inaccessible or may have formed disulfide bonds. Disulfide bonds are unreactive towards maleimides. A pre-reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is often necessary.[1]

  • Incorrect pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[2] At lower pH, the reaction rate decreases, while at higher pH (>7.5), the maleimide can react with amines, and the rate of hydrolysis increases.[2]

  • Insufficient Molar Ratio: The molar ratio of the maleimide linker to the protein may be too low. A 10-20 fold molar excess of the maleimide linker is a common starting point.[1]

Q3: How can I improve the in-vivo stability of my maleimide conjugate and prevent payload loss?

A3: To enhance the in-vivo stability of maleimide conjugates, the primary goal is to prevent the retro-Michael reaction. This can be achieved by:

  • Post-Conjugation Hydrolysis: After the conjugation reaction, the thiosuccinimide ring can be intentionally hydrolyzed to form a stable ring-opened structure that is not susceptible to the retro-Michael reaction. This is typically done by incubating the conjugate at a slightly basic pH (e.g., 8.5-9.0).[1]

  • Use of Next-Generation Maleimides:

    • N-Aryl Maleimides: These maleimides have an aryl group attached to the nitrogen atom, which accelerates the stabilizing hydrolysis of the thiosuccinimide ring post-conjugation.[5] Cysteine-linked ADCs prepared with N-aryl maleimides showed less than 20% deconjugation in serum over 7 days, whereas N-alkyl maleimide ADCs showed 35-67% deconjugation.[6][7]

    • Self-Hydrolyzing Maleimides: These are engineered with neighboring groups that catalyze the hydrolysis of the thiosuccinimide ring, leading to a stable conjugate.[8]

Troubleshooting Guide

Problem Potential Cause Solution
Low or No Conjugation Yield Maleimide Hydrolysis Prepare maleimide solutions fresh in anhydrous DMSO or DMF and add to the reaction buffer immediately before use. Maintain the reaction pH between 6.5 and 7.5.[1][2]
Oxidized/Inaccessible Cysteines Pre-reduce the protein with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.[1]
Incorrect pH Ensure the reaction buffer is between pH 6.5 and 7.5 for optimal thiol selectivity and reaction rate.[2]
Low Molar Ratio of Maleimide Increase the molar excess of the maleimide linker. Start with a 10-20 fold excess and optimize.[1]
Poor In-Vivo Stability / Payload Loss Retro-Michael Reaction (Thiol Exchange) Induce post-conjugation hydrolysis of the thiosuccinimide ring by incubating the conjugate at pH 8.5-9.0.[1]
Use next-generation maleimides such as N-aryl maleimides that form more stable conjugates.[5][6][7]
Off-Target Labeling Reaction with Amines (e.g., Lysine) Maintain the reaction pH at or below 7.5 to ensure chemoselectivity for thiols.[2]
Heterogeneous Product Thiazine Rearrangement (with N-terminal Cys) Perform the conjugation at a more acidic pH (e.g., 5.0) to keep the N-terminal amine protonated.[4] If possible, avoid using peptides with an N-terminal cysteine.

Quantitative Data Summary

Table 1: Reaction Conditions for Thiol-Reactive Linkers

Linker TypeOptimal pHTemperatureReaction TimeConjugation EfficiencyNotes
N-Alkyl Maleimide 6.5-7.5Room Temp1-2 hours>90%Standard maleimide linker.[3]
N-Aryl Maleimide 7.4Room Temp< 1 hour>90%Approx. 2.5 times faster reaction with thiolates compared to N-alkyl maleimides.[9]
Vinyl Sulfone 7.0-9.0Room Temp2-4 hours>90%Forms a stable, irreversible thioether bond.[10]

Table 2: Comparative Stability of Maleimide Conjugates

Linker TypeAdduct TypeStabilityHalf-life (t½) in presence of GlutathioneNotes
N-Alkyl Maleimide ThioetherProne to retro-Michael reaction20 - 80 hoursRepresents the traditional, less stable form of maleimide linkage.[1]
N-Aryl Maleimide ThioetherSignificantly more stableN/A (hydrolyzes to a stable form)The aryl group's electron-withdrawing nature promotes rapid ring-opening, "locking" the conjugate.[5]
Hydrolyzed Thiosuccinimide Ring-opened thioetherVery High> 2 yearsThe ring-opened product is not susceptible to the retro-Michael reaction.[11]

Visualizations

Key Maleimide Reaction Pathways

Maleimide_Reactions cluster_main Maleimide-Thiol Conjugation & Side Reactions cluster_side_reactions Side Reactions Maleimide Maleimide Linker Conjugate Thiosuccinimide Adduct Maleimide->Conjugate Michael Addition (pH 6.5-7.5) HydrolyzedMaleimide Inactive Maleamic Acid Maleimide->HydrolyzedMaleimide Hydrolysis (pH > 7.5) AmineReaction Amine Adduct (Lysine) Maleimide->AmineReaction Reaction with Amines (pH > 7.5) Thiol Protein-SH (Cysteine) Thiol->Conjugate RetroMichael Retro-Michael Reaction (Thiol Exchange) Conjugate->RetroMichael Reversible StableConjugate Stable Ring-Opened Adduct Conjugate->StableConjugate Hydrolysis (Stabilization) (pH > 8.0) RetroMichael->Maleimide RetroMichael->Thiol

Caption: Key reaction pathways in maleimide chemistry.

Troubleshooting Low Conjugation Yield

Troubleshooting_Yield cluster_solutions Solutions Start Start: Low Conjugation Yield CheckMaleimide 1. Check Maleimide Reagent Start->CheckMaleimide CheckProtein 2. Check Protein Thiols CheckMaleimide->CheckProtein OK FreshMaleimide Use fresh maleimide solution (dissolved in anhydrous DMSO/DMF) CheckMaleimide->FreshMaleimide Hydrolyzed? CheckConditions 3. Check Reaction Conditions CheckProtein->CheckConditions OK ReduceProtein Reduce disulfide bonds with TCEP CheckProtein->ReduceProtein Oxidized? OptimizeRatio 4. Optimize Molar Ratio CheckConditions->OptimizeRatio OK CheckpH Adjust pH to 6.5-7.5 CheckConditions->CheckpH pH incorrect? Success Conjugation Successful OptimizeRatio->Success OK IncreaseRatio Increase maleimide:protein ratio (e.g., 10-20x) OptimizeRatio->IncreaseRatio Ratio too low? FreshMaleimide->CheckProtein ReduceProtein->CheckConditions CheckpH->OptimizeRatio IncreaseRatio->Success

Caption: Troubleshooting workflow for low conjugation yield.

Decision Tree for Conjugate Stabilization

Stabilization_Strategy Start Need to improve in-vivo stability? PostConj Post-conjugation Hydrolysis Start->PostConj Yes, using standard N-alkyl maleimide NextGen Use Next-Generation Maleimide Linker Start->NextGen Yes, at synthesis stage NoAction Standard protocol sufficient Start->NoAction No

Caption: Decision tree for stabilization strategy.

Experimental Protocols

Protocol 1: Disulfide Bond Reduction in Proteins using TCEP

Objective: To reduce disulfide bonds in a protein to generate free sulfhydryl groups for maleimide conjugation.

Materials:

  • Protein solution (1-10 mg/mL)

  • TCEP (tris(2-carboxyethyl)phosphine) hydrochloride

  • Degassed conjugation buffer (e.g., 1x PBS, 100 mM Tris, or 100 mM HEPES, pH 7.0-7.5)

  • Desalting column (if TCEP removal is necessary for downstream applications other than maleimide chemistry)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the degassed conjugation buffer to the desired concentration.

  • Prepare TCEP Stock Solution: Prepare a 0.5 M TCEP stock solution in water. Note: TCEP is acidic, so the pH of the protein solution may need to be readjusted after its addition.

  • Reduction Reaction: Add the TCEP stock solution to the protein solution to a final concentration that gives a 10-100 fold molar excess of TCEP over the protein.

  • Incubation: Incubate the reaction mixture for 20-30 minutes at room temperature.

  • TCEP Removal (Optional): For most maleimide conjugations, excess TCEP does not need to be removed as it does not contain a thiol group. If removal is required, use a desalting column equilibrated with the degassed conjugation buffer.[12]

Protocol 2: Maleimide Conjugation to a Thiol-Containing Protein

Objective: To conjugate a maleimide-functionalized molecule to a protein containing free sulfhydryl groups.

Materials:

  • Reduced protein solution (from Protocol 1)

  • Maleimide-functionalized molecule

  • Anhydrous DMSO or DMF

  • Degassed conjugation buffer (pH 7.0-7.5)

  • Quenching solution (e.g., 1 M N-acetyl cysteine or cysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to a high concentration (e.g., 10 mM).

  • Conjugation Reaction: Add the maleimide stock solution to the reduced protein solution to achieve a 10-20 fold molar excess of the maleimide.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing may be beneficial.

  • Quenching (Optional): To stop the reaction, add a quenching solution to a final concentration of ~10 mM to react with any excess maleimide.

  • Purification: Purify the conjugate from excess maleimide and other reaction components using a suitable method such as size-exclusion chromatography.

Protocol 3: Post-Conjugation Hydrolysis for Thiosuccinimide Stabilization

Objective: To hydrolyze the thiosuccinimide ring of a maleimide conjugate to prevent the retro-Michael reaction.

Materials:

  • Purified maleimide conjugate

  • Basic buffer (e.g., 0.1 M sodium borate, pH 9.0)

  • Neutralization buffer (e.g., 1 M phosphate (B84403) buffer, pH 6.5)

  • LC-MS system for monitoring

Procedure:

  • pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 by adding the basic buffer.

  • Incubation: Incubate the solution at room temperature or 37°C.

  • Monitoring: Monitor the progress of the hydrolysis by LC-MS, looking for the mass increase corresponding to the addition of a water molecule to the succinimide (B58015) ring. The reaction is typically complete within a few hours.

  • Neutralization: Once hydrolysis is complete, neutralize the solution by adding the neutralization buffer to return the pH to 7.0-7.5 for storage or downstream use.

Protocol 4: In Vitro Plasma Stability Assay

Objective: To assess the stability of an antibody-drug conjugate (ADC) in plasma.

Materials:

  • ADC

  • Human or animal plasma

  • Incubator at 37°C

  • LC-MS or ELISA-based method for analysis

Procedure:

  • Incubation: Dilute the ADC to a final concentration in pre-warmed plasma (e.g., 100 µg/mL).

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the sample.

  • Sample Processing: Process the plasma samples to isolate the ADC. This may involve affinity capture using Protein A/G beads.[13][14]

  • Analysis: Analyze the samples to determine the amount of intact ADC remaining. This can be done by:

    • LC-MS: To measure the drug-to-antibody ratio (DAR) over time.[13]

    • ELISA: Using a capture antibody for the antibody portion of the ADC and a detection antibody for the drug payload.

  • Data Analysis: Plot the percentage of intact ADC or the average DAR over time to determine the stability of the conjugate.

References

Technical Support Center: Enhancing ADC Homogeneity with Mal-PEG4-VCP-NB

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Mal-PEG4-VCP-NB linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this advanced linker technology to improve the homogeneity and overall performance of your Antibody-Drug Conjugates (ADCs). Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a versatile and degradable linker used in the construction of ADCs.[1][2][3][4] Its structure consists of several key functional units:

  • Maleimide (B117702) (Mal): A reactive group that specifically and covalently attaches to thiol groups (e.g., from cysteine residues) on the antibody.[5][6]

  • Polyethylene Glycol (PEG4): A chain of four repeating ethylene (B1197577) glycol units. The PEG spacer enhances the hydrophilicity of the linker-payload complex, which can improve ADC solubility, reduce aggregation, and improve pharmacokinetic properties.[7][8][9]

  • Valine-Citrulline (VC or VCP): A dipeptide sequence that is specifically designed to be cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[5][10][][12] This ensures targeted release of the cytotoxic payload within the cancer cell.

  • p-Aminobenzylcarbamate (PAB or PABC): A self-immolative spacer that connects the dipeptide to the payload.[5][10] Once the Val-Cit linker is cleaved by Cathepsin B, the PAB group undergoes spontaneous 1,6-elimination to release the unmodified, active payload.[5]

  • NB: This component represents the conjugated cytotoxic payload or "warhead". The Mal-PEG4-VCP linker system can be used to attach a variety of payloads.

Q2: How does the this compound linker improve ADC homogeneity?

A2: ADC homogeneity is a critical factor for ensuring predictable efficacy, safety, and pharmacokinetic profiles.[13][14][15] The this compound linker contributes to improved homogeneity in several ways:

  • Defined Structure: As a discrete molecule with a specific number of PEG units, it allows for the creation of more uniform ADCs compared to polydisperse PEG linkers.[7][8]

  • Improved Solubility: Most cytotoxic payloads are hydrophobic. The hydrophilic PEG4 spacer helps to counteract this hydrophobicity, reducing the tendency of the ADC to aggregate.[7][9][16] Aggregation is a major source of heterogeneity and can lead to low yields and unpredictable in vivo behavior.[16][17]

  • Facilitated Conjugation: The improved solubility of the linker-payload complex can lead to more consistent and reproducible conjugation reactions, resulting in a more predictable Drug-to-Antibody Ratio (DAR).[18]

Q3: What are the common challenges encountered when using Val-Cit (VC) based linkers?

A3: While Val-Cit linkers are widely used, researchers may encounter some challenges:

  • Premature Cleavage in Rodent Models: The Val-Cit dipeptide can be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma.[19][20][21] This can lead to premature release of the payload in preclinical mouse models, resulting in off-target toxicity and reduced efficacy.[21]

  • Off-Target Toxicity in Human Systems: Human neutrophil elastase (NE), secreted by neutrophils, has been shown to cleave the Val-Cit linker, which could lead to off-target toxicity, such as neutropenia.[21]

  • Hydrophobicity of the Linker-Payload: Despite the PEG spacer, the overall hydrophobicity of the linker combined with a highly lipophilic payload can still lead to aggregation and clearance issues, especially at high DARs.[8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Drug-to-Antibody Ratio (DAR) or Incomplete Conjugation Steric Hindrance: The PEG linker or the payload may be sterically hindering access to the conjugation site on the antibody.• Optimize the molar excess of the this compound linker-payload during the conjugation reaction.• Adjust reaction conditions such as pH, temperature, and incubation time.• Consider using a longer PEG spacer if steric hindrance is suspected.
Aggregation of Linker-Payload: The linker-payload may be aggregating in the reaction buffer, reducing its availability for conjugation.• Increase the proportion of organic co-solvent (e.g., DMSO) in the reaction buffer to improve the solubility of the linker-payload.[18]• Ensure the linker-payload is fully dissolved before adding it to the antibody solution.
ADC Aggregation and Precipitation High Hydrophobicity: The resulting ADC, especially at a high DAR, may be too hydrophobic, leading to aggregation and precipitation.[16][17]• Screen different buffer conditions (pH, ionic strength) for ADC formulation and storage.• Evaluate the effect of reducing the DAR on aggregation.• The use of hydrophilic PEG linkers like this compound is a primary strategy to mitigate this.[7][8]
Premature Payload Release in Preclinical Mouse Models Cleavage by Mouse Carboxylesterase 1C (Ces1C): The Val-Cit linker is known to be susceptible to this rodent-specific enzyme.[19][20][21]Confirm Ces1C Sensitivity: Perform an in vitro plasma stability assay using mouse plasma and compare the stability to a control ADC with a non-cleavable linker.[21]• Use Ces1C Knockout Mice: If available, conduct in vivo studies in Ces1C knockout mice to confirm if premature release is mitigated.[21]• Linker Modification: For future ADC designs, consider linker modifications that reduce susceptibility to Ces1C, such as introducing a hydrophilic group at the P3 position of the peptide.[21]
Evidence of Off-Target Toxicity (e.g., Neutropenia) Cleavage by Human Neutrophil Elastase (NE): The Val-Cit linker can be cleaved by NE, leading to payload release in the circulation.[21]Assess NE Sensitivity: Conduct an in vitro assay by incubating your ADC with purified human neutrophil elastase and monitor for payload release over time.[21]

Data Presentation

The inclusion of a PEG4 spacer in the linker design can significantly impact the physicochemical properties of an ADC, leading to improved homogeneity and pharmacokinetics. Below is a summary of expected improvements based on published data for PEGylated ADCs.

Table 1: Impact of PEGylation on ADC Properties

PropertyADC with Non-PEG LinkerADC with this compound LinkerRationale
Aggregation Higher tendency to aggregate, especially with hydrophobic payloads.[16]Reduced aggregation and improved solubility.[7][8]The hydrophilic PEG chain increases the overall hydrophilicity of the ADC, preventing self-association.[7][9]
Drug-to-Antibody Ratio (DAR) May be limited by the hydrophobicity of the linker-payload.[18]Enables higher, more consistent DARs.[8]Improved solubility of the linker-payload allows for more efficient conjugation.[8][18]
Pharmacokinetics (PK) Faster clearance, particularly for high DAR species.[8]Prolonged circulation and longer half-life.[8][9]The PEG "hydration shell" reduces non-specific clearance mechanisms.[8]
Homogeneity More heterogeneous mixture of ADC species.[13]More homogeneous ADC product with a defined PDI (Polydispersity Index).[8]Use of a monodisperse PEG linker leads to a more uniform product.[7][8]

Experimental Protocols

1. General Protocol for ADC Conjugation

This protocol provides a general workflow for conjugating the this compound linker-payload to a monoclonal antibody.

  • Objective: To covalently link the maleimide group of the linker to free thiol groups on the antibody.

  • Materials:

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).

    • Reducing agent (e.g., TCEP, DTT).

    • This compound linker-payload dissolved in an organic solvent (e.g., DMSO).

    • Quenching agent (e.g., N-acetylcysteine).

    • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF)).

  • Methodology:

    • Antibody Reduction: Incubate the mAb with a controlled molar excess of the reducing agent to reduce a specific number of interchain disulfide bonds, exposing free thiol groups.

    • Linker-Payload Conjugation: Add the dissolved this compound linker-payload to the reduced antibody solution. The maleimide groups will react with the free thiols. Incubate at a controlled temperature (e.g., 4-25°C).

    • Quenching: Add a quenching agent to cap any unreacted maleimide groups and thiols.

    • Purification: Purify the resulting ADC from unconjugated linker-payload and other reaction components using SEC or TFF.

    • Characterization: Analyze the purified ADC to determine the DAR, level of aggregation, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.

2. In Vitro Plasma Stability Assay

  • Objective: To evaluate the stability of the ADC and the potential for premature payload release in plasma.

  • Methodology:

    • Incubate the ADC in mouse or human plasma at 37°C.

    • At various time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot of the reaction.

    • Stop the reaction by adding an equal volume of cold acetonitrile (B52724) to precipitate plasma proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS to quantify the amount of released payload.

    • Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile.[21]

3. Lysosomal Cleavage Assay

  • Objective: To confirm that the Val-Cit linker is efficiently cleaved by lysosomal proteases.

  • Methodology:

    • Prepare a reaction mixture containing the ADC in an appropriate assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT).[21]

    • Add a rat or human liver lysosomal fraction to the reaction mixture.

    • For a negative control, add a Cathepsin B inhibitor to a separate reaction.[21]

    • Incubate the samples at 37°C.

    • At various time points, stop the reaction and analyze the samples by LC-MS to quantify the release of the payload.

Visualizations

ADC_Mechanism_of_Action cluster_blood Systemic Circulation (Bloodstream) cluster_tumor Tumor Microenvironment cluster_cell Intracellular Pathway ADC ADC (this compound) HealthyCell Healthy Cell ADC->HealthyCell Low Uptake TumorCell Tumor Cell (Antigen Positive) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxic Effect

Caption: Mechanism of action for an ADC utilizing a cleavable linker.

Linker_Structure cluster_antibody Antibody cluster_linker This compound Linker cluster_payload Payload Linker Antibody (Thiol) Maleimide (Mal) PEG4 Spacer Val-Cit (VC) PABC Spacer Payload (NB) Antibody_Node Antibody Maleimide_Node Maleimide Antibody_Node->Maleimide_Node Covalent Bond PEG4_Node PEG4 Maleimide_Node->PEG4_Node VC_Node Val-Cit PEG4_Node->VC_Node PABC_Node PABC VC_Node->PABC_Node Payload_Node Payload PABC_Node->Payload_Node

Caption: Schematic structure of the this compound linker system.

Experimental_Workflow A 1. Antibody Reduction B 2. Linker-Payload Conjugation A->B C 3. Purification (SEC/TFF) B->C D 4. Characterization (HIC, MS, SEC) C->D E 5. In Vitro Evaluation (Stability, Cleavage, Cytotoxicity) D->E F 6. In Vivo Evaluation (PK, Efficacy, Toxicity) E->F

Caption: General experimental workflow for ADC development and evaluation.

References

Technical Support Center: Antibody-Drug Conjugate (ADC) Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dealing with linker-drug instability of Antibody-Drug Conjugates (ADCs) in plasma.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of linker-drug instability in plasma?

A1: Linker-drug instability in plasma, leading to premature payload release, is a critical issue that can increase off-target toxicity and reduce therapeutic efficacy.[1][2] The primary causes stem from the chemical nature of the linker and its interaction with the physiological environment of the bloodstream.[3]

  • Chemical Instability: Certain linkers are susceptible to chemical cleavage under physiological pH. For example, acid-sensitive linkers like hydrazones can hydrolyze and release the payload prematurely.[1][4] Maleimide-based linkers, commonly used for conjugation to cysteine residues, can undergo a retro-Michael reaction, leading to deconjugation.[5][6] This is particularly prevalent when the ADC encounters other molecules with reactive thiols in plasma, such as albumin or glutathione.[7]

  • Enzymatic Cleavage: While many cleavable linkers are designed to be substrates for enzymes abundant in the tumor microenvironment (e.g., cathepsins for peptide linkers), some plasma-resident enzymes can also recognize and cleave these linkers.[2][8] This is a crucial consideration for linkers like dipeptides (e.g., valine-citrulline).[8]

  • Conjugation Site: The location of the linker-drug on the antibody can significantly influence its stability. Conjugation at highly solvent-accessible sites can expose the linker to plasma components, increasing the rate of payload loss.[3]

Q2: My ADC, which uses a maleimide (B117702) linker, shows significant payload loss in plasma. What is happening and how can I fix it?

A2: The most likely cause of payload loss for a maleimide-based ADC is the retro-Michael reaction .[5][6] This chemical process reverses the initial conjugation, breaking the thioether bond between the antibody's cysteine and the maleimide linker. The released linker-drug can then react with other thiols in the plasma, such as albumin.[7]

Troubleshooting Strategies:

  • Linker Modification: Implement self-stabilizing maleimides. These are designed with functionalities that encourage rapid hydrolysis of the thiosuccinimide ring after conjugation.[6] This ring-opening reaction creates a more stable, acyclic structure that is resistant to the retro-Michael reaction.[7]

  • Optimize Conjugation Site: If possible, engineer the conjugation site to be in a less solvent-exposed region of the antibody. This can sterically hinder access of plasma thiols to the linker.

  • Alternative Chemistries: Consider alternative conjugation chemistries that form more stable bonds, such as those involving dibromomaleimides or thiobromomaleimides, which can form rebridged, more stable structures.[9]

Q3: How does the Drug-to-Antibody Ratio (DAR) affect the plasma stability of an ADC?

A3: The Drug-to-Antibody Ratio (DAR), or the average number of drug molecules per antibody, is a critical quality attribute that significantly impacts stability.[3][10]

  • Increased Hydrophobicity: Many cytotoxic payloads are hydrophobic. A higher DAR increases the overall hydrophobicity of the ADC molecule, which can promote aggregation.[3] Aggregated ADCs may have altered pharmacokinetic profiles and can be cleared from circulation more rapidly.[11]

  • Conformational Changes: High DAR values can sometimes induce conformational changes in the antibody structure. This may expose previously shielded linkers to the plasma environment, making them more susceptible to cleavage.[3]

  • Clearance: Studies have shown that ADC species with higher DARs can be cleared from circulation faster than those with lower DARs.[10]

Optimizing the DAR is a key challenge to balance therapeutic efficacy with plasma stability and desirable pharmacokinetic properties.

Troubleshooting Guide: Investigating Linker-Drug Instability

This guide outlines a systematic approach to diagnosing and addressing ADC instability in plasma.

Symptom: Rapid decrease in average DAR or detection of free payload in in vitro plasma incubation assays.

Step 1: Characterize the Nature of the Instability

  • Objective: Determine if the payload loss is due to cleavage of the linker itself or deconjugation via the retro-Michael reaction (for maleimide-based ADCs).

  • Method: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze plasma samples over a time course.

    • Intact ADC Analysis: Monitor the decrease in the average DAR.

    • Free Payload Analysis: Identify and quantify the released species. Is it the free drug, the linker-drug, or a linker-drug adducted to another plasma protein (e.g., albumin)?[5][12] The presence of albumin-linker-drug adducts is a strong indicator of a retro-Michael reaction.[12]

Step 2: Evaluate Linker Chemistry

  • Objective: Assess if the chosen linker chemistry is appropriate for systemic circulation.

  • Action:

    • For maleimide linkers , if a retro-Michael reaction is confirmed, switch to a self-stabilizing maleimide or an alternative conjugation strategy.[6]

    • For cleavable linkers (e.g., peptide, hydrazone), compare stability in plasma vs. a buffer control (e.g., PBS). Significant loss in plasma but not buffer points towards enzymatic degradation. Consider screening linkers with different cleavage sequences that are less susceptible to plasma proteases.

Step 3: Assess Conjugation Site and DAR

  • Objective: Determine if the conjugation site or DAR is contributing to instability.

  • Action:

    • Site-Specific vs. Stochastic Conjugation: If using stochastic lysine (B10760008) conjugation, the resulting ADC will be heterogeneous. Consider moving to a site-specific conjugation method (e.g., engineered cysteines) to create a more homogeneous and potentially more stable product.

    • DAR Optimization: Synthesize ADCs with varying DAR values (e.g., DAR 2, 4, 8) and compare their plasma stability. A lower DAR may improve stability and reduce aggregation.[3]

Step 4: Formulation Optimization

  • Objective: Evaluate if the formulation buffer is contributing to instability, particularly aggregation.

  • Action: Screen different formulation buffers, varying pH and excipients (e.g., polysorbates). Use Size Exclusion Chromatography (SEC) to monitor for the formation of high molecular weight species (aggregates).[3]

Comparative Plasma Stability of ADC Linkers

The stability of an ADC linker in plasma is often quantified by its half-life (t½). The following table summarizes reported plasma stability data for various linker types. Note that direct comparisons can be challenging due to variations in experimental conditions across studies.

Linker TypeLinker ExampleADC ConstructPlasma SourceStability Metric (t½)
Hydrazone Phenylketone-derivedNot SpecifiedHuman, Mouse~2 days[1]
Carbonate Not SpecifiedNot SpecifiedNot Specified~1 day[4]
Dipeptide Valine-Citrulline (vc)cAC10-vc-MMAECynomolgus Monkey~9.6 days (230 hours)[2]
Dipeptide Valine-Citrulline (vc)Trastuzumab-vc-PABC-MMAEMouseUnstable (rapid decrease in DAR)[8]
Silyl Ether p-hydroxybenzyl alcohol (PHB) basedmil40-MMAENot Specified>7 days[4]
Disulfide SPPHuC242-SPP-DM1In vivo (human)Unstable (significant payload loss)[]

Note: The stability of the Val-Cit linker can vary significantly between species, highlighting the importance of multi-species plasma stability assessments.[8][11]

Experimental Protocol: In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of an ADC in plasma using LC-MS.

1. Materials and Reagents:

  • Test ADC

  • Control plasma (e.g., human, mouse, rat), stored at -80°C

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or anti-human IgG magnetic beads (for immunocapture)

  • Low pH elution buffer (e.g., 20mM glycine, pH 2.5)

  • Neutralization buffer (e.g., 1M Tris, pH 8.0)

  • Acetonitrile (B52724) (for protein precipitation)

  • Internal standard (for LC-MS quantification of free payload)

2. ADC Incubation:

  • Thaw frozen plasma in a 37°C water bath.

  • Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma. Prepare a parallel sample in PBS as a control.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), collect aliquots from each sample.

  • Immediately snap-freeze the collected aliquots at -80°C to halt degradation until analysis.[3]

3. Sample Analysis:

Two primary methods are used: quantifying the remaining intact ADC (DAR analysis) and quantifying the released free payload.

Method A: DAR Analysis via Immunocapture LC-MS [3][5]

  • Thaw plasma aliquots on ice.

  • Add Protein A magnetic beads to the plasma and incubate (e.g., 1 hour at 4°C with gentle mixing) to capture the ADC.

  • Wash the beads with cold PBS to remove unbound plasma proteins.

  • Elute the captured ADC from the beads using a low pH elution buffer and immediately neutralize the eluate.

  • Analyze the eluate by LC-MS (e.g., reversed-phase or hydrophobic interaction chromatography) to determine the average DAR. A decrease in DAR over time signifies payload loss.[1]

Method B: Free Payload Quantification via Protein Precipitation LC-MS/MS [3]

  • Thaw plasma aliquots on ice.

  • Add 3-4 volumes of cold acetonitrile containing an internal standard to the plasma sample to precipitate proteins.

  • Vortex and incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed (e.g., >12,000 x g) to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for analysis.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.[12]

4. Data Analysis:

  • For DAR analysis, plot the average DAR against time to determine the rate of deconjugation.

  • For free payload analysis, plot the concentration of free payload against time.

  • Calculate the half-life (t½) of the linker-drug in plasma from the resulting decay curve.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for ADC Instability in Plasma start Symptom: Premature Payload Release in Plasma Assay step1 Step 1: Characterize Instability (LC-MS Analysis) start->step1 q1 Payload released as Linker-Drug-Albumin Adduct? step1->q1 cause1 Primary Cause: Retro-Michael Reaction q1->cause1 Yes q2 Payload released as Free Drug / Linker-Drug? q1->q2 No solution1 Solution: - Use self-stabilizing maleimide - Explore alternative conjugation chemistry cause1->solution1 cause2 Primary Cause: Enzymatic or Chemical Cleavage q2->cause2 Yes step2 Step 2: Evaluate Linker & DAR - Test alternative linkers - Optimize DAR cause2->step2 solution2 Solution: - Select more stable linker - Lower DAR to reduce aggregation/ conformational changes step2->solution2 Maleimide_Instability_Pathway Maleimide Linker Instability and Stabilization cluster_instability Instability Pathway cluster_stability Stabilization Pathway adc ADC with Thiosuccinimide Linkage (Stable Conjugate) retro Retro-Michael Reaction (Reversible) adc->retro deconjugated Deconjugated Antibody (Thiol) + Maleimide-Linker-Drug retro->deconjugated deconjugated->retro re-conjugation adduct Albumin-Linker-Drug Adduct (Off-Target Payload) deconjugated->adduct plasma_thiol Plasma Thiol (e.g., Albumin, Glutathione) plasma_thiol->adduct adc2 ADC with Thiosuccinimide Linkage (Initial Conjugate) hydrolysis Hydrolysis (Irreversible) adc2->hydrolysis stable_adc Ring-Opened ADC (Stable Conjugate) hydrolysis->stable_adc

References

Technical Support Center: Characterization of Impurities in Mal-PEG4-VCP-NB Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the synthesis of Mal-PEG4-VCP-NB, a key linker in the development of Antibody-Drug Conjugates (ADCs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, along with detailed experimental protocols and data interpretation guidelines.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and characterization of this compound, providing potential causes and solutions in a structured question-and-answer format.

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction: Suboptimal reaction conditions (pH, temperature, stoichiometry).- Ensure the pH for the maleimide-thiol conjugation is maintained between 6.5 and 7.5.[1] - Optimize the molar ratio of reactants; a 10-20 fold excess of the maleimide-containing reagent is often a good starting point. - Perform a time-course study to determine the optimal reaction time.
Degradation of starting materials or product: Instability of reagents or the final conjugate.- Use freshly prepared solutions of maleimide (B117702) reagents as they are susceptible to hydrolysis.[1] - Store all reagents at their recommended temperatures, typically -20°C for powders.[1]
Loss during purification: The product may be lost during chromatography or filtration steps.- Optimize the purification method. For large molecules, Size Exclusion Chromatography (SEC) is effective for separating the conjugate from smaller unreacted reagents.[1] - For issues with irreversible binding to chromatography media, adjust elution conditions.
Presence of Unexpected Peaks in HPLC Maleimide hydrolysis: The maleimide ring can open in aqueous solutions, especially at pH > 7.5, forming an unreactive maleamic acid.[1]- Maintain the reaction pH strictly between 6.5 and 7.5. - Analyze the reaction mixture promptly after preparation.
Thiazine (B8601807) rearrangement: An intramolecular reaction can occur if the maleimide conjugates to an N-terminal cysteine, forming a six-membered thiazine ring. This impurity will have the same mass as the desired product.- If possible, avoid using peptides with an N-terminal cysteine for conjugation. - Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[1]
Disulfide bond formation: Oxidation of free thiols can lead to the formation of dimers or other disulfide-linked species.- Use degassed buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). - Include a chelating agent like EDTA in the buffer to prevent metal-catalyzed oxidation.
Unreacted starting materials: Incomplete reaction leaving residual starting materials.- Optimize reaction stoichiometry and time. - Use appropriate purification techniques like SEC or RP-HPLC to remove unreacted components.[1]
Mass Spectrometry Shows Incorrect Mass Incomplete synthesis: One or more components of the linker failed to couple.- Analyze intermediates at each step of the synthesis to ensure successful coupling. - Optimize coupling reactions with appropriate reagents and conditions.
Hydrolysis of the Val-Cit-PAB linker: The linker may be unstable under certain conditions.- Ensure that the pH during synthesis and storage is appropriate to maintain linker stability.
Presence of residual solvents: Solvents used in the synthesis may remain in the final product.- Perform thorough drying of the product under vacuum. - Use techniques like Gas Chromatography (GC) to quantify residual solvents.
NMR Spectrum is Unclear or Shows Impurities Poor sample preparation: Incorrect solvent, low concentration, or presence of paramagnetic impurities.- Ensure the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, D2O). - Use a sufficient concentration for analysis (typically 0.3-0.5 mM for proteins/large peptides).[2][3] - Ensure the sample is free from particulate matter.
Signal overlap: In complex molecules, signals from different protons can overlap.- Utilize 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals and aid in structure elucidation.
Presence of water: A large water signal can obscure other peaks in the spectrum.- Use a solvent suppression technique during NMR acquisition. - Lyophilize the sample from D2O to exchange labile protons with deuterium.

Frequently Asked Questions (FAQs)

Q1: What is the structure of this compound?

A1: this compound is a degradable ADC linker. Its components are:

  • Mal: A maleimide group for conjugation to a thiol (e.g., a cysteine residue on an antibody).

  • PEG4: A polyethylene (B3416737) glycol spacer with four repeating units, which enhances solubility and provides spatial separation.

  • VCP: A Valine-Citrulline-p-aminobenzylcarbamate (PAB) moiety. The Val-Cit dipeptide is a substrate for the lysosomal enzyme Cathepsin B.[4]

  • NB: This likely refers to a Norbornene group, which can be used for bioorthogonal "click" chemistry reactions.

Q2: What are the most common impurities in the synthesis of this compound?

A2: The most common impurities arise from side reactions of the maleimide group and from unreacted starting materials. These include:

  • Hydrolyzed Maleimide: The maleimide ring can open to form a non-reactive maleamic acid.

  • Thiazine Rearrangement Product: If conjugating to an N-terminal cysteine, an intramolecular cyclization can occur.

  • Disulfide-linked Dimers: Oxidation of thiol-containing starting materials.

  • Unreacted Starting Materials: Residual Mal-PEG4, VCP-NB, or the thiol-containing substrate.

  • Residual Solvents: Solvents used during the synthesis and purification process, such as DMSO or DMF.

Q3: How can I detect and quantify these impurities?

A3: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) is excellent for separating the desired product from most impurities based on polarity.[5] Size-exclusion chromatography (SEC) can be used to separate based on size, which is useful for removing small molecule impurities from a large conjugate.[1]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides mass information to identify the components of each peak, confirming the presence of the desired product and identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 2D NMR can provide detailed structural information to confirm the final product and characterize unknown impurities.[6] It is also a powerful tool for quantifying impurities.

  • Gas Chromatography (GC): This is the standard method for quantifying residual solvents.

Q4: What is the mechanism of payload release from a VCP linker?

A4: The VCP linker is designed to be stable in the bloodstream and release the payload inside the target cell. The mechanism is as follows:

  • The ADC is internalized by the target cell and trafficked to the lysosome.[]

  • In the lysosome, the enzyme Cathepsin B cleaves the peptide bond between Valine and Citrulline.[4]

  • This cleavage triggers a self-immolative cascade through the PAB spacer, leading to a 1,6-elimination reaction.[8][9]

  • This cascade results in the release of the unconjugated, active payload into the cytoplasm of the cancer cell.[10]

Quantitative Data Summary

The following tables provide representative data for the characterization of this compound and its conjugates. Note that actual values will vary depending on the specific reaction conditions and purification methods.

Table 1: Typical Purity and Impurity Profile of this compound Linker by RP-HPLC

Compound Retention Time (min) Purity (%) Common Impurities Typical Impurity Level (%)
This compound15.2>95%Hydrolyzed Maleimide< 2%
Unreacted VCP-NB< 1%
Unreacted Mal-PEG4< 1%
Dimerized Species< 0.5%

Table 2: Characterization of a Model Conjugate (e.g., with a peptide) by LC-MS

Species Expected Mass (Da) Observed Mass (Da) Relative Abundance (%)
Desired Conjugate2500.02500.2> 90%
Unconjugated Peptide1800.01800.1< 5%
Conjugate with Hydrolyzed Maleimide2518.02518.3< 3%
Thiazine Rearrangement Product2500.02500.2< 2% (co-elutes with desired product)

Experimental Protocols

Protocol 1: RP-HPLC-MS Analysis of this compound

Objective: To assess the purity of the this compound linker and identify potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Mass spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • UV Detection: 220 nm and 254 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-25.1 min: 95% to 5% B

      • 25.1-30 min: 5% B

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Mass Range: 100-2000 m/z

  • Data Analysis: Integrate the peaks in the UV chromatogram to determine the relative purity. Analyze the mass spectra of each peak to identify the components based on their mass-to-charge ratio.

Protocol 2: ¹H NMR Characterization of this compound

Objective: To confirm the chemical structure of the this compound linker and identify any structural impurities.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6).[2] Ensure the sample is fully dissolved.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Key parameters to set:

      • Number of scans: 16-64 (depending on concentration)

      • Relaxation delay (d1): 1-5 seconds

      • Acquisition time: 2-4 seconds

    • If necessary, acquire 2D spectra (COSY, HSQC) to aid in peak assignment.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks and assign them to the corresponding protons in the this compound structure.

    • Look for characteristic peaks of impurities:

      • Hydrolyzed maleimide: Appearance of new signals in the vinyl region and changes in the succinimide (B58015) ring protons.

      • Residual solvents: Characteristic peaks for DMSO, DMF, etc.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_results Results synthesis This compound Synthesis purification Purification (e.g., RP-HPLC) synthesis->purification hplc RP-HPLC-UV purification->hplc ms Mass Spectrometry purification->ms nmr NMR Spectroscopy purification->nmr gc Gas Chromatography purification->gc purity Purity Assessment hplc->purity impurity_id Impurity Identification ms->impurity_id structure_confirm Structure Confirmation nmr->structure_confirm solvent_quant Residual Solvent Quantification gc->solvent_quant signaling_pathway ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Cleavage Val-Cit Cleavage Lysosome->Cleavage Fusion CathepsinB Cathepsin B CathepsinB->Cleavage Elimination 1,6-Elimination of PAB Cleavage->Elimination Triggers Payload Active Payload Elimination->Payload Release CellDeath Cell Death Payload->CellDeath Induces

References

Technical Support Center: Reducing ADC Aggregation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to Antibody-Drug Conjugate (ADC) aggregation during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ADC aggregation during storage?

ADC aggregation is a significant challenge that can compromise the stability, efficacy, and safety of the therapeutic.[1] Aggregation arises from both the intrinsic properties of the ADC and the extrinsic storage conditions. Key factors include:

  • Hydrophobicity: Many cytotoxic payloads and linkers are hydrophobic. When conjugated to an antibody, they increase the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.[2][3]

  • High Drug-to-Antibody Ratio (DAR): Higher DARs typically lead to a greater propensity for aggregation due to increased surface hydrophobicity.[4][5]

  • Conformational and Colloidal Instability: ADCs can be conformationally less stable than the parent antibody, leading to partial unfolding and exposure of hydrophobic regions that can initiate aggregation.[1]

  • Storage Conditions:

    • Temperature: Elevated temperatures can induce thermal stress, leading to denaturation and aggregation.[4][6] Storing ADCs at ultra-cold temperatures, typically between -20°C and -80°C, is often recommended.[7]

    • pH and Buffer Conditions: Suboptimal pH can lead to aggregation, particularly if it is near the isoelectric point of the antibody.[2][8] Unfavorable salt concentrations can also contribute to instability.[2]

    • Freeze-Thaw Cycles: Repeated freezing and thawing can cause aggregation and precipitation.[9]

    • Light Exposure: Some payloads are photosensitive, and light exposure can trigger degradation and subsequent aggregation.[4]

  • High Protein Concentration: Increased protein concentration can enhance the likelihood of intermolecular interactions, leading to aggregation.[9]

  • Shear Stress: Physical stresses, such as shaking during transportation, can induce aggregation.[4]

Q2: How can I prevent ADC aggregation through formulation strategies?

Formulation optimization is a critical step in ensuring the long-term stability of ADCs. Key strategies include:

  • Excipient Selection: The addition of specific excipients can significantly enhance ADC stability.

    • Surfactants: Non-ionic surfactants like Polysorbate 20 and Polysorbate 80 are commonly used to prevent surface-induced aggregation.[][11]

    • Sugars (Cryoprotectants): Sugars such as sucrose (B13894) and trehalose (B1683222) are effective in protecting ADCs during freezing and lyophilization.[][12]

    • Amino Acids: Amino acids like arginine and histidine can act as stabilizers.[][11][12] Arginine can help solubilize proteins, while histidine is often used as a buffering agent.[11][12]

  • Buffer Optimization: Selecting an appropriate buffer system and pH is crucial. Human monoclonal antibodies are often most stable in the pH range of 5.0-5.5.[8] Histidine is a commonly used buffer for ADC formulations.[13]

  • Use of Hydrophilic Linkers and Payloads: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can reduce the overall hydrophobicity of the ADC and decrease the tendency for aggregation.[4][]

  • Lyophilization (Freeze-Drying): For many ADCs, lyophilization is the preferred method for long-term storage as it removes water and minimizes degradation pathways that occur in solution.[14][15][16]

Q3: What storage conditions are optimal for minimizing ADC aggregation?

Proper storage is paramount for maintaining ADC stability. General guidelines include:

  • Temperature Control: Ultra-cold storage, typically between -20°C and -80°C, is often recommended for liquid formulations to slow down degradation processes.[7] It is crucial to prevent temperature fluctuations during storage and transport.[7] For lyophilized products, storage at 2-8°C is common.

  • Protection from Light: ADCs should be stored in light-protected containers to prevent photodegradation of sensitive payloads.[4]

  • Avoiding Mechanical Stress: Minimize shaking and agitation during handling and transportation to prevent shear-stress-induced aggregation.[4]

  • Controlled Freeze-Thaw Cycles: If the ADC is stored frozen, it is important to minimize the number of freeze-thaw cycles, as these can induce aggregation.[9]

Q4: What analytical techniques are used to monitor ADC aggregation?

A suite of analytical methods is employed to detect and quantify ADC aggregates:

  • Size Exclusion Chromatography (SEC): This is the most widely used technique for separating and quantifying monomers, dimers, and higher-order aggregates based on their hydrodynamic volume.[4][17][18]

  • SEC with Multi-Angle Light Scattering (SEC-MALS): This method provides information on the absolute molar mass of the eluting species, allowing for more accurate characterization of aggregates.[4][19]

  • Dynamic Light Scattering (DLS): DLS is a rapid and non-invasive technique used to determine the size distribution of particles in a solution, making it suitable for detecting the presence of aggregates.[4]

  • Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC): SV-AUC is a powerful technique for characterizing the size and shape of macromolecules and their aggregates in solution.[19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can provide detailed information on the composition and structure of ADCs and can be used to identify and quantify different aggregated species.[4]

Troubleshooting Guide

Problem: I am observing an increase in high molecular weight species (aggregates) in my ADC sample during storage.

Potential Cause Troubleshooting Steps
Suboptimal Storage Temperature Verify that the storage temperature is within the recommended range (typically -20°C to -80°C for liquid, 2-8°C for lyophilized). Ensure the freezer or refrigerator maintains a stable temperature.[7]
Inappropriate Formulation Buffer (pH, Ionic Strength) Re-evaluate the formulation buffer. Screen a range of pH values (e.g., 5.0 to 7.0) and buffer systems (e.g., histidine, citrate) to identify the optimal conditions for your specific ADC.[8][13]
Absence or Insufficient Concentration of Stabilizing Excipients Consider adding or increasing the concentration of stabilizing excipients such as polysorbate 80 (e.g., 0.01-0.1%), sucrose, or arginine.[][11]
Repeated Freeze-Thaw Cycles Aliquot the ADC into single-use volumes upon receipt to avoid multiple freeze-thaw cycles.[9]
Exposure to Light Store the ADC in amber vials or other light-protecting containers.[4]
High Protein Concentration If feasible for the application, consider diluting the ADC to a lower concentration to reduce intermolecular interactions.[9][20]
Mechanical Stress Handle samples gently. Avoid vigorous vortexing or shaking.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters for formulating and storing ADCs to minimize aggregation. These are general guidelines, and optimal conditions should be determined empirically for each specific ADC.

Parameter Recommended Range/Value Rationale References
Storage Temperature (Liquid) -20°C to -80°CReduces rates of chemical and physical degradation.[7]
Storage Temperature (Lyophilized) 2°C to 8°CStandard for lyophilized biotherapeutics.
pH 5.0 - 6.5Minimizes aggregation for many monoclonal antibodies.[8][13]
Surfactant Concentration (e.g., Polysorbate 80) 0.01% - 0.1%Prevents surface-induced aggregation.[11]
Histidine Buffer Concentration 10 - 30 mMCommon buffering agent for ADCs.[13]

Experimental Protocols

Protocol 1: Screening for Optimal pH and Buffer

  • Prepare a matrix of buffers: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 5.5, 6.0, 6.5, 7.0) and different buffering agents (e.g., citrate, histidine, phosphate).

  • Buffer Exchange: Exchange the ADC into each of the prepared buffers using dialysis or a centrifugal diafiltration device.

  • Incubation: Incubate the ADC samples at a stressed temperature (e.g., 40°C) for a defined period (e.g., 1-4 weeks).[6][21] An unstressed control should be kept at the recommended storage temperature.

  • Analysis: At various time points, analyze the samples for aggregation using Size Exclusion Chromatography (SEC).

  • Evaluation: Compare the rate of aggregate formation across the different buffer and pH conditions to identify the most stabilizing formulation.

Protocol 2: Evaluation of Excipient Effects

  • Prepare Formulations: In the optimal buffer and pH identified in Protocol 1, prepare formulations containing different excipients (e.g., sucrose, arginine, polysorbate 80) at various concentrations.

  • Stress Conditions: Subject the formulations to stress conditions such as thermal stress (e.g., 40°C incubation), multiple freeze-thaw cycles, or mechanical agitation.

  • Analysis: Analyze the samples for aggregation using SEC and Dynamic Light Scattering (DLS) before and after the stress conditions.

  • Selection: Identify the excipient and concentration that provides the best protection against aggregation under the tested stress conditions.

Visualizations

Troubleshooting ADC Aggregation during Storage start Increased Aggregation Observed check_temp Verify Storage Temperature (-20°C to -80°C for liquid) start->check_temp check_formulation Review Formulation (pH, Buffer, Excipients) check_temp->check_formulation Correct adjust_temp Adjust and Monitor Storage Temperature check_temp->adjust_temp Incorrect check_handling Assess Handling Procedures (Freeze-Thaw, Light, Agitation) check_formulation->check_handling Optimal reformulate Reformulation Studies: - pH/Buffer Screen - Excipient Screening check_formulation->reformulate Suboptimal adjust_handling Revise Handling SOPs: - Aliquot Samples - Use Light-Protected Vials - Minimize Agitation check_handling->adjust_handling Inadequate end Stable ADC check_handling->end Adequate adjust_temp->end reformulate->end adjust_handling->end

Caption: Troubleshooting flowchart for addressing ADC aggregation.

Key Factors Influencing ADC Aggregation aggregation ADC Aggregation intrinsic Intrinsic Factors intrinsic->aggregation hydrophobicity Payload/Linker Hydrophobicity dar High DAR instability Conformational Instability extrinsic Extrinsic Factors extrinsic->aggregation storage Storage Conditions (Temp, Light, Freeze-Thaw) formulation Formulation (pH, Excipients) stress Mechanical Stress (Agitation) hydrophobicity->aggregation dar->aggregation instability->aggregation storage->aggregation formulation->aggregation stress->aggregation

Caption: Factors contributing to ADC aggregation.

References

impact of reaction time on Mal-PEG4-VCP-NB conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with Mal-PEG4-VCP-NB conjugation.

Troubleshooting Guide

Researchers may encounter several issues during the conjugation of this compound to thiol-containing molecules such as antibodies or other proteins. This guide provides a structured approach to identifying and resolving these common problems.

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency Suboptimal Reaction pH: The thiol-maleimide reaction is pH-dependent, with optimal rates typically between 6.5 and 7.5.[1][2]Ensure the reaction buffer is within the optimal pH range. A common starting point is phosphate-buffered saline (PBS) at pH 7.4.
Presence of Reducing Agents: Reagents like DTT or β-mercaptoethanol in the antibody or protein solution will compete for the maleimide (B117702) group.Ensure complete removal of reducing agents prior to conjugation using methods like dialysis or desalting columns.
Incorrect Molar Ratio: An inappropriate ratio of this compound to the thiol-containing molecule can lead to incomplete conjugation.Optimize the molar ratio of the linker to the protein. A common starting point is a 5:1 to 20:1 molar excess of the maleimide linker.
Short Reaction Time: The conjugation reaction may not have proceeded to completion.Increase the reaction time. While the reaction is often fast, allowing it to proceed for 2-4 hours at room temperature or overnight at 4°C can improve efficiency.[3]
Antibody/Protein Aggregation Over-reduction of Disulfide Bonds: Excessive reduction can lead to protein unfolding and aggregation.Carefully control the concentration of the reducing agent (e.g., TCEP) and the reduction time.
High Concentration of Reagents: High concentrations of the antibody or linker can promote aggregation.Perform the conjugation at a lower concentration. If necessary, concentrate the final product after purification.
Poor Yield of Conjugate Loss During Purification: The purification method may not be suitable for the conjugate, leading to product loss.Optimize the purification method. Size-exclusion chromatography (SEC) is a common and effective method for separating the conjugate from unreacted linker and antibody.
Precipitation of Antibody: The antibody may have precipitated during the reaction or purification steps.Ensure all buffers are properly filtered and degassed. Consider adding stabilizing agents if precipitation is a persistent issue.
Inconsistent Results Variability in Reagent Quality: The quality of the this compound linker or the antibody can vary between batches.Use high-quality reagents from a reputable supplier. Qualify new batches of reagents before use in critical experiments.
Inconsistent Reaction Conditions: Minor variations in pH, temperature, or reaction time can lead to different outcomes.Maintain strict control over all reaction parameters. Use a calibrated pH meter and a temperature-controlled incubator or water bath.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction time for this compound conjugation?

A1: The optimal reaction time can vary depending on the specific protein and reaction conditions. Generally, the thiol-maleimide reaction is rapid and can reach near completion within 1-2 hours at room temperature.[3] However, for some proteins, extending the reaction time to 4 hours or even overnight at 4°C may increase the conjugation efficiency. It is recommended to perform a time-course experiment to determine the optimal reaction time for your specific system.

Q2: How does pH affect the conjugation reaction?

A2: The pH of the reaction buffer is a critical parameter. The thiol-maleimide reaction rate increases with pH as the concentration of the more reactive thiolate anion increases.[1] However, at pH values above 8.0, the maleimide group can become susceptible to hydrolysis, which deactivates it. Therefore, a pH range of 6.5 to 7.5 is generally recommended as a good compromise between reaction rate and maleimide stability.[1][2]

Q3: What is the recommended molar ratio of this compound to my antibody/protein?

A3: The ideal molar ratio depends on the number of available thiol groups on your protein and the desired degree of labeling. A common starting point is a 5:1 to 20:1 molar excess of the this compound linker to the protein. Optimization may be required to achieve the desired drug-to-antibody ratio (DAR) while minimizing aggregation.

Q4: How can I monitor the progress of the conjugation reaction?

A4: The progress of the reaction can be monitored by several methods. One common approach is to use Ellman's reagent (DTNB) to quantify the number of free thiols remaining in the reaction mixture over time. Alternatively, techniques like HPLC or mass spectrometry can be used to analyze the reaction products and determine the extent of conjugation.

Q5: What are the best practices for storing this compound?

A5: this compound should be stored under desiccated conditions at -20°C to -80°C, protected from light and moisture to prevent degradation of the maleimide group.[4][5][6] Before use, allow the reagent to warm to room temperature in a desiccator to prevent condensation.

Experimental Protocols

General Protocol for Antibody Conjugation with this compound

This protocol provides a general workflow for the conjugation of this compound to a monoclonal antibody (mAb).

1. Antibody Reduction (Generation of Free Thiols):

  • Prepare a solution of the mAb in a suitable buffer (e.g., PBS, pH 7.0).

  • Add a freshly prepared solution of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the mAb solution. A 10-fold molar excess of TCEP to mAb is a common starting point.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Remove the excess TCEP using a desalting column or dialysis against a conjugation buffer (e.g., PBS, pH 7.4).

2. Conjugation Reaction:

  • Dissolve this compound in a suitable organic solvent (e.g., DMSO) to prepare a stock solution.

  • Add the desired molar excess of the this compound stock solution to the reduced mAb solution.

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

3. Quenching the Reaction:

  • To quench any unreacted maleimide groups, add a solution of N-acetylcysteine or cysteine to the reaction mixture. A 5-fold molar excess over the initial amount of maleimide linker is typically sufficient.

  • Incubate for 15-30 minutes at room temperature.

4. Purification of the Conjugate:

  • Purify the antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) to remove unreacted linker, quenching agent, and any aggregated protein.

  • Collect the fractions corresponding to the monomeric ADC.

5. Characterization of the Conjugate:

  • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

  • Determine the drug-to-antibody ratio (DAR) using methods such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

  • Assess the purity and aggregation of the final conjugate using SEC-HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody (mAb) reduce Antibody Reduction (e.g., with TCEP) mAb->reduce purify_mAb Purification (Desalting/Dialysis) reduce->purify_mAb conjugate Conjugation Reaction purify_mAb->conjugate linker This compound linker->conjugate quench Quenching (e.g., with N-acetylcysteine) conjugate->quench purify_adc Purification (SEC) quench->purify_adc analyze Characterization (DAR, Purity) purify_adc->analyze

Caption: Workflow for this compound conjugation to a monoclonal antibody.

logical_relationship cluster_factors Reaction Parameters cluster_outcomes Conjugation Outcomes time Reaction Time efficiency Conjugation Efficiency time->efficiency influences pH pH pH->efficiency influences aggregation Aggregation pH->aggregation can affect ratio Molar Ratio ratio->efficiency influences dar Drug-to-Antibody Ratio (DAR) ratio->dar determines temp Temperature temp->efficiency influences yield Yield efficiency->yield impacts

Caption: Key parameters influencing this compound conjugation outcomes.

References

Validation & Comparative

A Comparative Guide to Cleavable Linkers in Antibody-Drug Conjugates: Focus on Mal-PEG4-VCP-NB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the linker connecting the antibody to the cytotoxic payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet efficiently cleave to release the payload within the target tumor cell. This guide provides an objective comparison of Mal-PEG4-VCP-NB with other common cleavable linkers, supported by experimental data and detailed methodologies for their evaluation.

Overview of Cleavable Linkers

Cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside cancer cells. These triggers can include the acidic environment of endosomes and lysosomes, the presence of specific enzymes that are overexpressed in tumor cells, or a higher reductive potential compared to the bloodstream. The choice of linker is a pivotal decision in ADC design, directly influencing its therapeutic index.

This compound is a sophisticated, cleavable ADC linker comprised of several key functional units:

  • Maleimide (B117702) (Mal): Enables covalent conjugation to thiol groups on cysteine residues of the antibody.

  • PEG4: A polyethylene (B3416737) glycol spacer that enhances solubility and improves the pharmacokinetic properties of the ADC.

  • VCP: This is inferred to be a Valine-Citrulline-p-aminobenzylcarbamate (VC-PABC) moiety. The Val-Cit dipeptide is a well-established substrate for Cathepsin B, a lysosomal protease often upregulated in tumor cells. The PABC acts as a self-immolative spacer, ensuring the release of an unmodified, active payload.

  • Norbornene (NB): A strained alkene that can participate in rapid and specific bioorthogonal "click" chemistry reactions, such as the inverse-electron-demand Diels-Alder reaction with tetrazines. This functionality offers an alternative conjugation strategy to the maleimide group, potentially for attaching imaging agents or other molecules.

Comparative Performance of Cleavable Linkers

The performance of a cleavable linker is primarily assessed by its stability in plasma and its cleavage efficiency at the target site. The following tables summarize available quantitative data for different classes of cleavable linkers. Direct head-to-head comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Comparative Plasma Stability of Cleavable ADC Linkers

Linker TypeCleavage MechanismRepresentative LinkerHalf-life in Human Plasma (approx.)Half-life in Mouse Plasma (approx.)Key Characteristics
Peptide Protease-mediated (e.g., Cathepsin B)Val-Cit-PABC Very stable (>200 hours)[1]Less stable (can be cleaved by carboxylesterase 1c)[2]High stability in human plasma, widely used in approved ADCs.
Val-Ala-PABC Stable-Alternative Cathepsin B substrate.[3]
Glu-Val-Cit-PABC StableMore stable than Val-Cit[2]Designed to reduce cleavage by mouse carboxylesterase.
Hydrazone pH-sensitive (acid-labile)AcylhydrazoneVariable, can be unstableVariableEarly generation linker, prone to instability in circulation.[4]
Disulfide Glutathione-mediated reductionThiol-disulfideModerately stableModerately stableExploits higher glutathione (B108866) concentration inside cells.[3]

Key Experimental Protocols

Robust and reproducible experimental protocols are essential for the evaluation and selection of optimal cleavable linkers.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.

Methodology:

  • ADC Incubation: The ADC is incubated in plasma (human, mouse, rat, etc.) at 37°C. Control samples are incubated in a suitable buffer (e.g., PBS).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 144 hours).

  • Sample Preparation: Plasma proteins are precipitated using an organic solvent (e.g., acetonitrile) and removed by centrifugation.

  • Analysis by LC-MS: The supernatant containing the released payload is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of free drug. Alternatively, the remaining intact ADC can be quantified.[5][6][7]

  • Data Analysis: The percentage of released payload or the decrease in the drug-to-antibody ratio (DAR) over time is calculated to determine the linker's stability.[8][9]

Cathepsin B Cleavage Assay

Objective: To evaluate the susceptibility of a protease-sensitive linker to cleavage by Cathepsin B.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5).

    • Prepare an activation buffer containing a reducing agent like DTT (e.g., 2 mM).

    • Reconstitute and activate recombinant human Cathepsin B in the activation buffer.

    • Prepare the ADC or a linker-payload conjugate substrate.

  • Assay Setup:

    • In a 96-well plate, add the activated Cathepsin B solution.

    • Add the ADC substrate to initiate the reaction.

    • Include negative controls with a Cathepsin B inhibitor (e.g., CA-074).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours).[10][11]

  • Analysis: The reaction is quenched, and the amount of released payload is quantified by LC-MS.[11] For high-throughput screening, a fluorogenic substrate with the linker sequence can be used, where cleavage results in a measurable increase in fluorescence.[10]

  • Data Analysis: The rate of payload release is determined to assess the linker's cleavage efficiency.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of an ADC on cancer cells.

Methodology:

  • Cell Seeding: Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, a control antibody, and the free payload.

  • Incubation: Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan (B1609692) product.[12][13][14]

  • Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 (the concentration of ADC that inhibits cell growth by 50%).

Visualizing Mechanisms and Workflows

Cleavage Mechanism of Val-Cit-PABC Linker

The following diagram illustrates the intracellular cleavage of a Val-Cit-PABC linker by Cathepsin B, leading to the release of the active drug.

Cleavage_Mechanism ADC Antibody-Drug Conjugate (ADC) in Lysosome Cleavage Cathepsin B Cleavage ADC->Cleavage Val-Cit cleavage Intermediate Unstable Intermediate Cleavage->Intermediate SelfImmolation 1,6-Elimination (Self-Immolation) Intermediate->SelfImmolation Payload Active Payload SelfImmolation->Payload Release Byproduct p-aminobenzyl quinone methide SelfImmolation->Byproduct

Caption: Intracellular cleavage of a Val-Cit-PABC linker.

Experimental Workflow for ADC Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of an ADC's linker stability and efficacy.

ADC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Plasma_Stability Plasma Stability Assay (LC-MS) Data_Analysis Data Analysis & Candidate Selection Plasma_Stability->Data_Analysis Cleavage_Assay Enzymatic Cleavage Assay (Cathepsin B) Cleavage_Assay->Data_Analysis Cytotoxicity_Assay Cytotoxicity Assay (MTT/XTT) PK_Study Pharmacokinetics (PK) Study (Animal Model) Cytotoxicity_Assay->PK_Study Efficacy_Study Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study Efficacy_Study->Data_Analysis ADC_Synthesis ADC Synthesis & Purification ADC_Synthesis->Plasma_Stability ADC_Synthesis->Cleavage_Assay ADC_Synthesis->Cytotoxicity_Assay

Caption: Preclinical evaluation workflow for ADCs.

Structural Components of this compound

This diagram shows the logical arrangement of the functional components within the this compound linker.

Linker_Structure cluster_components This compound Components Linker Antibody Conjugation Spacer & Solubility Cleavage Site Self-Immolative Spacer Payload Attachment / Bioorthogonal Handle Mal Maleimide (Mal) Mal->Linker:f0 PEG4 PEG4 PEG4->Linker:f1 VC Val-Cit (VC) VC->Linker:f2 PABC PABC PABC->Linker:f3 NB Norbornene (NB) NB->Linker:f4

Caption: Functional components of the this compound linker.

Conclusion

The this compound linker represents a modern and versatile platform for ADC development. Its Val-Cit component suggests high stability in human circulation and efficient cleavage by Cathepsin B, a hallmark of clinically successful ADCs. The inclusion of a PEG4 spacer is expected to confer favorable pharmacokinetic properties. The novel addition of a norbornene moiety for bioorthogonal conjugation opens up possibilities for dual-payload systems or the attachment of imaging agents for theranostic applications.

While direct comparative data for this compound is limited, its design principles align with the current understanding of what constitutes a safe and effective cleavable linker. Researchers and drug developers should consider the specific characteristics of their target and payload when selecting a linker, and the robust experimental protocols outlined in this guide provide a framework for making an informed decision. The continued innovation in linker technology, exemplified by multi-component linkers like this compound, will undoubtedly contribute to the development of next-generation ADCs with improved therapeutic windows.

References

A Head-to-Head Comparison of ADC Linkers: Mal-PEG4-VCP-NB vs. SMCC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), dictating its stability, mechanism of drug release, and ultimately, its therapeutic index. The choice between a cleavable and a non-cleavable linker strategy is a pivotal decision in ADC design. This guide provides an objective, data-driven comparison of two prominent linker technologies: the enzyme-cleavable Mal-PEG4-VCP-NB and the non-cleavable SMCC linker.

Executive Summary

This compound is a cleavable linker that combines a maleimide (B117702) group for conjugation to antibody cysteines, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and a valine-citrulline-p-aminobenzylcarbamate (VCP) moiety that is susceptible to cleavage by lysosomal proteases, specifically Cathepsin B. The terminal p-nitrobenzyloxycarbonyl (NB) group serves as a protecting group or a precursor for drug attachment. This linker is designed for controlled, intracellular release of the payload, which can then exert a bystander effect, killing neighboring antigen-negative tumor cells.

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional, non-cleavable linker. It connects to antibodies via reaction of its N-hydroxysuccinimide (NHS) ester with lysine (B10760008) residues and to a thiol-containing payload via its maleimide group.[1] ADCs constructed with SMCC rely on the complete proteolytic degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and a lysine residue.[2][3] This approach generally results in high plasma stability and a favorable safety profile, but limits the bystander killing effect.[1][3]

At a Glance: Key Differences

FeatureThis compoundSMCC
Linker Type Cleavable (Enzyme-sensitive)Non-cleavable
Cleavage Mechanism Cathepsin B cleavage in lysosomeProteolytic degradation of the antibody
Payload Release Form Unmodified, active payloadPayload with linker and amino acid remnant
Bystander Effect Yes (for membrane-permeable payloads)Generally no
Plasma Stability Generally stable, but can be susceptible to premature cleavage in some preclinical modelsHigh plasma stability
Conjugation Chemistry Cysteine-based (Thiol-maleimide)Lysine-based (Amine-NHS ester) & Thiol-maleimide
Hydrophilicity High (due to PEG4 spacer)Lower (more hydrophobic)

Chemical Structures and Properties

This compound

The this compound linker is a multi-component system designed for specific intracellular cleavage and improved pharmacokinetics.

  • Maleimide (Mal): A thiol-reactive group for conjugation to cysteine residues on the antibody.

  • Polyethylene Glycol (PEG4): A hydrophilic spacer that enhances solubility, reduces aggregation, and can improve the pharmacokinetic profile of the ADC.[]

  • Valine-Citrulline (Val-Cit or VC): A dipeptide sequence specifically recognized and cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[3]

  • p-Aminobenzylcarbamate (PAB): A self-immolative spacer that, following Val-Cit cleavage, releases the conjugated payload in its unmodified, active form.

  • p-Nitrobenzyloxycarbonyl (NB): This group's precise function can vary depending on the overall synthetic scheme, but it often acts as a leaving group during the final payload conjugation step.

SMCC

SMCC is a heterobifunctional crosslinker with a more rigid structure.

  • N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms stable amide bonds with the primary amines of lysine residues on the antibody surface.[1]

  • Maleimide: A thiol-reactive group for conjugation to a sulfhydryl-containing payload.

  • Cyclohexane Ring: This feature provides stability to the adjacent maleimide group, reducing its susceptibility to hydrolysis compared to linkers without this ring.[5]

Mechanism of Action and Payload Release

The fundamental difference between these two linkers lies in their payload release mechanisms, which has significant implications for their biological activity.

This compound: Intracellular Cleavage

ADCs with this compound linkers undergo a multi-step process to release their payload:

  • Binding and Internalization: The ADC binds to its target antigen on the tumor cell surface and is internalized, typically via an endosome.

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide.

  • Self-Immolation and Release: The cleavage of the Val-Cit moiety triggers the spontaneous self-immolation of the PAB spacer, leading to the release of the payload in its free, active form.

G cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Tumor Cell cluster_endosome Endosome cluster_lysosome Lysosome (High Cathepsin B) ADC_circulating ADC in Circulation (Linker Stable) ADC_internalized ADC Internalized ADC_circulating->ADC_internalized Binding & Internalization ADC_lysosome ADC in Lysosome ADC_internalized->ADC_lysosome Trafficking Cleavage Val-Cit Cleavage by Cathepsin B ADC_lysosome->Cleavage Self_immolation PAB Self-Immolation Cleavage->Self_immolation Payload_released Free Payload Released Self_immolation->Payload_released Bystander Bystander Effect (Payload exits cell) Payload_released->Bystander

Payload release pathway for this compound linker.
SMCC: Antibody Degradation

The release of payload from an SMCC-linked ADC is a less specific process that relies on the degradation of the antibody itself:

  • Binding and Internalization: Similar to the cleavable linker, the ADC binds to its target and is internalized.

  • Lysosomal Trafficking: The ADC is transported to the lysosome.

  • Proteolytic Degradation: Lysosomal proteases degrade the entire antibody component of the ADC.

  • Payload-Linker-Amino Acid Release: This degradation results in the release of the payload still attached to the SMCC linker and the lysine residue to which it was conjugated.

G cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Tumor Cell cluster_endosome Endosome cluster_lysosome Lysosome ADC_circulating ADC in Circulation (Linker Stable) ADC_internalized ADC Internalized ADC_circulating->ADC_internalized Binding & Internalization ADC_lysosome ADC in Lysosome ADC_internalized->ADC_lysosome Trafficking Degradation Antibody Degradation by Proteases ADC_lysosome->Degradation Payload_released Payload-Linker-Lysine Complex Released Degradation->Payload_released

Payload release pathway for SMCC linker.

Quantitative Data Comparison

Direct head-to-head comparisons of ADCs using this compound and SMCC linkers under identical experimental conditions are limited in publicly available literature. The following tables summarize representative data for each linker type from various studies to provide a comparative overview.

Table 1: In Vitro and In Vivo Stability
ParameterThis compound (or similar Val-Cit linkers)SMCCReference
Plasma Stability (Human) High (<1% payload release after 6 days for a Val-Cit linker)Very High (<0.01% payload release after 7 days)[6]
Plasma Stability (Mouse) Variable (up to 25% payload release after 6 days for a Val-Cit linker due to carboxylesterases)High (some payload loss possible via retro-Michael reaction, but generally more stable than cleavable linkers)[6][7]
ADC Half-life (t1/2) in vivo Generally comparable to the parent antibody, but can be shorter if premature cleavage occurs.Closely mirrors the half-life of the parent antibody. A study showed a t1/2 of 10.4 days for an SMCC-DM1 ADC.[7][8]
Payload Loss in vivo (7 days, rat model) A standard maleimide ADC showed significant payload loss.A more stable maleimide ADC (self-stabilizing) showed minimal payload loss. SMCC itself is susceptible to some deconjugation.[9]

Note: The stability of Val-Cit linkers can be highly dependent on the specific peptide sequence and the animal model used. For instance, Val-Ala linkers have shown improved stability and reduced aggregation compared to Val-Cit in some contexts.[10][]

Table 2: Efficacy and Therapeutic Index
ParameterThis compound (or similar Val-Cit linkers)SMCCReference
In Vitro Cytotoxicity (IC50) Potent, often in the pM to low nM range.Potent, but the released metabolite may have different cell permeability and potency compared to the free drug.[7]
In Vivo Antitumor Efficacy Highly effective, especially in heterogeneous tumors due to the bystander effect.Highly effective, particularly in tumors with high, homogeneous antigen expression.[7]
Therapeutic Index Can be narrower due to potential for off-target toxicity from premature payload release. A meta-analysis suggests cleavable linkers may be associated with greater systemic toxicities.Generally wider due to high plasma stability and reduced off-target toxicity.[7][12]
Comparative In Vivo Efficacy A triglycyl peptide linker (CX)-DM1 ADC at 3 mg/kg was more active than a 15 mg/kg dose of an SMCC-DM1 ADC.An SMCC-DM1 ADC required a higher dose (15 mg/kg) to achieve comparable efficacy to a CX-DM1 ADC in the same model.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs.

Protocol 1: ADC Conjugation with this compound (Cysteine-based)

This protocol outlines a general procedure for conjugating a thiol-reactive linker to an antibody.

G Start Start: Antibody Solution Reduction 1. Antibody Reduction (e.g., with TCEP or DTT) - Reduce interchain disulfides Start->Reduction Purification1 2. Purification (e.g., Desalting column) - Remove reducing agent Reduction->Purification1 Conjugation 3. Conjugation Reaction - Add this compound-Payload - React at 4°C to RT Purification1->Conjugation Quenching 4. Quench Reaction (e.g., with N-acetylcysteine) - Cap unreacted maleimides Conjugation->Quenching Purification2 5. Final Purification (e.g., SEC or HIC) - Remove excess linker-payload Quenching->Purification2 End End: Purified ADC Purification2->End G Start Start: Antibody & Payload Step1 Step 1: Antibody Activation - React Antibody with SMCC - Forms Ab-SMCC intermediate Start->Step1 Purification1 Purification (Desalting column) - Remove excess SMCC Step1->Purification1 Step2 Step 2: Payload Conjugation - React Ab-SMCC with thiol-payload - Forms final ADC Purification1->Step2 Purification2 Final Purification (e.g., SEC or HIC) - Remove unconjugated species Step2->Purification2 End End: Purified ADC Purification2->End

References

A Comparative Guide to Validating ADC Purity with HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic success of Antibody-Drug Conjugates (ADCs) is critically dependent on their precise molecular composition. The drug-to-antibody ratio (DAR), in particular, is a critical quality attribute that influences both the efficacy and toxicity of these complex biotherapeutics.[1][2] Consequently, robust analytical methods are required to accurately characterize the purity and heterogeneity of ADCs. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) based methods for validating ADC purity, supported by experimental data and detailed protocols.

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and versatile tool for the comprehensive analysis of ADCs.[3][4] It offers the unique ability to analyze a wide range of molecules, from small molecule payloads to intact proteins, with high molecular resolution.[3][4] This makes LC-MS indispensable for both qualitative and quantitative characterization of ADCs.[3]

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique for ADC purity assessment depends on the specific characteristics of the ADC, including the conjugation chemistry (e.g., cysteine or lysine (B10760008) linkage) and the properties of the linker and payload.[5] While several methods exist, this guide focuses on the most prevalent and powerful techniques involving HPLC and MS.

Analytical MethodPrincipleAdvantages for ADC Purity ValidationDisadvantages for ADC Purity Validation
Reversed-Phase HPLC (RP-HPLC)-MS Separation based on hydrophobicity.Excellent for quantifying the purity of the main ADC peak and detecting impurities.[6] Can be directly coupled with MS for mass identification of different species.[7]The use of organic solvents and acidic mobile phases can lead to the dissociation of some ADCs, particularly those with non-covalent linkages between light and heavy chains.[3][8]
Size-Exclusion Chromatography (SEC)-MS Separation based on molecular size.A non-denaturing technique suitable for analyzing intact ADCs, including cysteine-conjugated ADCs that may dissociate under RP-HPLC conditions.[3][8][9] Useful for detecting aggregates and high molecular weight impurities.[6]Not suitable for separating ADC species with the same size but different drug loads.[6]
Hydrophobic Interaction Chromatography (HIC)-UV/MS Separation based on hydrophobicity under non-denaturing conditions.Can resolve ADC species with different DARs, providing a distribution profile.[10][11] Generally applicable to cysteine-linked ADCs.[11]May not be suitable for highly heterogeneous lysine-linked ADCs where the large number of species cannot be fully resolved.[11] High salt concentrations used can interfere with direct MS coupling.[7]
Intact/Subunit Mass Analysis by LC-MS Direct mass measurement of the intact ADC or its subunits (light and heavy chains) after reduction.Provides a direct measurement of the DAR and the distribution of drug-loaded species.[3][12] Can identify different glycoforms and other post-translational modifications.Intact mass analysis of heterogeneous ADCs can result in complex spectra that are challenging to interpret.[9] Deglycosylation is often required to reduce complexity.[3]
Peptide Mapping by LC-MS/MS Analysis of peptides generated by enzymatic digestion of the ADC.Provides detailed information on conjugation sites and can confirm the structural integrity of the antibody.[3][12]The hydrophobicity of drug-loaded peptides can make them difficult to analyze.[12]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data. Below are representative protocols for common ADC purity validation experiments.

Protocol 1: DAR Determination of a Cysteine-Linked ADC by RP-HPLC-MS

This method is suitable for the quantitative determination of the DAR of a reduced cysteine-linked ADC.

1. Sample Preparation (Reduction):

  • Dilute the ADC sample to a concentration of 1 mg/mL in a suitable buffer (e.g., phosphate-buffered saline).

  • Add a freshly prepared dithiothreitol (B142953) (DTT) stock solution to a final concentration of 50 mmol/L.[7]

  • Incubate the mixture at 37°C for 30 minutes to reduce the interchain disulfide bonds, separating the light and heavy chains.[7]

2. HPLC Conditions:

  • Column: A reversed-phase column suitable for protein separations (e.g., Agilent PLRP-S).[7]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 80°C.[9]

  • Detection: UV at 280 nm and in-line MS detection.

3. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI).

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

  • Scan Range: 500-4000 m/z.

  • Data Analysis: Deconvolute the mass spectra to obtain the masses of the light and heavy chains with different drug loads. Calculate the weighted average DAR based on the relative abundance of each species.[7]

Protocol 2: Intact Mass Analysis of a Lysine-Linked ADC by SEC-MS

This protocol is designed for the analysis of intact lysine-linked ADCs under non-denaturing conditions.

1. Sample Preparation (Deglycosylation - Optional):

  • To reduce spectral complexity, the ADC can be deglycosylated using an enzyme such as PNGase F.[3][9] Follow the enzyme manufacturer's protocol.

  • After deglycosylation, buffer exchange the sample into an MS-compatible mobile phase (e.g., 100 mM ammonium (B1175870) acetate).

2. SEC Conditions:

  • Column: A size-exclusion column appropriate for monoclonal antibodies.

  • Mobile Phase: An MS-compatible, non-denaturing buffer such as 100 mM ammonium acetate, pH 7.0.

  • Flow Rate: 0.2 mL/min.

  • Detection: In-line MS detection.

3. Mass Spectrometry Conditions:

  • Ion Source: ESI.

  • Mass Analyzer: Q-TOF or Orbitrap.

  • Scan Range: 1000-5000 m/z.

  • Data Analysis: Deconvolute the mass spectrum of the intact ADC to determine the masses of the different drug-loaded species. The distribution of these species can be used to calculate the average DAR.

Workflow and Data Analysis Visualizations

Diagrams illustrating the experimental workflows provide a clear understanding of the analytical process.

ADC_Purity_Workflow cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_detection Detection & Analysis ADC_Sample ADC Sample Reduction Reduction (e.g., DTT) for Cys-linked ADCs ADC_Sample->Reduction Deglycosylation Deglycosylation (optional) (e.g., PNGase F) ADC_Sample->Deglycosylation RP_HPLC RP-HPLC Reduction->RP_HPLC Intact_ADC Intact ADC Deglycosylation->Intact_ADC SEC SEC Intact_ADC->SEC MS Mass Spectrometry (Q-TOF or Orbitrap) RP_HPLC->MS SEC->MS Data_Analysis Data Deconvolution & DAR Calculation MS->Data_Analysis

Caption: General workflow for ADC purity analysis using HPLC-MS.

DAR_Calculation_Logic cluster_input Input Data cluster_processing Processing cluster_output Output Mass_Spectra Deconvoluted Mass Spectra of Light Chain (LC) & Heavy Chain (HC) Identify_Species Identify Masses of LC and HC with Different Drug Loads (LC0, LC1, HC0, HC1, HC2...) Mass_Spectra->Identify_Species Peak_Areas Chromatographic Peak Areas (from UV or MS signal) Calculate_Relative_Abundance Calculate Relative Abundance (%) of Each Species from Peak Areas Peak_Areas->Calculate_Relative_Abundance Weighted_Avg_DAR Calculate Weighted Average DAR DAR = Σ(% Abundance * Drug Load) / 100 Identify_Species->Weighted_Avg_DAR Calculate_Relative_Abundance->Weighted_Avg_DAR

Caption: Logical flow for calculating the average DAR from LC-MS data.

References

in vitro cytotoxicity assays for Mal-PEG4-VCP-NB ADCs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to In Vitro Cytotoxicity Assays for ADCs with Cleavable Linkers: A Focus on Mal-PEG4-Val-Cit Payloads

For researchers and drug development professionals, the precise evaluation of an antibody-drug conjugate's (ADC) potency and specificity is paramount. This guide provides a comparative analysis of common in vitro cytotoxicity assays applicable to ADCs employing a maleimide-polyethylene glycol (Mal-PEG) linker system with a protease-cleavable valine-citrulline (Val-Cit) dipeptide. The linker system mentioned in the query, "Mal-PEG4-VCP-NB," is likely a variation of the well-documented Mal-PEG4-Val-Cit-PAB linker, a commonly used component in ADC development. The Val-Cit moiety is specifically designed to be cleaved by lysosomal proteases like Cathepsin B, ensuring targeted payload release within cancer cells.

This guide will delve into the principles, protocols, and data presentation for key assays that measure direct cytotoxicity, and the crucial "bystander effect," a phenomenon where the ADC's payload kills not only the target cancer cell but also adjacent antigen-negative tumor cells.[1]

Mechanism of Action: The Journey of a Cleavable ADC

The efficacy of an ADC with a cleavable linker hinges on a multi-step process that begins with specific binding to a tumor-associated antigen on the cancer cell surface.[2] This is followed by internalization of the ADC-antigen complex, trafficking to the lysosome, and subsequent enzymatic cleavage of the linker to release the cytotoxic payload.[2]

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm ADC ADC (Mal-PEG4-VC-Payload) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Payload Released Cytotoxic Payload (e.g., MMAE) Microtubules Microtubule Disruption Payload->Microtubules 5. Target Engagement Apoptosis Apoptosis (Cell Death) Microtubules->Apoptosis 6. Cytotoxicity Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Lysosome->Payload 4. Linker Cleavage & Payload Release

ADC Mechanism of Action

Comparison of Key In Vitro Cytotoxicity Assays

A comprehensive assessment of an ADC's in vitro activity requires a multi-faceted approach.[3] Different assays provide distinct insights into the mechanism of cell death, potency, and potential for bystander killing.

Assay TypePrincipleMeasuresAdvantagesDisadvantages
Metabolic Assays (e.g., MTT, XTT) Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells into a colored formazan (B1609692) product.[4]Cell viability and metabolic activity.[4]High-throughput, cost-effective, well-established.Can be affected by changes in cell metabolism not related to viability; requires an endpoint measurement.
Real-Time Cell Analysis (e.g., Impedance-based) Measures changes in electrical impedance as cells attach and proliferate on electrodes, providing a continuous readout of cell health and number.[5][6]Real-time cell proliferation, cytotoxicity, and morphological changes.Kinetic data, label-free, provides insights into the timing of cytotoxic effects.Requires specialized equipment; can be sensitive to cell type and adhesion properties.
Apoptosis Assays (e.g., Caspase-Glo, Annexin V) Detection of key markers of programmed cell death, such as caspase enzyme activity or the externalization of phosphatidylserine.Specific mechanism of cell death (apoptosis).Provides mechanistic insight into how the payload kills the cells.[7]May not capture all forms of cell death (e.g., necrosis); can be more complex and costly than viability assays.
Bystander Effect Assays (Co-culture) Antigen-positive (Ag+) and antigen-negative (Ag-) cells are cultured together and treated with the ADC. The viability of the Ag- cells is specifically measured.[8][9]The ability of the released payload to kill neighboring antigen-negative cells.[9]Highly relevant for predicting efficacy in heterogeneous tumors.[1]Can be complex to set up and analyze; requires distinct labeling of cell populations (e.g., with GFP).[10]
Bystander Effect Assays (Conditioned Medium) Medium from ADC-treated Ag+ cells is transferred to a culture of Ag- cells to assess cytotoxicity.[8]The effect of the freely diffused payload on distant antigen-negative cells.Simpler to perform than co-culture assays; directly measures the impact of the released, stable payload.May not fully recapitulate the microenvironment of a tumor where cells are in close proximity.[8]

Quantitative Data Presentation: A Comparative Example

The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of ADCs. The following table presents illustrative IC50 data for a hypothetical ADC (Anti-HER2-Mal-PEG4-VC-MMAE) against HER2-positive (BT-474) and HER2-negative (MCF-7) cell lines, as determined by different assays.

Cell LineTarget ExpressionAssay TypeIC50 (ng/mL)
BT-474 HER2-PositiveMTT (72 hr)15.5
BT-474 HER2-PositiveReal-Time (72 hr)12.8
MCF-7 HER2-NegativeMTT (72 hr)> 2000
MCF-7 (Co-culture with BT-474) HER2-NegativeFluorescence (96 hr)250.7

Note: Data is representative and intended for illustrative purposes.

Experimental Protocols

Detailed and consistent protocols are essential for generating reproducible data.[4]

General Workflow for In Vitro Cytotoxicity Assays

The overall process for most endpoint-based cytotoxicity assays follows a similar structure, from cell preparation to data analysis.

Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Culture Antigen-Positive & Antigen-Negative Cells B 2. Seed Cells into 96-Well Plates A->B C 3. Allow Cells to Adhere (Overnight Incubation) B->C D 4. Prepare Serial Dilutions of ADC & Controls E 5. Treat Cells with ADC D->E F 6. Incubate for a Defined Period (e.g., 72-120 hours) E->F G 7. Add Viability Reagent (e.g., MTT, XTT) H 8. Measure Signal (e.g., Absorbance) G->H I 9. Calculate % Viability & Determine IC50 H->I

General Experimental Workflow
Protocol 1: MTT Assay for Monoculture Cytotoxicity

This protocol is adapted from established methods for assessing cell viability.[3][11]

  • Cell Seeding:

    • Culture antigen-positive (Ag+) and antigen-negative (Ag-) cells in appropriate complete medium.

    • Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C with 5% CO₂ overnight to allow for cell attachment.[10]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the various drug concentrations. Include untreated wells as a negative control.

    • Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).[3]

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[4]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[10]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Co-culture Bystander Effect Assay

This assay is designed to specifically quantify the killing of antigen-negative cells in the presence of antigen-positive cells.[3][8]

  • Cell Preparation:

    • Use an antigen-negative cell line that has been stably transfected to express a fluorescent protein (e.g., GFP-MCF-7).

    • Culture the GFP-Ag- cells and the unlabeled Ag+ cells (e.g., BT-474) separately.

  • Co-culture Seeding:

    • Seed the GFP-Ag- and Ag+ cells together in a 96-well plate at a defined ratio (e.g., 1:1 or 3:1) in 100 µL of medium.

    • As a control, seed the GFP-Ag- cells alone in a separate set of wells.

    • Incubate overnight to allow for attachment.

  • ADC Treatment:

    • Treat the co-cultures and the monoculture of GFP-Ag- cells with serial dilutions of the ADC.

    • The concentration range should be chosen to be cytotoxic to the Ag+ cells but largely non-toxic to the Ag- cells in monoculture.

    • Incubate for 96-120 hours to allow for payload release and bystander killing.[3]

  • Data Acquisition:

    • Measure the GFP fluorescence intensity using a fluorescence plate reader (e.g., excitation at 485 nm, emission at 535 nm). This specifically quantifies the viability of the GFP-Ag- cell population.[10]

  • Data Analysis:

    • Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells.

    • A significant decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[3]

References

A Comparative Guide to the Serum Stability of Maleimide-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker connecting an antibody to its cytotoxic payload is a critical attribute of an Antibody-Drug Conjugate (ADC), directly influencing its therapeutic index. Premature drug release in systemic circulation can lead to off-target toxicity and diminished efficacy. This guide provides an objective comparison of the serum stability of ADCs featuring the conventional Mal-PEG4-VCP-NB linker system against next-generation alternatives, supported by experimental data and detailed methodologies.

The Challenge of Conventional Maleimide (B117702) Linker Instability

The this compound linker utilizes a conventional N-alkyl maleimide group to conjugate with thiol groups on cysteine residues of an antibody. While this Michael addition reaction is efficient, the resulting thioether bond is susceptible to a reversal process known as a retro-Michael reaction. In the physiological environment of the bloodstream, this reversal can lead to the transfer of the drug-linker payload to other circulating proteins with free thiols, most notably serum albumin. This deconjugation compromises the targeted delivery of the cytotoxin and is a primary source of instability for many maleimide-based ADCs.

dot

cluster_0 In Circulation (Bloodstream) cluster_1 Stabilizing Pathway ADC Intact ADC (Maleimide-Thiol Conjugate) Free_Payload Free Maleimide-Payload ADC->Free_Payload Retro-Michael Reaction Stable_ADC Stable ADC (Hydrolyzed Ring) ADC->Stable_ADC Thiosuccinimide Hydrolysis Deconjugated_ADC Deconjugated ADC (Free Thiol) Albumin_Adduct Albumin-Payload Adduct (Off-Target Toxicity) Free_Payload->Deconjugated_ADC Free_Payload->Albumin_Adduct Binds Serum Albumin

Caption: Competing pathways for a conventional maleimide-thiol conjugate in vivo.

Quantitative Comparison of Linker Stability in Serum

The stability of an ADC in serum is typically evaluated by incubating the conjugate in plasma and measuring the average drug-to-antibody ratio (DAR) over time. A decrease in DAR signifies payload deconjugation. Next-generation linkers have been engineered to overcome the instability of the traditional maleimide-thiol bond, primarily by promoting rapid hydrolysis of the thiosuccinimide ring to a stable, ring-opened form or by using fundamentally more stable chemical bonds.

Linker TechnologyADC System / ModelIncubation Time% Intact Conjugate / Stability MetricKey Finding
Conventional N-Alkyl Maleimide Trastuzumab-mcVC-PABC-Auristatin7 Days (in Serum)~33-65% IntactSignificant deconjugation observed, with payload loss ranging from 35-67%.[1]
N-Aryl Maleimide Cysteine-linked ADC7 Days (in Serum)>80% IntactN-aryl substitution accelerates stabilizing hydrolysis, significantly reducing deconjugation to less than 20%.[1]
Dibromomaleimide (Disulfide Re-bridging) Radiolabeled Trastuzumab7 Days (in Human Serum)>99% IntactRe-bridging the native disulfide bonds results in a highly stable conjugate with minimal payload loss.[2][3]
Maleamic Methyl Ester Anti-HER2 ADC-MMAE14 Days (in Albumin Solution)~96.2% IntactA novel ring-opened maleimide derivative shows only ~3.8% payload shedding over two weeks.[4]

Note: Data is compiled from multiple sources and may involve different antibodies, payloads, and specific experimental conditions. The trends, however, consistently demonstrate the enhanced stability of next-generation linkers.

Experimental Protocols

In Vitro Serum/Plasma Stability Assay

This protocol outlines a general method for assessing ADC stability by monitoring the average DAR over time using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Objective: To quantify the change in the average drug-to-antibody ratio (DAR) of an ADC after incubation in serum or plasma from a relevant species (e.g., human, mouse) over a defined time course.

2. Materials:

  • Test ADC (e.g., this compound ADC)

  • Alternative Linker ADC (e.g., N-Aryl Maleimide ADC)

  • Control Antibody (unconjugated)

  • Human or Mouse Serum/Plasma (pooled, sterile-filtered)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Immunoaffinity Capture Beads (e.g., Protein A or G magnetic beads)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 20mM Glycine, pH 2.5)

  • Neutralization Buffer (e.g., 1M Tris, pH 8.0)

  • LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reversed-phase or size-exclusion column.

3. Procedure:

  • Incubation: Dilute the test ADCs and controls to a final concentration (e.g., 100 µg/mL) in the selected serum or plasma. Prepare a control sample in PBS to assess chemical stability without enzymatic factors. Incubate all samples at 37°C.

  • Time Points: Collect aliquots from each incubation mixture at specified time points (e.g., 0, 24, 48, 96, and 168 hours). Immediately freeze samples at -80°C to halt any further reactions.

  • Immunoaffinity Capture:

    • Thaw the samples for a given time point.

    • Add an appropriate volume of Protein A/G beads to each sample and incubate (e.g., 1-2 hours at 4°C with gentle rotation) to capture the ADC.

    • Separate the beads using a magnetic stand and discard the supernatant (plasma/serum).

    • Wash the beads multiple times with Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Add Elution Buffer to the beads to release the captured ADC.

    • Immediately neutralize the eluate with Neutralization Buffer.

  • LC-MS Analysis:

    • Analyze the purified, eluted ADC samples via LC-MS. The method should be optimized for intact or subunit (reduced light and heavy chain) analysis.

    • Acquire mass spectra across the relevant protein elution peaks.

  • Data Analysis:

    • Deconvolute the raw mass spectra to determine the molecular weights of the different ADC species (e.g., antibody with 0, 2, 4, 6, or 8 drugs).

    • Calculate the relative abundance of each species based on peak intensity or area.

    • Determine the average DAR for each sample at each time point using the following formula: DAR = Σ(% Abundance of Species * Number of Drugs on Species) / 100

    • Plot the average DAR versus time for each ADC to visualize and compare stability profiles.

dot

Start Start: ADC Sample (Timepoint = 0) Incubate Incubate ADC in Serum at 37°C Start->Incubate Timepoints Collect Aliquots (e.g., 24h, 48h, 96h...) Incubate->Timepoints Capture Immunoaffinity Capture (e.g., Protein A Beads) Timepoints->Capture Wash Wash Beads to Remove Serum Proteins Capture->Wash Elute Elute Captured ADC Wash->Elute LCMS LC-MS Analysis (Intact or Subunit Mass) Elute->LCMS Deconvolute Deconvolute Mass Spectra LCMS->Deconvolute CalcDAR Calculate Average DAR Deconvolute->CalcDAR Plot Plot DAR vs. Time to Assess Stability CalcDAR->Plot

References

The Mal-PEG4-VCP-NB Linker: A Guide to Enhancing the Therapeutic Index of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index—a measure of a drug's safety and efficacy—is a critical parameter in the development of Antibody-Drug Conjugates (ADCs). The linker, which connects the antibody to the cytotoxic payload, plays a pivotal role in defining this therapeutic window. This guide provides a comprehensive comparison of the Mal-PEG4-VCP-NB linker's components and their collective impact on ADC performance, supported by established experimental data and detailed protocols.

The this compound linker is a sophisticated, multi-component system designed for enhanced stability, controlled payload release, and potential for bioorthogonal applications. Its architecture comprises four key elements: a maleimide (Mal) group for antibody conjugation, a polyethylene glycol (PEG4) spacer for improved hydrophilicity, a valine-citrulline-p-aminobenzylcarbamate (VCP) moiety as a protease-cleavable unit, and a norbornene (NB) handle for bioorthogonal chemistry.

Comparative Analysis of Linker Components

The inclusion of a PEG4 spacer is a key differentiator that is expected to improve the therapeutic index compared to traditional, non-PEGylated linkers like the commonly used maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-VC-PABC) linker.

Linker ComponentFunctionImpact on Therapeutic Index
Maleimide (Mal) Cysteine-specific conjugation to the antibody.Provides a stable covalent bond, minimizing premature drug release.
PEG4 Spacer Increases hydrophilicity and provides steric hindrance.[1]Enhances ADC stability, reduces aggregation, and improves pharmacokinetics, leading to a wider therapeutic window.[1][2][3]
VCP (Val-Cit-PABC) Cathepsin B-cleavable dipeptide linker with a self-immolative spacer.[4]Ensures specific payload release in the tumor microenvironment, minimizing off-target toxicity.[4][5]
Norbornene (NB) Bioorthogonal handle for tetrazine ligation.[2]Offers potential for secondary applications like imaging or targeted delivery of a second agent without directly impacting the initial therapeutic index.

Expected Impact on Therapeutic Index: A Comparative Overview

While direct comparative preclinical data for an ADC utilizing a this compound linker is not extensively published, the known benefits of its components allow for a strong inference of its superior performance over a standard MC-VC-PABC linker.

Performance MetricStandard MC-VC-PABC LinkerThis compound Linker (Expected)Rationale for Improvement
In Vitro Cytotoxicity (IC50) PotentComparably PotentThe VCP cleavage mechanism and payload remain the same, suggesting similar potency in target cells.
Plasma Stability Moderate to GoodHighThe PEG4 spacer is known to shield the linker and payload from plasma enzymes and improve overall stability.[1][6]
Pharmacokinetics (Half-life) StandardExtendedPEGylation generally leads to a longer circulation half-life.[2][3]
Bystander Effect Moderate to HighModerate to HighThe cleavable VCP linker allows for the release of a membrane-permeable payload, enabling the bystander effect.[7][8][9] The PEG component is not expected to significantly alter this upon cleavage.
Therapeutic Window GoodExcellentImproved plasma stability and pharmacokinetics are anticipated to reduce off-target toxicity and allow for higher tolerated doses, thus widening the therapeutic window.[10]

Visualizing the Mechanisms and Workflows

Signaling Pathway of ADC Action

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (this compound) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Low pH, High Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., MMAE) Lysosome->Payload 4. VCP Cleavage by Cathepsin B Tubulin Microtubules Payload->Tubulin 5. Target Engagement Bystander_Cell Neighboring Antigen-Negative Cell Payload->Bystander_Cell 7. Bystander Effect (via diffusion) Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Cycle Arrest

Caption: Mechanism of action for an ADC with a cleavable linker.

Experimental Workflow for ADC Evaluation

cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) Xenograft Xenograft Model (Tumor Growth Inhibition) Cytotoxicity->Xenograft Stability Plasma Stability Assay (LC-MS) Stability->Xenograft Bystander Bystander Effect Assay (Co-culture) Bystander->Xenograft Therapeutic_Index Therapeutic Index Calculation Xenograft->Therapeutic_Index Toxicity Toxicity Studies (Maximum Tolerated Dose) Toxicity->Therapeutic_Index

Caption: Preclinical evaluation workflow for an ADC.

Logical Relationship of Linker Components

Antibody Antibody Mal Maleimide (Mal) Antibody->Mal Conjugation PEG4 PEG4 Spacer Mal->PEG4 Linkage VCP Val-Cit-PABC (VCP) PEG4->VCP Linkage Payload Cytotoxic Payload VCP->Payload Payload Attachment NB Norbornene (NB) VCP->NB Bioorthogonal Handle

Caption: Structural components of the this compound linker system.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive (e.g., SK-BR-3 for HER2) and antigen-negative (e.g., MCF-7 for HER2) cancer cell lines.

  • Complete cell culture medium (e.g., McCoy's 5A for SK-BR-3, DMEM for MCF-7) with 10% FBS.

  • ADC, unconjugated antibody, and free payload.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C, 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Replace the existing medium with 100 µL of the diluted compounds. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a four-parameter logistic model.[4][11][12]

Plasma Stability Assay (LC-MS)

Objective: To assess the stability of the ADC and the rate of payload release in plasma over time.

Materials:

  • ADC.

  • Human and mouse plasma.

  • Phosphate-buffered saline (PBS).

  • Immuno-affinity capture beads (e.g., Protein A/G).

  • LC-MS system.

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Immuno-affinity Capture: Capture the ADC from the plasma samples using immuno-affinity beads.

  • Elution and Reduction: Elute the captured ADC and, for drug-to-antibody ratio (DAR) analysis, reduce the interchain disulfide bonds.

  • LC-MS Analysis: Analyze the samples by LC-MS to determine the average DAR and the amount of unconjugated payload over time.[1][13][14][15]

  • Data Analysis: Plot the average DAR versus time to determine the stability profile of the ADC in plasma.

In Vitro Bystander Effect Assay (Co-culture)

Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cell line.

  • Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP).

  • ADC and control articles.

  • 96-well plates.

  • Fluorescence plate reader.

Procedure:

  • Co-culture Seeding: Seed a mixture of Ag+ and GFP-Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3). Include a monoculture of GFP-Ag- cells as a control. Incubate overnight.

  • ADC Treatment: Treat the co-cultures and the GFP-Ag- monoculture with serial dilutions of the ADC.

  • Incubation: Incubate for 72-120 hours.

  • Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader to specifically quantify the viability of the GFP-Ag- cell population.[11][16][17][18][19]

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A greater decrease in viability in the co-culture compared to the monoculture indicates a bystander effect.

In Vivo Efficacy Study (Xenograft Model)

Objective: To assess the anti-tumor efficacy of the ADC in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID).

  • Tumor cell line for implantation.

  • ADC, vehicle control, and isotype control ADC.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment groups and administer the ADC, vehicle, or control ADC via intravenous injection at specified doses and schedules.

  • Monitoring: Measure tumor volume with calipers and monitor mouse body weight 2-3 times per week.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the anti-tumor effect.[20][21][22][23][24][25]

References

A Comparative Guide to Antibody-Drug Conjugates Featuring the Val-Cit Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been significantly shaped by the advent of antibody-drug conjugates (ADCs). These sophisticated biopharmaceuticals leverage the specificity of monoclonal antibodies to deliver potent cytotoxic payloads directly to tumor cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. A critical component in the design of an effective ADC is the linker that connects the antibody to the payload. The valine-citrulline (Val-Cit) dipeptide linker has emerged as a cornerstone in the field of cleavable linkers, utilized in numerous approved and clinical-stage ADCs.[1][2]

This guide provides an objective comparison of the performance of several key ADCs that employ the Val-Cit linker, supported by preclinical and clinical data. We will delve into their mechanisms of action, comparative efficacy and safety profiles, and the experimental methodologies used for their evaluation.

The Val-Cit Linker: A Protease-Cleavable Strategy

The Val-Cit linker is designed to be stable in the systemic circulation and to undergo efficient cleavage by lysosomal proteases, primarily cathepsin B, which is often overexpressed in the tumor microenvironment.[2][3][4] This targeted release mechanism ensures that the cytotoxic payload is liberated preferentially within the cancer cell, reducing systemic exposure and associated side effects.[1] The Val-Cit linker is frequently used in conjunction with a self-immolative spacer, p-aminobenzylcarbamate (PABC), to ensure the efficient release of the unmodified payload.[4]

Mechanism of Action: From Circulation to Cytotoxicity

The journey of a Val-Cit linker-based ADC from administration to therapeutic effect is a multi-step process.

Val-Cit_ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_cell Tumor Cell ADC_circ ADC Stable in Circulation ADC_bind ADC Binds to Tumor Antigen ADC_circ->ADC_bind Tumor Targeting Internalization Internalization via Endocytosis ADC_bind->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Payload_release Payload Release Cleavage->Payload_release Cytotoxicity Microtubule Disruption & Apoptosis Payload_release->Cytotoxicity Bystander_effect Payload Diffuses to Neighboring Cells (Bystander Effect) Payload_release->Bystander_effect Membrane Permeable Payload

Mechanism of a Val-Cit linker ADC.

Case Studies: Approved ADCs Utilizing Val-Cit Linkers

Several ADCs employing the Val-Cit linker have received regulatory approval and are now integral components of cancer treatment regimens. These include:

  • Adcetris® (Brentuximab vedotin): Targets CD30, a protein expressed on certain lymphoma cells.[1]

  • Polivy® (Polatuzumab vedotin): Targets CD79b, a component of the B-cell receptor.[5]

  • Padcev® (Enfortumab vedotin): Targets Nectin-4, a cell adhesion molecule highly expressed in urothelial cancer.[6]

  • Tivdak® (Tisotumab vedotin): Targets Tissue Factor (TF), a protein involved in coagulation and signaling that is overexpressed in various solid tumors.[7]

  • Disitamab vedotin: A novel anti-HER2 ADC.[2]

All of these ADCs utilize the microtubule-disrupting agent monomethyl auristatin E (MMAE) as their cytotoxic payload.[1][2][5][6][7] The membrane permeability of MMAE allows for a "bystander effect," where the payload can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[8][9]

Comparative Clinical Performance

The following tables summarize key efficacy data from pivotal clinical trials of these Val-Cit linker-based ADCs. Direct comparison between trials should be approached with caution due to differences in patient populations, prior lines of therapy, and trial designs.

Table 1: Efficacy of Adcetris (Brentuximab vedotin) in Relapsed/Refractory Hodgkin Lymphoma

Clinical Trial (NCT)Patient PopulationOverall Response Rate (ORR)Complete Response (CR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Study 1 (NCT00848926)[10]r/r HL post-ASCT73% (95% CI: 65-83)32% (95% CI: 23-42)6.7 months (95% CI: 4.0-14.8)Not Reached

Table 2: Efficacy of Polivy (Polatuzumab vedotin) in Relapsed/Refractory Diffuse Large B-cell Lymphoma (DLBCL)

Clinical Trial (NCT)Patient PopulationTreatment ArmORRCRMedian PFSMedian OS
GO29365 (Phase Ib/II)[11][12]r/r DLBCLPolivy + BR45%40%7.6 months (95% CI: 3.7-11.9)12.4 months (95% CI: 8.0-NE)
BR alone18%18%2.0 months (95% CI: 1.5-2.2)4.7 months (95% CI: 3.8-9.3)
POLARIX (Phase III)[13][14]1L DLBCLPolivy + R-CHP78.0%78.0%Not ReachedNot Reached (HR 0.94; 95% CI: 0.67-1.33)
R-CHOP74.0%74.0%Not ReachedNot Reached

BR: Bendamustine and Rituximab; R-CHP: Rituximab, Cyclophosphamide, Doxorubicin, and Prednisone; R-CHOP: Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone

Table 3: Efficacy of Padcev (Enfortumab vedotin) in Locally Advanced or Metastatic Urothelial Carcinoma

Clinical Trial (NCT)Patient PopulationTreatment ArmORRCRMedian PFSMedian OS
EV-301 (Phase III)[6]Previously treated la/mUCPadcev40.6%4.9%5.55 months (95% CI: 5.32-5.82)12.88 months (95% CI: 10.58-15.21)
Chemotherapy17.9%2.7%3.71 months (95% CI: 3.52-3.94)8.97 months (95% CI: 8.05-10.74)
EV-302 (Phase III)[15]1L la/mUCPadcev + Pembrolizumab68%29.1%12.5 months31.5 months
Platinum-based Chemo44%12.5%6.3 months16.1 months

Table 4: Efficacy of Tivdak (Tisotumab vedotin) in Recurrent or Metastatic Cervical Cancer

Clinical Trial (NCT)Patient PopulationTreatment ArmORRCRMedian PFSMedian OS
innovaTV 301 (Phase III)[9][16]Previously treated r/mCCTivdak17.8%2.4%4.2 months (95% CI: 4.0-4.4)11.5 months (95% CI: 9.8-14.9)
Chemotherapy5.2%0%2.9 months (95% CI: 2.6-3.1)9.5 months (95% CI: 7.9-10.7)

Table 5: Efficacy of Disitamab vedotin in HER2-Positive Locally Advanced or Metastatic Urothelial Carcinoma

Clinical Trial (NCT)Patient PopulationORRCRMedian PFSMedian OS
RC48-C005 & RC48-C009 (Phase II)[17][18][19]Previously treated HER2+ la/mUC50.5% (95% CI: 40.6-60.3)-5.9 months (95% CI: 4.3-7.2)14.2 months (95% CI: 9.7-18.8)
RC48-C016 (Phase III)[20][21]1L HER2-expressing la/mUC (with Toripalimab)76.1% (95% CI: 70.3-81.3)4.5%13.1 months (95% CI: 11.1-16.7)31.5 months (95% CI: 21.7-NE)

Key Preclinical Evaluation Protocols

The development and validation of these ADCs rely on a series of robust preclinical assays to characterize their activity and stability.

Experimental Workflow for ADC Evaluation

ADC_Evaluation_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy start ADC Candidate in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Assays in_vitro->in_vivo cytotoxicity Cytotoxicity Assay (IC50 Determination) in_vitro->cytotoxicity bystander Bystander Effect Assay in_vitro->bystander stability Plasma Stability Assay in_vitro->stability pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd xenograft Xenograft Tumor Growth Inhibition in_vivo->xenograft tox Toxicology Studies pk_pd->tox clinical_dev Clinical Development tox->clinical_dev

A typical experimental workflow for ADC evaluation.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[3][6]

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for a duration relevant to the payload's mechanism of action (e.g., 72-96 hours).[2]

  • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) by metabolically active cells.[3]

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[3][6]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value using a four-parameter logistic model.[3]

Bystander Effect Assay (Co-culture Method)

Objective: To assess the ability of the ADC's payload to kill neighboring antigen-negative cells.

Methodology:

  • Cell Line Preparation: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP) for identification.[2][22]

  • Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in 96-well plates. As a control, seed Ag- cells alone.[2]

  • ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC for 72-120 hours.[2]

  • Fluorescence Measurement: Measure the fluorescence intensity of the GFP-expressing Ag- cells.[2]

  • Data Analysis: A decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[2]

Plasma Stability Assay (LC-MS)

Objective: To evaluate the stability of the ADC and the rate of payload release in plasma over time.

Methodology:

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).[1][4]

  • Immunoaffinity Capture: Isolate the ADC from the plasma using anti-human Fc antibodies conjugated to magnetic beads.[23]

  • Elution and Digestion: Elute the captured ADC and digest it into smaller fragments (e.g., using IdeS protease or reduction and alkylation).

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) at each time point.[1][24]

  • Data Analysis: Plot the average DAR over time to assess the stability of the ADC. The release of free payload in the plasma supernatant can also be quantified.[23]

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.

Methodology:

  • Xenograft Model Establishment: Subcutaneously implant human cancer cells that express the target antigen into immunocompromised mice.[25][26]

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses).[25]

  • ADC Administration: Administer the treatments, typically intravenously, according to a predetermined schedule.[25]

  • Monitoring: Measure tumor volume and body weight regularly to assess efficacy and toxicity.[25]

  • Endpoint: The study is terminated when tumors in the control group reach a specified size, and tumors are excised for further analysis.[25]

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[25]

Conclusion

ADCs utilizing the Val-Cit linker have demonstrated significant clinical success across a range of hematological and solid tumors. The clever design of this linker, which ensures stability in circulation and targeted payload release within the tumor, has been a key factor in their therapeutic efficacy. The case studies presented here highlight the potent anti-tumor activity of these agents, leading to improved outcomes for many patients. The provided experimental protocols offer a foundational framework for the preclinical evaluation of novel ADC candidates, enabling researchers to systematically assess their potency, specificity, and stability. As our understanding of tumor biology and linker-payload technology continues to evolve, we can anticipate the development of even more effective and safer ADCs, further solidifying their role in the armamentarium of cancer therapeutics.

References

Evaluating Off-Target Toxicity of Mal-PEG4-VCP-NB Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a powerful class of therapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic exposure and associated toxicity. The linker, which connects the antibody to the payload, is a critical component influencing the efficacy and safety of an ADC. This guide provides a comprehensive evaluation of the off-target toxicity of ADCs utilizing the Mal-PEG4-VCP-NB linker, comparing it with other linker technologies and providing detailed experimental protocols for assessment.

The this compound linker is a degradable linker system.[1] Its components include a maleimide (B117702) group for conjugation to the antibody, a polyethylene (B3416737) glycol (PEG4) spacer to improve solubility and pharmacokinetics, and a VCP-NB (a derivative of a potent cytotoxic agent) payload. The linker is designed to be stable in circulation and release the active drug upon internalization into the target cell. However, premature cleavage of the linker or non-specific uptake of the ADC can lead to off-target toxicity.

Comparative Analysis of ADC Linker Technologies

The choice of linker significantly impacts the off-target toxicity profile of an ADC. Below is a comparison of the this compound linker with other commonly used linker technologies.

Linker TypeCleavage MechanismPlasma StabilityBystander EffectPotential Off-Target Toxicity
This compound Enzymatic (e.g., Cathepsin B)Moderate to HighYes (if payload is membrane-permeable)Premature payload release in circulation, non-specific uptake by healthy tissues expressing cleaving enzymes.
Val-Cit-PABC Enzymatic (Cathepsin B)HighYes (payload dependent)Similar to this compound, potential for off-target cleavage.
Disulfide Linkers Reduction (high glutathione (B108866) levels)ModerateYes (payload dependent)Susceptible to reduction in the bloodstream, leading to premature payload release.
Hydrazone Linkers pH-sensitive (acidic environment)Low to ModerateYes (payload dependent)Instability at physiological pH can cause systemic toxicity.
Non-Cleavable (e.g., SMCC) Proteolytic degradation of the antibodyHighNoPayload-related toxicity upon non-specific ADC uptake and degradation in healthy cells.

Experimental Protocols for Evaluating Off-Target Toxicity

A thorough assessment of off-target toxicity is crucial for the clinical success of an ADC. The following are key experimental protocols that can be employed.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against antigen-positive and antigen-negative cell lines to assess target-specific and off-target killing.

Protocol:

  • Cell Culture: Culture antigen-positive (e.g., HER2+ for a trastuzumab-based ADC) and antigen-negative (e.g., MCF-7) cell lines in appropriate media.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and a non-targeting control ADC. Treat the cells with varying concentrations of the ADCs for 72-96 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo®.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. A small difference in IC50 between antigen-positive and antigen-negative cells may indicate significant off-target toxicity.

Bystander Effect Assay

This assay evaluates the ability of the ADC's payload, once released, to kill neighboring antigen-negative cells.

Protocol:

  • Co-culture Model: Establish a co-culture of antigen-positive and antigen-negative cells. The antigen-negative cells should be labeled with a fluorescent marker (e.g., GFP) for identification.

  • ADC Treatment: Treat the co-culture with the this compound ADC at a concentration that is cytotoxic to the antigen-positive cells.

  • Flow Cytometry Analysis: After 72-96 hours, harvest the cells and analyze the viability of the GFP-positive (antigen-negative) population using a viability dye (e.g., propidium (B1200493) iodide) by flow cytometry.

  • Data Analysis: A significant decrease in the viability of the antigen-negative population indicates a bystander killing effect.

In Vivo Toxicity Study (Maximum Tolerated Dose - MTD)

This study determines the highest dose of the ADC that can be administered to animals without causing unacceptable toxicity.

Protocol:

  • Animal Model: Use a relevant animal model, typically mice or rats. For targeted ADCs, a xenograft model with human cancer cells may be appropriate.

  • Dose Escalation: Administer escalating doses of the this compound ADC to different groups of animals.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and mortality.

  • Histopathology: At the end of the study, perform a complete necropsy and histopathological examination of all major organs to identify any signs of tissue damage.

  • Data Analysis: The MTD is defined as the highest dose that does not cause severe, life-threatening toxicity or more than a 20% loss in body weight.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC This compound ADC TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization HealthyCell Healthy Cell (Antigen-Negative) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released VCP-NB Payload Lysosome->Payload 4. Linker Cleavage Payload->HealthyCell Bystander Killing Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Caption: Mechanism of action of a this compound ADC.

Off_Target_Toxicity_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (Antigen +/- Cells) MTD Maximum Tolerated Dose (MTD) Study Cytotoxicity->MTD Bystander Bystander Effect Assay Bystander->MTD Stability Plasma Stability Assay Stability->MTD Tox Toxicokinetic Analysis MTD->Tox Histo Histopathology MTD->Histo Decision Evaluate Toxicity Profile Tox->Decision Histo->Decision Start ADC Candidate (this compound) Start->Cytotoxicity Start->Bystander Start->Stability Proceed Proceed to Further Development Decision->Proceed Acceptable Stop Optimize or Terminate Decision->Stop Unacceptable

Caption: Experimental workflow for assessing off-target toxicity.

Linker_Selection_Logic Start Define Desired ADC Properties Bystander Is Bystander Effect Required? Start->Bystander Cleavable Select Cleavable Linker (e.g., this compound, Val-Cit) Bystander->Cleavable Yes NonCleavable Select Non-Cleavable Linker (e.g., SMCC) Bystander->NonCleavable No Stability High Plasma Stability Needed? Cleavable->Stability HighStab Consider Val-Cit or Non-Cleavable Stability->HighStab Yes ModStab Hydrazone or Disulfide may be suitable Stability->ModStab No

Caption: Logical diagram for ADC linker selection.

References

The Influence of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Linker Performance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving optimal therapeutic outcomes. A critical component of this design is the linker, which connects the monoclonal antibody to the cytotoxic payload. The incorporation and length of a polyethylene (B3416737) glycol (PEG) spacer within the linker have emerged as a key strategy to modulate the physicochemical and pharmacological properties of ADCs, ultimately impacting their efficacy and safety. This guide provides a comprehensive comparison of ADCs with varying PEG spacer lengths, supported by experimental data, to inform the development of next-generation targeted cancer therapies.

The inclusion of a PEG spacer in an ADC linker primarily addresses the challenge of hydrophobicity often associated with potent cytotoxic payloads.[1] By increasing the hydrophilicity of the overall construct, PEGylation enhances solubility, prevents aggregation, and improves the pharmacokinetic profile of the ADC.[1][] The length of the PEG chain is a crucial parameter that can be fine-tuned to balance these benefits with potential impacts on in vitro potency and manufacturing feasibility.[3][4]

Comparative Analysis of ADC Performance by PEG Spacer Length

The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length on key ADC performance metrics.

Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics (PK)
ADC Construct (DAR 8)PEG Chain LengthMean Residence Time (hours)AUC (h*µg/mL)Clearance (mL/day/kg)Reference
Non-binding IgG ControlN/A33012,0005.3[1]
ADC with PEG2 Linker2 units1003,50017[1]
ADC with PEG4 Linker4 units1605,60011[1]
ADC with PEG8 Linker8 units2809,8006.1[1]
ADC with PEG12 Linker12 units28010,0006.0[1]
ADC with PEG24 Linker24 units29010,0005.8[1]

Data synthesized from a study on PEGylated glucuronide-MMAE linkers.[1]

As the data indicates, increasing the PEG spacer length from 2 to 8 units in a glucuronide-MMAE linker-based ADC resulted in a significant decrease in clearance and a corresponding increase in mean residence time and overall exposure (AUC).[1] Beyond 8 PEG units, the pharmacokinetic profile began to plateau, suggesting an optimal length for maximizing circulation time in this specific ADC construct.[1]

Table 2: In Vitro Cytotoxicity of ADCs with Varying PEG Spacer Lengths
ConjugatePEG Chain LengthTarget Cell LineIC50Reference
Affibody-Drug Conjugate (HM)NoneNCI-N87Potent[5][6]
Affibody-Drug Conjugate (HP4KM)4 kDaNCI-N874.5-fold reduction vs no PEG[5]
Affibody-Drug Conjugate (HP10KM)10 kDaNCI-N8722-fold reduction vs no PEG[5]
natGa-NOTA-PEGn-RM262 units (PEG2)PC-33.1 ± 0.2 nM[7]
natGa-NOTA-PEGn-RM263 units (PEG3)PC-33.9 ± 0.3 nM[7]
natGa-NOTA-PEGn-RM264 units (PEG4)PC-35.4 ± 0.4 nM[7]
natGa-NOTA-PEGn-RM266 units (PEG6)PC-35.8 ± 0.3 nM[7]

While longer PEG chains generally improve pharmacokinetics, they can sometimes lead to a reduction in immediate in vitro cytotoxicity.[1] This is potentially due to steric hindrance, where the longer PEG chain may slightly impede the interaction of the ADC with its target antigen or hinder the release of the payload within the cell.[7] For instance, in a study with miniaturized affibody-based drug conjugates, the introduction of 4 kDa and 10 kDa PEG linkers resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, compared to a conjugate with no PEG linker.[5]

Visualizing the Impact of PEG Spacer Length

The following diagrams illustrate the logical relationships and experimental workflows involved in the comparative analysis of PEG spacer length in ADC linkers.

PEG_Spacer_Length_Impact cluster_properties Physicochemical & Pharmacokinetic Properties cluster_outcomes Therapeutic Outcomes Hydrophilicity Increased Hydrophilicity Solubility Enhanced Solubility Hydrophilicity->Solubility Aggregation Reduced Aggregation Solubility->Aggregation PK Improved Pharmacokinetics Aggregation->PK HalfLife Longer Circulation Half-Life PK->HalfLife Clearance Slower Plasma Clearance PK->Clearance Toxicity Reduced Off-Target Toxicity PK->Toxicity Efficacy Enhanced In Vivo Efficacy HalfLife->Efficacy Clearance->Efficacy Potency Potentially Reduced In Vitro Potency PEG_Length Increasing PEG Spacer Length PEG_Length->Hydrophilicity PEG_Length->Potency

Caption: Logical flow of how increasing PEG spacer length in ADC linkers influences key properties and therapeutic outcomes.

ADC_Evaluation_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Antibody Monoclonal Antibody Conjugation ADC Conjugation (e.g., Thiol-Maleimide) Antibody->Conjugation Linker Maleimide-PEG-Payload Linker (Varying PEG Lengths) Linker->Conjugation Purification Purification (SEC) Conjugation->Purification Characterization Characterization (DAR, Purity, Aggregation) Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., CCK-8) Characterization->Cytotoxicity PK_Study Pharmacokinetic Study Characterization->PK_Study Cell_Lines Target & Non-Target Cancer Cell Lines Cell_Lines->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Animal_Model Xenograft Tumor Model Animal_Model->PK_Study Efficacy_Study Antitumor Efficacy Study Animal_Model->Efficacy_Study Biodistribution Biodistribution Analysis PK_Study->Biodistribution

Caption: General experimental workflow for the comparative analysis of ADCs with different PEG spacer lengths.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of ADC performance. Below are summarized protocols for key experiments.

ADC Conjugation Protocol

This protocol outlines the conjugation of a thiol-containing payload to an antibody via a maleimide-functionalized PEG linker.[5]

  • Antibody Reduction: Incubate the antibody solution with a 10-fold molar excess of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at 37°C for 2 hours to reduce the interchain disulfide bonds.

  • Conjugation: Add the maleimide-PEG-payload linker to the reduced antibody solution at a specific molar ratio and incubate.

  • Purification: Purify the resulting ADC from unreacted linker and payload using size-exclusion chromatography (SEC).

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).

    • Assess the purity and aggregation of the ADC by SEC.

    • Confirm the identity and integrity of the ADC by mass spectrometry.

In Vitro Cytotoxicity Assay

This protocol determines the potency of the ADC against cancer cell lines.[1]

  • Cell Seeding: Seed target and control cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in culture medium. Add the solutions to the cells and incubate for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard assay such as CCK-8 or MTT.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against ADC concentration.

Pharmacokinetics Study Protocol

This protocol evaluates the in vivo circulation profile of the ADC.[1][3]

  • Subjects: Use appropriate animal models, such as Sprague-Dawley rats or mice.

  • Administration: Administer a single intravenous dose of the ADC with varying PEG linker lengths.

  • Blood Sampling: Collect blood samples at predetermined time points post-injection.

  • Quantification: Isolate plasma and quantify the concentration of the total antibody or intact ADC using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Analyze the pharmacokinetic data using a suitable model (e.g., two-compartment model) to determine parameters such as clearance, mean residence time, and AUC.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Mal-PEG4-VCP-NB

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the proper handling and disposal of Mal-PEG4-VCP-NB, an antibody-drug conjugate (ADC) linker. The following procedures are designed for researchers, scientists, and drug development professionals to ensure laboratory safety and regulatory compliance. Given the potential hazards associated with this compound, all waste and contaminated materials must be treated as hazardous chemical waste.

Core Components and Associated Hazards:

  • Maleimide (B117702) (Mal): A reactive group that is harmful and can cause skin irritation.[1]

  • Polyethylene Glycol (PEG4): Generally considered to have low toxicity and is biodegradable.[2][3]

  • Val-Cit-PAB (VCP): A dipeptide linker designed to be cleaved by lysosomal proteases, such as cathepsin B, to release a cytotoxic payload within target cells.[4][5][6]

  • Northebogaine (NB): A metabolite of ibogaine, which has known psychoactive and toxic effects, including potential neurotoxicity. The cytotoxic potential in the context of an ADC necessitates handling it as a hazardous component.

Due to the presence of the reactive maleimide group and the northebogaine moiety, this compound should be handled with appropriate personal protective equipment (PPE) in a controlled environment, such as a chemical fume hood.

Waste Segregation and Collection

Proper segregation of waste is the critical first step in the safe disposal of this compound. All materials that have come into contact with the compound are to be considered contaminated and must be disposed of as hazardous waste.

Waste TypeDescriptionCollection Container
Solid Waste Unused or expired solid this compound, contaminated consumables (pipette tips, tubes, gloves, weigh paper), and cleaning materials.Designated, sealed, and clearly labeled hazardous waste container. For sharps, use a puncture-resistant container.
Liquid Waste Unused stock solutions (e.g., in DMSO or DMF), reaction mixtures, and aqueous solutions from experimental procedures.Dedicated, leak-proof, and chemical-resistant container for hazardous liquid waste.
Contaminated Labware Glassware and equipment that have been in contact with this compound.Decontaminate prior to reuse or dispose of as hazardous solid waste.
Detailed Disposal Protocols

Step 1: Deactivation of Reactive Maleimide

Before final disposal, it is best practice to deactivate the reactive maleimide group to reduce its potential to react with other substances in the waste stream. This is achieved by quenching with a thiol-containing compound.

Experimental Protocol for Maleimide Deactivation:

  • Prepare a Quenching Solution: In a chemical fume hood, prepare a 100 mM solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Reaction Setup: In a designated hazardous chemical waste container, add the this compound waste (solid dissolved in a minimal amount of compatible solvent or liquid waste) to a 10-fold molar excess of the quenching solution.

  • Incubation: Gently mix the solution and allow the reaction to proceed for a minimum of 2 hours at room temperature. This incubation period ensures the complete reaction of the maleimide group.

Step 2: Final Waste Disposal

All waste, including the deactivated solution, must be handled in accordance with local, state, and federal regulations.

  • Liquid Waste: The deactivated liquid waste should be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Do not pour any waste containing this compound down the drain.

  • Solid Waste: Unused solid compound and contaminated consumables should be disposed of as hazardous solid waste.[7]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents (e.g., "this compound waste, deactivated with β-mercaptoethanol").

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Institutional Procedures: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Spill and Decontamination Procedures

In the event of a spill, immediate action is necessary to prevent exposure and contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.

  • Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (double-gloving is recommended), safety goggles with side shields, a lab coat, and a respirator if there is a risk of aerosol or dust generation.

  • Containment: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Cleanup: Carefully collect all contaminated materials (absorbent pads, paper towels, and any broken containers) and place them into a sealed, labeled hazardous waste container. Do not use a vacuum cleaner for solid spills as this can disperse the powder.

  • Decontamination: Clean the spill area thoroughly with a detergent solution, followed by a rinse with 70% isopropyl alcohol. Collect all cleaning solutions as hazardous liquid waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from working with this compound.

G cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Deactivation & Collection cluster_3 Final Disposal start Waste containing This compound generated is_liquid Is the waste liquid? start->is_liquid solid_waste Solid Waste (e.g., contaminated gloves, tips) is_liquid->solid_waste No liquid_waste Liquid Waste (e.g., unused solutions, reaction mixtures) is_liquid->liquid_waste Yes collect_solid Collect in labeled hazardous solid waste container solid_waste->collect_solid deactivate Deactivate Maleimide (React with excess thiol) liquid_waste->deactivate collect_liquid Collect in labeled hazardous liquid waste container deactivate->collect_liquid ehs_pickup Arrange for pickup by Institutional EHS / Licensed Contractor collect_solid->ehs_pickup collect_liquid->ehs_pickup

Caption: Workflow for the segregation and disposal of this compound waste.

Disclaimer: The information provided in this document is intended as a general guide for the safe handling and disposal of this compound. It is not a substitute for a formal risk assessment and the specific safety data sheet (SDS) for the product, which should be obtained from the supplier. All laboratory personnel must be trained in the proper handling of hazardous chemicals and adhere to the specific protocols and regulations of their institution's Environmental Health and Safety (EHS) department.

References

Essential Safety and Operational Guide for Handling Mal-PEG4-VCP-NB

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of Mal-PEG4-VCP-NB, a degradable antibody-drug conjugate (ADC) linker. The information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound is a complex molecule comprised of several components, each with its own potential hazards. A thorough risk assessment is crucial before handling. The primary hazards are associated with the maleimide (B117702) and nitrobenzofurazan (NB) moieties.

  • Maleimide (Mal): The maleimide group is a reactive chemical entity. Safety data for maleimide indicates that it is toxic if swallowed, can cause severe skin burns and eye damage, and may lead to an allergic skin reaction[1][2][3][4]. It is classified as a hazardous substance[1].

  • Nitrobenzofurazan (NB): Nitrobenzofurazan derivatives have been shown to have cytotoxic effects[5]. This component contributes to the overall potential toxicity of the molecule.

  • Polyethylene Glycol (PEG): The PEG component is generally considered to be of low toxicity and is used to increase solubility[6].

  • Val-Cit-PAB (VCP): This peptide linker is designed to be cleaved by specific enzymes within a cell[7][][9][]. While not inherently toxic, it is part of a molecule with cytotoxic potential.

Summary of Potential Hazards:

HazardDescriptionSeverity
Acute Toxicity (Oral) Toxic if swallowed. Ingestion of small amounts may be fatal or cause serious health damage.[1][2]High
Skin Corrosion/Irritation Causes severe skin burns upon contact.[1][2][4]High
Eye Damage/Irritation Causes serious eye damage.[1][2][4]High
Respiratory Irritation May cause respiratory tract irritation.[3]Moderate
Skin Sensitization May cause an allergic skin reaction upon repeated contact.[2][3]Moderate
Cytotoxicity The nitrobenzofurazan moiety may exhibit cytotoxic properties.[5]High

Personal Protective Equipment (PPE)

Due to the hazardous nature of the maleimide and nitrobenzofurazan components, stringent adherence to PPE protocols is mandatory. The following table outlines the required PPE for handling this compound.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves. Change gloves immediately if contaminated.
Eyes/Face Safety goggles and face shieldGoggles should be splash-proof. A face shield should be worn when handling larger quantities or when there is a risk of splashing.[1][2][3]
Body Laboratory coatA flame-retardant lab coat is recommended. Ensure it is fully buttoned.
Respiratory RespiratorA NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the powder form or when engineering controls are not sufficient.[1][2]

Operational and Handling Plan

A systematic approach to handling this compound is essential to minimize exposure and ensure safety.

3.1. Engineering Controls

  • Chemical Fume Hood: All handling of this compound, especially in its powder form, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate ventilation in the laboratory.

3.2. Step-by-Step Handling Protocol

  • Preparation:

    • Designate a specific area within the chemical fume hood for handling the compound.

    • Ensure all necessary PPE is worn correctly before entering the designated area.

    • Have an emergency spill kit readily accessible.

  • Weighing and Reconstitution:

    • If working with the solid form, carefully weigh the required amount in the chemical fume hood on a tared weigh boat. Avoid creating dust.

    • To reconstitute, add the solvent slowly to the solid to avoid splashing.

  • During the Experiment:

    • Keep all containers with this compound tightly sealed when not in use.

    • Avoid contact with skin and eyes. If contact occurs, follow the first aid procedures outlined below.

    • Work with the smallest quantity of the compound necessary for the experiment.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate cleaning agent (e.g., a mild detergent solution followed by a solvent rinse).

    • Dispose of all waste as outlined in the disposal plan.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Diagram of Safe Handling Workflow

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep_area Designate Work Area in Fume Hood don_ppe Don PPE prep_area->don_ppe spill_kit Prepare Spill Kit don_ppe->spill_kit weigh Weigh Solid in Fume Hood reconstitute Reconstitute with Solvent weigh->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE & Wash Hands dispose->remove_ppe quench Quench Reactive Maleimide (Optional) collect Collect in Labeled Hazardous Waste Container quench->collect store Store in Designated Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Workflow for the safe handling and disposal of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

EmergencyProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

5.1. Waste Segregation and Collection

  • Solid Waste: Collect unused solid this compound and any grossly contaminated materials (e.g., weigh boats, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless instructed to do so by your EHS department.

  • Sharps: Any sharps (needles, scalpels) that come into contact with the compound should be disposed of in a designated sharps container for hazardous chemical waste.

5.2. Deactivation of Maleimide (Optional, consult with EHS)

For liquid waste, the reactive maleimide group can be quenched to reduce its reactivity before disposal. This should only be done if it is part of your institution's standard operating procedure.

  • Protocol: Add a solution of a thiol-containing compound (e.g., β-mercaptoethanol or dithiothreitol) in a molar excess to the waste solution. Allow the reaction to proceed for at least one hour at room temperature with stirring.

5.3. Final Disposal

  • All hazardous waste containers must be clearly labeled with the contents, including the name of the compound and the associated hazards (e.g., "Toxic," "Corrosive").

  • Store the waste containers in a designated and secure satellite accumulation area.

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor[11]. Do not pour any waste containing this compound down the drain.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.